(-)-Metazocine
Description
Metazocine is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21286-60-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1 |
InChI Key |
YGSVZRIZCHZUHB-COLVAYQJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Metazocine on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Metazocine, a benzomorphan (B1203429) derivative, is an opioid analgesic with a complex pharmacological profile at opioid receptors. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interactions with mu (µ), delta (δ), and kappa (κ) opioid receptors. While specific quantitative binding and functional data for this compound is sparse in publicly available literature, this document synthesizes the known qualitative information and leverages comparative data from the structurally related compound, (-)-pentazocine, to provide a detailed understanding. The guide includes summaries of binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is recognized for its significant analgesic properties, which are primarily mediated through its interaction with the opioid receptor system. It is characterized as a mixed agonist-antagonist at the µ-opioid receptor (MOR) and a high-efficacy agonist at the κ-opioid receptor (KOR).[1][2] Its activity at sigma (σ) receptors also contributes to its complex pharmacological effects, which can include dysphoria and hallucinogenic properties, limiting its clinical utility.[1][2] Understanding the nuanced interactions of this compound with each opioid receptor subtype is crucial for elucidating its therapeutic potential and side-effect profile.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, this section presents data for the structurally similar compound, (-)-pentazocine, to provide a comparative context for its likely pharmacological properties.
Radioligand Binding Assays
Binding affinity is determined by radioligand competition assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
Table 1: Binding Affinities (Ki, nM) of (-)-Pentazocine at Human Opioid Receptors [3]
| Opioid Receptor | Radioligand | (-)-Pentazocine Ki (nM) |
| Mu (µ) | [³H]DAMGO | 3.2 |
| Delta (δ) | [³H]DPDPE | 62 |
| Kappa (κ) | [³H]U-69593 | 7.6 |
Data presented is for (-)-Pentazocine and is intended to be illustrative for the likely profile of this compound.
Functional Assays
Functional activity is assessed by measuring the compound's ability to activate downstream signaling pathways upon receptor binding. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy relative to a standard full agonist.
Table 2: Functional Activity (EC50, nM and Emax, %) of (-)-Pentazocine at Human Opioid Receptors in cAMP Assays [3]
| Opioid Receptor | Assay Type | (-)-Pentazocine EC50 (nM) | (-)-Pentazocine Emax (%) |
| Mu (µ) | cAMP Inhibition | 43 | Partial Agonist |
| Delta (δ) | cAMP Inhibition | 255 | Weak Agonism |
| Kappa (κ) | cAMP Inhibition | 40 | Full Agonist |
Data presented is for (-)-Pentazocine and is intended to be illustrative for the likely profile of this compound. Emax values are relative to a standard full agonist for each receptor.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Agonist binding initiates a cascade of intracellular events.
G-Protein Signaling Pathway
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of various downstream effectors, ultimately leading to the analgesic and other physiological effects of opioids.
References
Pharmacological Profile of (-)-Metazocine: A Technical Guide
Introduction
(-)-Metazocine is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds. Its pharmacological profile is complex, characterized by interactions with multiple opioid receptor subtypes as well as sigma receptors. This multifaceted activity results in a unique combination of analgesic effects alongside a notable side effect profile that has limited its clinical application but makes it a valuable tool for pharmacological research. This document provides an in-depth technical overview of the pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity
This compound exhibits a distinct binding profile across various opioid and non-opioid receptors. The binding affinity, typically expressed as the inhibition constant (Ki), quantifies the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported across the literature, data from related benzomorphan compounds, such as (-)-Pentazocine, provide valuable insights into its likely affinities.
Table 1: Opioid and Sigma Receptor Binding Affinities of this compound and Related Compounds
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| (-)-Pentazocine | Mu-Opioid (MOR) | 3.2 | [3H]-DAMGO | CHO Cells | [1] |
| Kappa-Opioid (KOR) | 7.6 | [3H]-U-69,593 | CHO Cells | [1] | |
| Delta-Opioid (DOR) | 62 | [3H]-DPDPE | CHO Cells | [1] | |
| (-)-N-Normetazocine Derivative (Compound 1) | Sigma-1 (σ1) | 182.81 | [3H]-(+)-Pentazocine | Rat Liver | [2] |
| (+)-Pentazocine | Sigma-1 (σ1) | ~40 | [3H]-(+)-Pentazocine | - | [3] |
Note: Data for (-)-Pentazocine and a (-)-N-Normetazocine derivative are presented as close structural analogs to this compound.
Functional Activity
The functional activity of a ligand describes its ability to elicit a biological response upon binding to a receptor. This is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), and the maximum effect (Emax). This compound is characterized as a mixed agonist-antagonist at the mu-opioid receptor (MOR) and a high-efficacy agonist at the kappa-opioid receptor (KOR). It also demonstrates activity at sigma-1 receptors.
Table 2: Functional Activity of this compound and Related Compounds
| Compound | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Reference |
| (-)-Pentazocine | Mu-Opioid (MOR) | [35S]GTPγS | 43 | Agonist | [1] |
| Kappa-Opioid (KOR) | [35S]GTPγS | 40 | Agonist | [1] | |
| Delta-Opioid (DOR) | [35S]GTPγS | 255 | Weak Agonist | [1] |
Note: Data for (-)-Pentazocine is presented as a close structural analog to this compound.
Signaling Pathways
Opioid receptors, including the mu, kappa, and delta subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effector systems, leading to the cellular response.
Caption: Opioid Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[4][5][6][7][8]
Objective: To quantify the affinity of this compound for mu, kappa, delta, and sigma-1 receptors.
Materials:
-
Membranes: CHO or HEK293 cell membranes stably expressing the human opioid receptor subtypes (MOR, KOR, DOR) or sigma-1 receptor.[4][5]
-
Radioligands:
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., Naloxone for opioid receptors).[5]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound, this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
Caption: Radioligand Binding Assay Workflow.
[35S]GTPγS Functional Assay
This assay measures the functional activation of a G-protein coupled receptor by an agonist.[9][10][11][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at opioid receptors.
Materials:
-
Membranes: Cell membranes expressing the opioid receptor of interest.[9]
-
[35S]GTPγS: A non-hydrolyzable GTP analog.[9]
-
GDP: To enhance the agonist-stimulated signal.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and NaCl.[9]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP and varying concentrations of this compound.
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).[9]
-
Termination: Terminate the reaction by rapid filtration.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the concentration of this compound to determine the EC50 and Emax values.
Caption: [35S]GTPγS Functional Assay Workflow.
In Vivo Pharmacology
The in vivo effects of this compound are a direct consequence of its receptor interaction profile.
Analgesic Effects
This compound possesses significant analgesic properties, primarily mediated through its activity at mu and kappa opioid receptors. The analgesic efficacy can be assessed in various animal models of pain.
Table 3: In Vivo Analgesic Activity of Related Compounds
| Compound | Animal Model | Test | Route of Administration | ED50 | Reference |
| (-)-Pentazocine | Mouse | Hot Plate | s.c. | Cumulative doses tested | [13] |
| (-)-Pentazocine | Mouse | Tail Flick | s.c. | Cumulative doses tested | [13] |
| (-)-2S-LP2 (N-Normetazocine derivative) | Mouse | Formalin Test | i.p. | 0.7 mg/kg | [2] |
Note: Data for (-)-Pentazocine and a (-)-N-Normetazocine derivative are presented as close structural analogs to this compound.
Respiratory Depression
A major limiting side effect of opioid analgesics is respiratory depression. The mixed agonist-antagonist profile of this compound at the MOR may result in a ceiling effect for respiratory depression compared to full MOR agonists. However, its activity can still lead to significant respiratory effects.
Psychotomimetic Effects
The agonist activity of this compound at kappa opioid receptors and its interaction with sigma receptors are thought to be responsible for its dysphoric and hallucinogenic effects. These psychotomimetic properties have been a significant barrier to its clinical development.
Conclusion
This compound has a complex pharmacological profile characterized by its interactions with multiple opioid receptor subtypes and sigma receptors. It acts as a mixed agonist-antagonist at the mu-opioid receptor and a potent agonist at the kappa-opioid receptor, which contributes to both its analgesic and psychotomimetic effects. While it has served as a valuable research tool for elucidating the roles of these different receptor systems, its clinical utility has been hampered by its side effect profile. Further research to fully characterize the quantitative pharmacology of this compound and to understand the structure-activity relationships within the benzomorphan class may lead to the development of safer and more effective analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Architecture of Benzomorphan Analgesics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomorphan (B1203429) analgesics represent a significant class of synthetic opioids derived from the structural simplification of morphine.[1][2] This strategic modification aims to retain the potent analgesic properties of morphine while mitigating undesirable side effects such as addiction and respiratory depression.[1] The core of these compounds is the 2,6-methano-3-benzazocine ring system, a rigid scaffold that allows for systematic modifications to explore structure-activity relationships (SAR) and tailor pharmacological profiles.[2] This technical guide provides an in-depth exploration of the primary synthetic pathways employed in the preparation of key benzomorphan analgesics, including pentazocine, dezocine (B144180), and eptazocine (B1227872). Detailed experimental methodologies, quantitative data, and visual representations of synthetic and signaling pathways are presented to serve as a comprehensive resource for professionals in drug development and medicinal chemistry.
Core Synthetic Strategies: Constructing the Benzomorphan Nucleus
The synthesis of the benzomorphan core primarily relies on a few key strategic bond formations. The most prominent of these is the Grewe cyclization, an acid-catalyzed intramolecular hydroarylation that forms the fused ring system.
The Grewe Cyclization
The Grewe cyclization is a cornerstone in benzomorphan synthesis, involving the acid-catalyzed cyclization of a 1-benzyl-1,2,3,4,5,6-hexahydroisoquinoline or a related N-benzyl-tetrahydropyridine derivative to form the characteristic bridged bicyclic system.[3][4] The reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid, or hydrobromic acid.[4][5]
The general mechanism involves the protonation of the double bond in the hydroisoquinoline ring, generating a carbocation that then undergoes an electrophilic aromatic substitution on the tethered benzyl (B1604629) group. The choice of acid and reaction conditions can influence the stereochemical outcome of the cyclization.
Caption: General schematic of the Grewe cyclization for benzomorphan core synthesis.
Synthesis of Key Benzomorphan Analgesics
The following sections detail the synthetic routes to prominent benzomorphan analgesics, providing experimental protocols and quantitative data where available in the literature.
Synthesis of (±)-Metazocine and (±)-Phenazocine
A concise three-step synthesis starting from 3,4-lutidine has been reported for (±)-metazocine and (±)-phenazocine.[6]
Step 1: N-Alkylation and Reduction of 3,4-Lutidine
3,4-Lutidine is first N-alkylated with an appropriate alkyl halide (e.g., methyl iodide for metazocine or 2-phenylethyl bromide for phenazocine) to form the corresponding pyridinium (B92312) salt. This salt is then reduced, typically with sodium borohydride (B1222165), to yield the N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine.[6]
Step 2: a-Azacarbanion Formation and Electrophilic Substitution
The key step involves the generation of an α-azacarbanion from the tetrahydropyridine intermediate using a strong base like sec-butyllithium (B1581126) in the presence of a Lewis acid such as BF₃·OEt₂. This carbanion then reacts with an electrophile, p-methoxybenzyl chloride, to introduce the benzyl group at the 2-position.[6]
Step 3: Grewe Cyclization and Demethylation
The resulting 2-benzyl-tetrahydropyridine undergoes Grewe cyclization upon treatment with a strong acid like hydrobromic acid. This step simultaneously effects cyclization and demethylation of the methoxy (B1213986) group to yield the final phenolic benzomorphan product.[6]
Caption: Synthetic pathway to (±)-metazocine and (±)-phenazocine from 3,4-lutidine.
Experimental Protocol for (±)-Metazocine Synthesis (Adapted from Singh et al.) [6]
-
N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine: To an ice-cooled, stirred solution of 3,4-lutidine (5 mL, 4.7 g, 44.5 mmol) in dry diethyl ether (100 mL), methyl iodide (2.27 mL, 7.09 g, 50 mmol) was added. The resulting solution was stirred for 24 hours at ambient temperature. The precipitated pyridinium salt was filtered and washed with diethyl ether. The salt was then dissolved in methanol (B129727) (50 mL) and cooled in an ice bath, followed by the portion-wise addition of sodium borohydride (2.0 g, 52.9 mmol). The mixture was stirred for 4 hours at room temperature, the solvent was evaporated, and the residue was partitioned between water and chloroform. The organic layer was dried and concentrated to give the product as a colorless liquid (4.6 g, 89% yield).[6]
-
N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine: A solution of the amine (0.59 g, 4.91 mmol) in dry THF (15 mL) was cooled to -78 °C under a nitrogen atmosphere. BF₃·OEt₂ (0.69 g, 0.6 mL, 4.91 mmol) was added, and the mixture was stirred for 10 min. s-BuLi (3.7 mL, 2.6 N, 9.82 mmol) was then added, and stirring was continued for 30 min. The reaction was quenched with p-methoxybenzyl chloride (1.52 g, 1.32 mL, 9.82 mmol). After 10 min of stirring at -78 °C, the temperature was allowed to rise to ambient. The reaction mixture was diluted with diethyl ether and extracted with 5% HCl. The acidic extract was basified with 10% NaOH and extracted with chloroform. The organic layer was dried and concentrated, and the residue was purified by column chromatography to give the product (76% yield).[6]
-
(±)-Metazocine: The 2-benzyl-tetrahydropyridine (0.5 g, 1.9 mmol) was refluxed with 48% HBr (15 mL) for 24 hours. The reaction mixture was cooled, basified with ammonia, and extracted with a chloroform-methanol mixture. The organic layer was dried and concentrated, and the residue was purified by column chromatography to afford (±)-metazocine as an off-white solid (0.34 g, 62% yield).[6]
| Step | Product | Starting Material | Reagents | Solvent | Time | Temp | Yield |
| 1 | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 3,4-Lutidine | 1. CH₃I; 2. NaBH₄ | 1. Diethyl ether; 2. Methanol | 24 h (alkylation), 4 h (reduction) | RT | 89% |
| 2 | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 1. s-BuLi, BF₃·OEt₂; 2. p-methoxybenzyl chloride | THF | 30 min (lithiation) | -78 °C | 76% |
| 3 | (±)-Metazocine | N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine | 48% HBr | - | 24 h | Reflux | 62% |
Synthesis of Dezocine
The synthesis of dezocine typically commences with 1-methyl-7-methoxy-2-tetralone.[7][8]
Step 1: Alkylation of Tetralone
1-Methyl-7-methoxy-2-tetralone is condensed with 1,5-dibromopentane (B145557) using a strong base such as sodium hydride (NaH) or potassium tert-butoxide to yield 1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone.[7][8]
Step 2: Intramolecular Cyclization
The resulting bromopentyl derivative is then cyclized intramolecularly, again using NaH, to produce the tricyclic ketone, 5-methyl-3-methoxy-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzocyclodecen-13-one.[7][8]
Step 3: Oxime Formation and Reduction
The ketone is converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride in pyridine. Subsequent reduction of the oxime, commonly with hydrogen gas over Raney nickel, yields a mixture of isomeric amines.[8]
Step 4: Diastereomeric Separation and Demethylation
The desired diastereomer, 5α-methyl-3-methoxy-5,6,7,8,9,11α,12-octahydro-5,11-methanobenzocyclodecen-13β-amine, is separated by crystallization of its hydrochloride salt. Finally, cleavage of the methyl ether with concentrated hydrobromic acid furnishes dezocine.[8] A kinetic resolution using d-tartaric acid can be employed to obtain the chirally pure (-)-isomer.[8]
Caption: Synthetic pathway to dezocine from 1-methyl-7-methoxy-2-tetralone.
| Step | Product | Starting Material | Reagents | Solvent | Time | Temp | Yield |
| 1 | 1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | 1-Methyl-7-methoxy-2-tetralone | 1,5-Dibromopentane, NaH | Benzene/DMF | - | 20 °C | - |
| 2 | Tricyclic Ketone Intermediate | 1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetralone | NaH | - | 3 h | 85 °C | - |
| 3 | Oxime Intermediate | Tricyclic Ketone Intermediate | NH₂OH·HCl | Pyridine | 24 h | Reflux | - |
| 4 | Diastereomeric Amine Mixture | Oxime Intermediate | H₂, Raney Nickel | EtOH/conc. NH₄OH | - | 50 °C | - |
| 5 | Dezocine | Diastereomeric Amine Mixture | 1. HCl/Et₂O, Recrystallization; 2. 48% HBr | - | 30 min (demethylation) | Reflux | - |
Note: Specific yields for each step of the dezocine synthesis are not consistently reported in a single source.
Asymmetric Synthesis of Eptazocine
A practical asymmetric synthesis of eptazocine hydrobromide has been developed starting from 1-methyl-7-methoxy-2-tetralone, utilizing a phase-transfer catalyzed asymmetric alkylation.[9]
Key Steps:
-
Asymmetric Alkylation: 1-Methyl-7-methoxy-2-tetralone undergoes enantioselective alkylation with chloroacetonitrile (B46850) using a chiral phase-transfer catalyst, N-(p-trifluoromethylbenzyl)cinchonidinium bromide, to establish the desired stereocenter.[9]
-
Reduction and Cyclization: The resulting cyanomethyl derivative is then elaborated through a series of steps including reduction, protection, and ultimately a Mannich-type cyclization to construct the bridged tricyclic core of eptazocine.[9]
Experimental Protocol for Asymmetric Alkylation (Adapted from Zhang et al.) [9]
-
To a solution of 1-methyl-7-methoxy-2-tetralone (60 g, 0.315 mol) and N-(p-trifluoromethylbenzyl)cinchonidinium bromide (16.8 g, 0.031 mol) in chlorobenzene (B131634) (4 L) was added 30% aq NaOH (450 mL) at 0 °C under a N₂ atmosphere. After stirring for 20 min, a solution of chloroacetonitrile (47.6 g, 0.63 mol) in chlorobenzene (500 mL) was added dropwise over 3 h at 0–5 °C. After the reaction was complete, the aqueous layer was separated and extracted with chlorobenzene. The combined organic layers were washed, and the solvent was removed to afford the product as a white solid (57.0 g, 78.8% yield, 80:20 enantiomeric ratio). Crystallization from ethyl acetate (B1210297) afforded the desired enantiomer in 48.0% yield with >99.9% enantiomeric excess.[9]
Mechanism of Action and Signaling Pathways
Benzomorphan analgesics primarily exert their effects through interaction with opioid receptors, namely the mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[2] The specific pharmacological profile of each benzomorphan derivative is determined by its affinity and efficacy at these receptor subtypes.
Opioid Receptor Signaling
Activation of opioid receptors by an agonist typically leads to the coupling of inhibitory G-proteins (Gi/Go). This initiates a signaling cascade that includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
In addition to the G-protein pathway, opioid receptor signaling can also involve the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse effects of opioids.[10]
References
- 1. Dezocine is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]
- 6. researchgate.net [researchgate.net]
- 7. Dezocine - Wikipedia [en.wikipedia.org]
- 8. “I’ll Be Back”: The Resurrection of Dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and practical asymmetric synthesis of eptazocine hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(-)-Metazocine as a Kappa Opioid Receptor Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that has garnered significant interest for its activity at the kappa opioid receptor (KOR). While it exhibits a complex pharmacology with actions at multiple opioid and non-opioid receptors, its properties as a KOR agonist are of particular relevance for the development of novel therapeutics. Activation of the KOR is associated with analgesia, but also with less desirable effects such as dysphoria and sedation, which has limited the clinical utility of many KOR agonists[1]. This technical guide provides a comprehensive overview of this compound's pharmacology as a KOR agonist, with a focus on its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Pharmacology of this compound
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity (EC50, Emax) at the kappa opioid receptor, as well as its selectivity profile across other relevant receptors.
Table 1: Binding Affinity (Ki) of this compound at Opioid and Sigma Receptors
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 41 | [2] |
| Mu (μ) | Rat Brain | [3H]DAMGO | >10,000 | [2] |
| Delta (δ) | Rat Brain | [3H]DPDPE | >10,000 | [3] |
| Sigma-1 (σ1) | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 51-fold less selective than for PCP receptor | [2] |
Table 2: Functional Activity (EC50, Emax) of this compound at the Kappa Opioid Receptor
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| GTPγS Binding | HEK293 cells expressing hKOR | EC50 | Data not available | |
| GTPγS Binding | HEK293 cells expressing hKOR | Emax | Data not available | |
| Adenylyl Cyclase Inhibition | CHO cells expressing rKOR | pIC50 | 8.00 (in late passage cells) | [4] |
| Adenylyl Cyclase Inhibition | CHO cells expressing rKOR | % Inhibition | 22% (in late passage cells) | [4] |
Note: Comprehensive EC50 and Emax data for this compound specifically at the KOR are limited in the public domain. The provided adenylyl cyclase data indicates partial agonism.
Signaling Pathways of the Kappa Opioid Receptor
Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
G-Protein Dependent Signaling
The KOR canonically couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs)[5][6]. These actions generally lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, contributing to the analgesic effects of KOR agonists. Downstream of G-protein activation, signaling can also involve mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway[5][7].
β-Arrestin Dependent Signaling
Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins. This interaction uncouples the receptor from G-proteins, leading to desensitization. However, β-arrestin also acts as a scaffold protein, initiating a second wave of signaling that is independent of G-proteins. This can lead to the activation of other MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK)[6][7]. The β-arrestin pathway is often associated with the adverse effects of KOR agonists, such as dysphoria and aversion[5]. The concept of "biased agonism" aims to develop ligands that preferentially activate the G-protein pathway over the β-arrestin pathway to achieve analgesia without these side effects[8][9].
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound's activity at the KOR are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the KOR using a competitive binding assay with a radiolabeled ligand.
References
- 1. Metazocine - Wikipedia [en.wikipedia.org]
- 2. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR) Agonists Designed for PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of the cloned rat kappa-opioid receptor to adenylyl cyclase is dependent on receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of biased signaling at the kappa opioid receptor (Journal Article) | OSTI.GOV [osti.gov]
- 9. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (-)-Metazocine Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzomorphan (B1203429) scaffold, exemplified by (-)-metazocine (B1203957), serves as a foundational structure in the development of opioid receptor ligands. Its rigid framework effectively mimics the tyramine (B21549) moiety of endogenous opioid peptides, making it a prime candidate for chemical modification. The structure-activity relationship (SAR) of this compound derivatives is critical for tuning ligand affinity, selectivity, and efficacy at the mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors. This document provides an in-depth analysis of the SAR of these derivatives, focusing on key structural modifications that dictate their pharmacological profiles. It summarizes quantitative binding and functional data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.
Core Structure-Activity Relationships
The pharmacological profile of metazocine derivatives is profoundly influenced by stereochemistry and substitutions at the nitrogen atom and the 8-position of the benzomorphan ring.
Stereochemistry
The opioid activity of metazocine and its analogues is highly stereoselective. The (-)-(2R,6R,11R) configuration is essential for high-affinity binding to opioid receptors, particularly MOR and KOR.[1][2] The corresponding (+)-(2S,6S,11S) enantiomer generally exhibits significantly lower affinity for opioid receptors but may show affinity for other targets, such as the sigma (σ) receptor.[1]
N-Substituent Modifications
The substituent on the basic nitrogen atom is a primary determinant of a ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[3][4]
-
Small Alkyl Groups: The parent compound, this compound, features an N-methyl group and acts as a mixed agonist-antagonist at the MOR and a high-efficacy agonist at the KOR.[5]
-
N-Phenylalkylamido Substituents: A significant breakthrough in developing safer analgesics came from introducing N-substituted phenylpropanamide and related moieties.
-
The compound LP1 , which has an N-phenylpropanamido substituent, was identified as a potent MOR agonist and DOR antagonist.[3][6] This dual-target profile is sought after for potentially reducing opioid-related side effects like tolerance and dependence.[7]
-
Modifications to the phenyl ring of the N-substituent further modulate activity. Electron-withdrawing or electron-donating groups in the para position can decrease MOR/DOR affinity while increasing KOR affinity.[4][6] For instance, a p-fluoro substitution (compound 10) retained the MOR agonist profile of LP1, whereas p-methyl (11) and p-cyano (12) substitutions resulted in MOR partial agonists.[4][8]
-
Elongating the spacer between the nitrogen and the amide group can switch the activity profile from antagonist to agonist in certain series.[2]
-
Modifications at the 8-Position
The phenolic 8-hydroxyl group is a canonical feature of many opioids, crucial for receptor interaction. However, this group is also a site of rapid O-glucuronidation, leading to poor oral bioavailability and short duration of action.[1]
-
Replacement with Amino Groups: Replacing the 8-OH with an 8-amino group has been explored to improve pharmacokinetic properties. These 8-amino derivatives can retain high, subnanomolar affinity for opioid receptors, with a preference for MOR and KOR over DOR.[1] Secondary (hetero)arylamino appendages at this position showed the highest affinity.[1]
-
Replacement with Carboxamide Groups: The 8-carboxamide group can successfully replace the 8-OH in many benzomorphans and morphinans, retaining high affinity.[9] The orientation and substitution of this carboxamide are critical, suggesting it occupies a specific vector in the receptor binding pocket. N-substitution of the carboxamide with a (4′-phenyl)-phenethyl group led to very high affinity for MOR and KOR, indicating the substituent may occupy a previously unexplored hydrophobic pocket.[9]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of key this compound derivatives at human opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives
| Compound | N-Substituent | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Reference |
|---|---|---|---|---|---|
| LP1 | -CH2CH2CONH-Ph | 49 | 33 | 7500 | [4][6] |
| 10 | -CH2CH2CONH-(p-F-Ph) | 180 | 380 | 4800 | [4][6] |
| 11 | -CH2CH2CONH-(p-Me-Ph) | 280 | 1100 | 850 | [4][6] |
| 12 | -CH2CH2CONH-(p-CN-Ph) | 200 | 870 | 2500 | [4][6] |
| 3 | -CH2CH2COOCH3 | 17.5 | >10000 | 16.7 | [2] |
| 4 | -CH2CH2CH2COOCH3 | 13.9 | >10000 | 13.5 | [2] |
| 7 | -CH2CH2CONHOH | 7.9 | >10000 | >10000 | [2] |
| 8 | -CH2CH2CH2CONHOH | 33.7 | >10000 | >10000 | [2] |
| Compound 7 | -CH2CH2CONH-(o-amino-pyridyl) | 1.49 | - | - | [3] |
Ki values are a measure of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Activity of Selected N-Substituted this compound Derivatives
| Compound | Assay | MOR Activity | DOR Activity | KOR Activity | Reference |
|---|---|---|---|---|---|
| LP1 | Calcium Mobilization | Agonist | Antagonist | - | [4][6] |
| 10 | Calcium Mobilization | Agonist (pEC50=7.01) | - | - | [4][6] |
| 11 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [4][6] |
| 12 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [4][6] |
| 13 | Calcium Mobilization | Antagonist | - | - | [4][6] |
| 16 | Calcium Mobilization | Antagonist (pKB=6.12) | - | Antagonist (pKB=6.11) | [4][6] |
| Compound 7 | Mouse Vas Deferens | Agonist (Naloxone reversible) | - | - | [3] |
pEC50 is the negative logarithm of the EC50 value, indicating potency. pKB is the negative logarithm of the equilibrium dissociation constant for an antagonist.
Key Experimental Methodologies
Reproducible and valid SAR data rely on standardized experimental protocols. The following are detailed methodologies for key assays used in the characterization of this compound derivatives.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for binding to the target receptor.[10]
Objective: To determine the Ki of a this compound derivative for the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).[10]
-
Radioligand: [3H]-DAMGO (a selective MOR agonist).[10]
-
Test Compound: this compound derivative.
-
Non-specific Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).[11]
-
Scintillation Counter: For measuring radioactivity.[10]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[10]
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[10]
-
Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of the test derivative (typically from 10-11 to 10-5 M).[10]
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to allow binding to reach equilibrium.[10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
[35S]GTPγS Binding Assay
This is a functional assay that directly measures G-protein activation following agonist binding to a G-protein-coupled receptor (GPCR). It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[11][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of a this compound derivative at an opioid receptor.
Materials:
-
Receptor Source: Cell or brain tissue membranes (10-20 µg protein/well).[11]
-
Radioligand: [35S]GTPγS (final concentration 0.05-0.1 nM).[11]
-
Reagents: GDP (final concentration 10-100 µM), unlabeled GTPγS (for non-specific binding).[11]
-
Test Compound: this compound derivative and a standard full agonist (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[11]
-
Apparatus: 96-well filter plates (GF/B) and a plate scintillation counter.[11]
Procedure:
-
Assay Setup: In a 96-well plate, add in order:
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.[11]
-
Reaction Initiation: Add 50 µL of [35S]GTPγS to each well to start the reaction.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]
-
Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate. Wash wells with ice-cold buffer.[11]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.[11]
-
Data Analysis:
-
Subtract non-specific binding from all other values to get specific binding.
-
Plot the specific binding (often as a percentage of the maximal response of the standard full agonist) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[11]
-
cAMP Inhibition Assay
This functional assay measures a downstream consequence of activating Gαi/o-coupled opioid receptors: the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]
Objective: To measure the ability of a this compound derivative to inhibit cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the opioid receptor of interest (e.g., HEK293-hMOR).
-
cAMP Stimulant: Forskolin (FSK) or Prostaglandin E2 (PGE2) to artificially elevate basal cAMP levels.[14]
-
Test Compound: this compound derivative.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of FSK to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data, setting the FSK-only wells as 100% stimulation and basal wells as 0%.
-
Plot the percentage inhibition of FSK-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC50 (concentration causing 50% inhibition) from the resulting dose-response curve.
-
Visualization of Pathways and Protocols
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows relevant to the study of this compound derivatives.
Caption: Agonist activation of a Gi/o-coupled opioid receptor.
Caption: Standard workflow for a receptor binding assay.
Caption: Key steps in a [35S]GTPγS G-protein activation assay.
Caption: SAR summary for this compound derivatives.
Conclusion
The structure-activity relationships of this compound derivatives highlight the remarkable tunability of the benzomorphan scaffold. Modifications, particularly at the N-substituent, can systematically alter the pharmacological profile, shifting ligands between MOR, DOR, and KOR selectivity and from agonist to antagonist activity. The development of compounds like LP1, with a MOR agonist/DOR antagonist profile, underscores a modern strategy in opioid research aimed at separating analgesia from adverse effects. Furthermore, substitutions at the 8-position to replace the canonical phenolic hydroxyl group offer a viable path toward improving the pharmacokinetic properties of these potent analgesics. The data and methodologies presented herein provide a comprehensive framework for professionals engaged in the rational design and development of next-generation opioid therapeutics based on the this compound core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metazocine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of (-)-cis-N-Normetazocine-Based LP1 Derivatives [sfera.unife.it]
- 9. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Metazocine: A Technical Overview of its Binding Affinity for Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that has been a subject of interest in pharmacological research due to its complex interactions with the opioid receptor system. Understanding the specific binding affinities of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the binding profile of this compound, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative binding affinity data for this compound at the mu, delta, and kappa opioid receptors. The data is primarily derived from studies utilizing competitive binding assays in cell lines expressing recombinant human or rodent opioid receptors. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Mu (µ) | HEK-293 | [³H]-DAMGO | 2.0 ± 0.1 | (Gharagozlou et al., 2003) |
| This compound | Delta (δ) | - | - | - | Not explicitly found in cited literature |
| This compound | Kappa (κ) | HEK-293 | [³H]-U-69,593 | 31.9 ± 1.9 | (Gharagozlou et al., 2006)[1] |
Note: Data for the delta (δ) receptor binding affinity of this compound was not explicitly available in the primary literature reviewed for this document.
Experimental Protocols
The determination of the binding affinity of this compound for opioid receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on methodologies described in the scientific literature[2][3].
Cell Culture and Membrane Preparation
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a high density of the desired human or rodent opioid receptor subtype (µ, δ, or κ) are cultured under standard conditions.
-
Harvesting and Lysis: Confluent cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
Membrane Isolation: The cell homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
Competitive Radioligand Binding Assay
-
Assay Components:
-
Receptor Membranes: A standardized amount of the prepared cell membranes (typically 10-20 µg of protein per well).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor subtype is used at a concentration at or below its dissociation constant (Kd).
-
Mu (µ) Receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
Delta (δ) Receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
Kappa (κ) Receptor: [³H]-U-69,593
-
-
Competitor Ligand: this compound is serially diluted to create a range of concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone, is used to determine the level of non-specific binding of the radioligand.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Incubation: The assay components are combined in a 96-well plate and incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold assay buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
Data Analysis
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding (counts in the absence of the competitor).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, they initiate a cascade of intracellular events that modulate neuronal excitability and gene expression. Two major signaling pathways are activated: the canonical G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein Dependent Signaling
Caption: Canonical G-protein signaling pathway of opioid receptors.
β-Arrestin Dependent Signaling
Caption: β-arrestin dependent signaling and receptor regulation.
References
The Stereoselective Landscape of N-Normetazocine Derivatives: A Technical Guide to Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemistry of N-normetazocine derivatives and its profound impact on their affinity for various receptors, primarily focusing on opioid and sigma receptors. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document summarizes key quantitative binding data, details common experimental protocols, and visualizes critical concepts to facilitate comprehension and application in a research and development setting.
Core Concept: Stereochemistry Dictates Receptor Preference
The stereochemical configuration of the N-normetazocine scaffold is a critical determinant of its pharmacological profile. The two enantiomeric forms, the (-)-cis and (+)-cis isomers, exhibit markedly different affinities for opioid and sigma receptors. As a general principle, derivatives of (-)-cis-N-normetazocine preferentially bind to opioid receptors (mu, delta, and kappa), while derivatives of (+)-cis-N-normetazocine show higher affinity for sigma receptors , particularly the sigma-1 subtype.[1][2] This stereoselectivity forms the foundation for the development of targeted ligands.
Quantitative Receptor Affinity Data
The following table summarizes the receptor binding affinities (Ki values) for a selection of N-normetazocine derivatives, illustrating the impact of stereochemistry and N-substituents. Lower Ki values indicate higher binding affinity.
| Compound/Derivative | Stereochemistry | Receptor | Ki (nM) | Reference |
| Opioid Receptor Affinities | ||||
| LP1 | (-)-cis | MOR | 49 | [3] |
| DOR | 33 | [3] | ||
| KOR | 7500 | [3] | ||
| LP2 Analog (Compound 1) | (-)-cis | MOR | High (nanomolar range) | [4] |
| LP2 Analog (Compound 2) | (-)-cis | MOR | High (nanomolar range) | [4] |
| (-)-cis-N-normetazocine derivative (Compound 3) | (-)-cis | MOR | Significant Affinity | [4] |
| KOR | Similar to MOR | [4] | ||
| (-)-cis-N-normetazocine derivative (Compound 4) | (-)-cis | MOR | Significant Affinity | [4] |
| KOR | Similar to MOR | [4] | ||
| (-)-cis-N-normetazocine derivative (Compound 7) | (-)-cis | MOR | Maintained Affinity | [4] |
| (-)-cis-N-normetazocine derivative (Compound 8) | (-)-cis | MOR | Maintained Affinity | [4] |
| (-)-2R/S-LP2 (Compound 1) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |
| (-)-2R-LP2 (Compound 2) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |
| (-)-2S-LP2 (Compound 3) | (-)-cis | σ1R | 112.72 - 182.81 | [5] |
| Sigma Receptor Affinities | ||||
| (+)-N-Benzyl-N-normetazocine | (+)-isomer | σ1R | 0.67 | [6] |
| PCP | >9400 | [6] | ||
| μ-opioid | >1600 | [6] | ||
| (-)-N-Benzyl-N-normetazocine | (-)-isomer | σ1R | 37 | [6] |
| (+)-Normetazocine | (+)-isomer | PCP | 30 | [6] |
| (+)-Metazocine | (+)-isomer | PCP | 41 | [6] |
| (+)-cis-N-normetazocine derivative (Compound 7) | (+)-cis | σ1R | 27.5 ± 8.1 | [7][8] |
| (+)-2R/S-LP2 (Compound 7) | (+)-cis | σ1R | Nanomolar Affinity | [5] |
| (+)-2R-LP2 (Compound 8) | (+)-cis | σ1R | Nanomolar Affinity | [5] |
| (+)-2S-LP2 (Compound 9) | (+)-cis | σ1R | Nanomolar Affinity | [5] |
Experimental Protocols: Receptor Binding Assays
The determination of receptor affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol for determining the binding affinity of a test compound for the mu-opioid receptor.
Objective
To determine the inhibition constant (Ki) of a test compound for a specific receptor (e.g., human mu-opioid receptor) using a competitive radioligand binding assay.
Materials
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[9]
-
Radioligand: A selective radiolabeled ligand for the target receptor, such as [³H]-DAMGO for the mu-opioid receptor.[9]
-
Test Compound: The N-normetazocine derivative to be evaluated.
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to determine the amount of non-specific binding of the radioligand.[9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound and free radioligand.[9]
-
Scintillation Counter: For quantifying the radioactivity on the filters.[9]
Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a specific final protein concentration (e.g., 10-20 µg per well).[9]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its dissociation constant, Kd), and membrane suspension.[9]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[9]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (typically in a logarithmic series from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[9]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (counts per minute, CPM) - Non-specific Binding (CPM).[9]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This should generate a sigmoidal curve.[9]
-
Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.[9]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[9]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows in the study of N-normetazocine derivatives.
Caption: Stereoselective preference of N-normetazocine isomers.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The stereochemistry of the N-normetazocine core is a powerful tool for directing ligand affinity towards either opioid or sigma receptors. By leveraging this principle and carefully designing N-substituents, researchers can develop highly selective probes and potential therapeutic agents. The methodologies outlined in this guide provide a framework for the accurate determination of receptor affinities, a critical step in the drug discovery and development pipeline. The provided data and visualizations serve as a foundational resource for professionals in the field, enabling a deeper understanding of the structure-activity relationships of this important class of compounds.
References
- 1. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives | MDPI [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel (-)-cis-N-Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Enantiomers of Metazocine and Their Reinforcing Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metazocine, a benzomorphan (B1203429) opioid analgesic, exists as a racemic mixture of two stereoisomers, (+)-metazocine and (-)-metazocine (B1203957). These enantiomers exhibit distinct pharmacological profiles, leading to significant differences in their reinforcing properties and abuse liability. Understanding the nuanced actions of each isomer is critical for the development of safer analgesics and for comprehending the neurobiological basis of opioid and dissociative drug reinforcement. This technical guide provides a comprehensive overview of the reinforcing effects of metazocine enantiomers, detailing the experimental evidence, underlying neurobiological mechanisms, and the methodologies used to elucidate these properties.
Data Presentation: Reinforcing Properties of Metazocine Enantiomers
The reinforcing efficacy of a drug is its ability to support self-administration. The following table summarizes the key quantitative data from a seminal study by Slifer, Balster, and May (1986) that investigated the reinforcing properties of metazocine enantiomers in rhesus monkeys trained to self-administer cocaine intravenously. Responding was maintained on a fixed-ratio (FR) schedule of reinforcement.
| Compound | Dose Range Tested (µg/kg/injection) | Doses Maintaining Responding Above Saline Levels (µg/kg/injection) | Number of Subjects Showing Reinforcement |
| This compound | 1.0 - 30 | 30 | 2 out of 3 |
| (+)-Metazocine | 3.0 - 100 | 100 | 2 out of 3 |
| (±)-Metazocine (Racemic) | 3.0 - 100 | 10 - 100 | 3 out of 3 |
Data from Slifer, B. L., Balster, R. L., & May, E. L. (1986). Reinforcing and phencyclidine-like stimulus properties of enantiomers of metazocine. Pharmacology Biochemistry and Behavior, 25(4), 785-789.[1]
Receptor Binding Affinities and Mechanism of Action
The distinct reinforcing properties of the metazocine enantiomers are a direct consequence of their differential affinities for various receptor systems.
| Enantiomer | Primary Receptor Targets | Key Pharmacological Actions |
| This compound | µ-opioid receptor (MOR) agonist | Mediates classic opioid effects, including analgesia and reinforcement. |
| (+)-Metazocine | Phencyclidine (PCP) site of the NMDA receptor, Sigma-1 (σ₁) receptor | Produces dissociative and psychotomimetic effects, contributing to its reinforcing properties through a non-opioid mechanism.[1] |
Experimental Protocols
A thorough understanding of the methodologies used to assess the reinforcing properties of metazocine enantiomers is essential for interpreting the data and designing future studies.
Intravenous Drug Self-Administration in Rhesus Monkeys
This paradigm is a gold standard for assessing the reinforcing effects of drugs.
Objective: To determine if a drug will be voluntarily self-administered by an animal, indicating its reinforcing potential.
Apparatus:
-
An operant conditioning chamber equipped with two levers.
-
A drug delivery system consisting of a syringe pump connected to a chronically implanted intravenous catheter in the monkey.
-
A programming interface to control the reinforcement schedule and record data.
Procedure:
-
Surgical Implantation of Catheter: A silicone rubber catheter is surgically implanted into a major vein (e.g., jugular, femoral) of the rhesus monkey under sterile conditions. The catheter is passed subcutaneously to an exit point on the back.
-
Training: Monkeys are first trained to press a lever for a known reinforcer, typically food pellets or a solution of a drug with established reinforcing properties like cocaine.[1] The schedule of reinforcement is gradually increased to a stable baseline, for example, a fixed-ratio (FR) schedule where a set number of lever presses is required for each reward.
-
Substitution: Once stable responding is established, the training drug is replaced with saline to ensure that responding extinguishes, confirming that the behavior is maintained by the drug and not other environmental factors.
-
Test Compound Administration: The test drug, such as an enantiomer of metazocine, is then substituted for saline at various doses. The rate and pattern of lever pressing are recorded. A significant increase in responding for the test drug compared to saline indicates that the compound has reinforcing properties.[1]
Receptor Binding Assays
These in vitro assays are used to determine the affinity of a ligand (e.g., metazocine enantiomers) for specific receptors.
Objective: To quantify the binding affinity (Ki) of a compound for a target receptor.
Materials:
-
Radiolabeled ligands specific for the receptors of interest (e.g., [³H]DAMGO for µ-opioid receptors, [³H]TCP for the PCP site of the NMDA receptor, and --INVALID-LINK---pentazocine for σ₁ receptors).
-
Membrane preparations from brain tissue (e.g., rat or guinea pig brain homogenates) containing the receptors of interest.
-
Test compounds (unlabeled metazocine enantiomers) at various concentrations.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: The brain membrane preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Competition: The unlabeled test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Reinforcement
The reinforcing effects of drugs of abuse are primarily mediated by the mesolimbic dopamine (B1211576) system, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). Both enantiomers of metazocine, through their distinct receptor interactions, ultimately modulate this pathway to produce reinforcement.
This compound: Mu-Opioid Receptor-Mediated Reinforcement
The reinforcing effects of this compound are attributed to its agonist activity at µ-opioid receptors (MORs) located on GABAergic interneurons in the VTA.
Caption: Signaling pathway for this compound reinforcement.
Activation of MORs by this compound inhibits the GABAergic interneurons.[2] These interneurons normally exert an inhibitory tone on dopamine neurons. By inhibiting the inhibitors (disinhibition), this compound leads to an increase in the firing rate of dopamine neurons and subsequent dopamine release in the nucleus accumbens, which is perceived as rewarding.[3]
(+)-Metazocine: PCP/Sigma Receptor-Mediated Reinforcement
The reinforcing properties of (+)-metazocine are more complex and are primarily mediated by its actions at the PCP site of the NMDA receptor and sigma-1 receptors.
Caption: Signaling pathway for (+)-metazocine reinforcement.
By blocking the NMDA receptor ion channel, (+)-metazocine disrupts normal glutamatergic neurotransmission, a mechanism shared with other dissociative anesthetics like PCP.[4][5] This action is thought to contribute to its reinforcing effects. Additionally, activation of sigma-1 receptors by (+)-metazocine can modulate dopaminergic and glutamatergic systems.[6][7][8] Sigma-1 receptors can influence dopamine D1 receptor signaling and have been shown to interact with the dopamine transporter (DAT), potentially enhancing the effects of dopamine in the synapse.[1][6] The interplay between NMDA receptor antagonism and sigma-1 receptor agonism contributes to the reinforcing properties of (+)-metazocine.
Conclusion
The enantiomers of metazocine present a compelling case study in stereospecific pharmacology and the neurobiology of drug reinforcement. The (-)-isomer acts as a classic opioid, with its reinforcing effects mediated by the µ-opioid receptor and the subsequent disinhibition of the mesolimbic dopamine system. In contrast, the (+)-isomer's reinforcing properties stem from its interaction with the PCP site of the NMDA receptor and sigma-1 receptors, highlighting a distinct, non-opioid mechanism of reinforcement. A thorough understanding of these differences is paramount for the development of novel therapeutics with reduced abuse potential and for advancing our knowledge of the complex mechanisms underlying drug addiction. Future research should aim to further delineate the downstream signaling cascades initiated by (+)-metazocine and to explore the potential for developing sigma-1 receptor ligands as treatments for substance use disorders.
References
- 1. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Sigma-1 Receptor as a Regulator of Dopamine Neurotransmission: A Potential Therapeutic Target for Methamphetamine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Metazocine: A Technical Whitepaper on its Role as a Mixed Agonist-Antagonist Opioid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine (B1203957), a benzomorphan (B1203429) derivative, occupies a significant position in the landscape of opioid pharmacology. Its complex molecular profile, characterized by mixed agonist-antagonist activity at the µ-opioid receptor (MOR) and high-efficacy agonism at the κ-opioid receptor (KOR), presents both therapeutic potential and challenges.[1][2] This technical guide provides an in-depth exploration of the core pharmacological principles of this compound, intended to serve as a comprehensive resource for researchers and professionals in drug development. The document outlines its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Furthermore, it details the experimental protocols necessary to characterize such complex opioid ligands.
Core Concepts: Mixed Agonist-Antagonist Profile
The defining characteristic of this compound is its dual action at the MOR, behaving as both an agonist and an antagonist.[1][2] This property, shared with other benzomorphans like pentazocine, results in a ceiling effect for its analgesic and euphoric properties, potentially reducing its abuse liability compared to full MOR agonists like morphine. However, its significant activity as a high-efficacy agonist at the KOR is associated with dysphoric and hallucinogenic effects, which has limited its clinical utility.[1][2] Additionally, this compound and its analogs are known to interact with sigma (σ) receptors, which may further contribute to its complex pharmacological profile.[3]
Quantitative Pharmacological Data
Precise quantitative data for this compound is not abundantly available in publicly accessible literature. Therefore, to provide a comparative context, data for the structurally related and well-characterized mixed agonist-antagonist, (-)-pentazocine, is included. This allows for an illustrative understanding of the expected pharmacological properties of a benzomorphan with a mixed agonist-antagonist profile.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Sigma-1 Receptor (σ1) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| (-)-Pentazocine | 3.2 | 62 | 7.6 | >10,000 |
| Morphine | 1.168 | - | - | - |
| Naloxone (Antagonist) | 1.518 | - | - | - |
Data for (-)-Pentazocine and Morphine are provided for comparative purposes.[4][5]
Table 2: Functional Activity at Opioid Receptors (EC50/IC50, nM and Emax, %)
| Compound | Assay | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound | GTPγS / cAMP / β-arrestin | Data not available | Data not available | Data not available |
| (-)-Pentazocine | GTPγS | EC50: 43 | EC50: 255 | EC50: 40 |
| Emax: Partial Agonist | Emax: Weak Agonist | Emax: Full Agonist | ||
| DAMGO (Full MOR Agonist) | GTPγS | EC50: ~10-100 | - | - |
| Emax: 100% | - | - |
Data for (-)-Pentazocine and DAMGO are provided for comparative purposes.[4]
Signaling Pathways
The interaction of this compound with opioid receptors initiates a cascade of intracellular signaling events. As a mixed agonist-antagonist at the MOR, it can partially activate G-protein signaling while simultaneously blocking the effects of full agonists. Its high efficacy at the KOR leads to robust G-protein activation.
Caption: Signaling pathways of this compound at μ- and κ-opioid receptors.
Experimental Protocols
The characterization of a mixed agonist-antagonist opioid like this compound requires a suite of in vitro assays to determine its binding affinity and functional activity at various opioid receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly separate bound and free radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to opioid receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate cell membranes with varying concentrations of this compound, GDP, and [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration: Separate bound and free [³⁵S]GTPγS by filtration.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC50 and Emax values relative to a full agonist.
cAMP Inhibition Assay
Objective: To measure the functional consequence of Gi/o-coupled opioid receptor activation by this compound.
Methodology:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest.
-
Assay Setup: Pre-treat cells with a phosphodiesterase inhibitor, then stimulate adenylyl cyclase with forskolin (B1673556) in the presence of varying concentrations of this compound.
-
Incubation: Incubate to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or a luciferase-based reporter).
-
Data Analysis: Determine the IC50 of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to promote the recruitment of β-arrestin to activated opioid receptors.
Methodology:
-
Cell Line: Use a cell line engineered to report β-arrestin recruitment, such as those utilizing BRET, FRET, or enzyme complementation (e.g., PathHunter).[6][7][8][9]
-
Assay Setup: Plate the cells and stimulate with varying concentrations of this compound.
-
Incubation: Incubate to allow for β-arrestin recruitment to the receptor.
-
Detection: Measure the signal (e.g., luminescence or fluorescence) according to the specific assay platform's protocol.
-
Data Analysis: Plot the signal against the concentration of this compound to determine EC50 and Emax for β-arrestin recruitment.
Caption: Logical workflow for characterizing this compound's opioid activity.
Conclusion
This compound serves as a pivotal pharmacological tool for understanding the complexities of the opioid system. Its mixed agonist-antagonist profile at the µ-opioid receptor, coupled with its potent agonism at the κ-opioid receptor, underscores the intricate structure-activity relationships that govern opioid function. While its clinical application has been hampered by its KOR-mediated side effects, the study of this compound and related benzomorphans continues to inform the development of safer and more effective analgesics. A comprehensive understanding of its receptor binding, functional activity, and signaling pathways, as detailed in this guide, is essential for advancing research in this critical area of pharmacology. The provided experimental frameworks offer a robust starting point for the detailed characterization of novel opioid ligands with similarly complex profiles.
References
- 1. Metazocine [medbox.iiab.me]
- 2. Metazocine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Characterization of methadone as a β-arrestin-biased μ-opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
An In-Depth Technical Guide to the Chemical Synthesis of (-)-cis-N-Normetazocine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-N-Normetazocine is a pivotal intermediate in the synthesis of a wide array of opioid receptor ligands and other neuropharmacological agents. Its rigid benzomorphan (B1203429) scaffold provides a valuable template for structure-activity relationship (SAR) studies in drug discovery. This technical guide offers a comprehensive overview of the chemical synthesis of (-)-cis-N-normetazocine, focusing on a common and effective route involving the construction of the racemic core followed by enantiomeric resolution. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway are provided to serve as a practical resource for researchers in the field.
Introduction
The benzomorphan ring system, a core structural motif of (-)-cis-N-normetazocine, is a simplification of the morphine skeleton.[1] This structural modification has paved the way for the development of analgesics with potentially improved side-effect profiles. The specific stereochemistry of (-)-cis-N-normetazocine is crucial for its biological activity and its utility as a chiral building block for more complex molecules. This guide details a synthetic approach that begins with the construction of the racemic cis-N-normetazocine, followed by a classical resolution to isolate the desired (-)-enantiomer.
Synthetic Pathway Overview
The synthesis of (-)-cis-N-normetazocine can be strategically divided into two main stages: the synthesis of the racemic compound, (±)-cis-N-normetazocine, and its subsequent resolution to obtain the enantiomerically pure target molecule. The synthesis of the racemic core typically involves the construction of a substituted tetrahydropyridine (B1245486) ring, followed by the key Grewe cyclization to form the characteristic benzomorphan skeleton.
Caption: Overview of the synthetic strategy.
Synthesis of (±)-cis-N-Normetazocine
A common route to the racemic benzomorphan core starts from readily available 2,5-dimethylpyridine (B147104). The key steps include N-alkylation, partial reduction of the pyridine (B92270) ring, and the pivotal Grewe cyclization.
Synthetic Scheme
Caption: Synthesis of (±)-cis-N-Normetazocine.
Experimental Protocols
Step 1: Synthesis of N-(4-Methoxybenzyl)-2,5-dimethylpyridinium bromide
-
Procedure: A solution of 2,5-dimethylpyridine (1.0 eq) and 4-methoxybenzyl bromide (1.05 eq) in acetone (B3395972) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the pyridinium (B92312) salt.
-
Quantitative Data:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) |
| 2,5-Dimethylpyridine | 1.0 | 107.15 |
| 4-Methoxybenzyl bromide | 1.05 | 201.07 |
| Product | - | 308.22 |
Step 2: Synthesis of 1-(4-Methoxybenzyl)-2,5-dimethyl-1,2,3,6-tetrahydropyridine
-
Procedure: To a cooled (0 °C) solution of N-(4-methoxybenzyl)-2,5-dimethylpyridinium bromide (1.0 eq) in methanol (B129727), sodium borohydride (B1222165) (NaBH4, 1.5 eq) is added portion-wise. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the tetrahydropyridine derivative.
Step 3: Grewe Cyclization - Synthesis of (±)-cis-2'-Methoxy-N-(4-methoxybenzyl)-2,5-dimethyl-6,7-benzomorphan
-
Procedure: 1-(4-Methoxybenzyl)-2,5-dimethyl-1,2,3,6-tetrahydropyridine (1.0 eq) is added to polyphosphoric acid at 100 °C and the mixture is stirred for 6 hours. The reaction is then cooled and quenched with ice water. The mixture is made alkaline with a concentrated sodium hydroxide (B78521) solution and extracted with dichloromethane. The organic extracts are dried and concentrated. The crude product is purified by column chromatography.
Step 4: N-Debenzylation and O-Demethylation - Synthesis of (±)-cis-N-Normetazocine
-
Procedure: A solution of (±)-cis-2'-Methoxy-N-(4-methoxybenzyl)-2,5-dimethyl-6,7-benzomorphan in 48% hydrobromic acid (HBr) is heated at reflux for 4 hours. The solution is cooled and the precipitated hydrobromide salt is collected by filtration. The salt is then dissolved in water, neutralized with ammonium (B1175870) hydroxide, and the free base is extracted with chloroform. The organic layer is dried and concentrated to yield (±)-cis-N-normetazocine.[2]
Summary of Yields
| Step | Product | Typical Yield (%) |
| 1 | N-(4-Methoxybenzyl)-2,5-dimethylpyridinium bromide | 85-95 |
| 2 | 1-(4-Methoxybenzyl)-2,5-dimethyl-1,2,3,6-tetrahydropyridine | 70-80 |
| 3 | (±)-cis-2'-Methoxy-N-(4-methoxybenzyl)-2,5-dimethyl-6,7-benzomorphan | 40-50 |
| 4 | (±)-cis-N-Normetazocine | 75-85 |
Resolution of (±)-cis-N-Normetazocine
The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, typically a chiral acid. D-(+)-Tartaric acid is commonly employed for this purpose. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Resolution Scheme
Caption: Resolution of racemic cis-N-Normetazocine.
Experimental Protocol
-
Procedure:
-
A solution of (±)-cis-N-normetazocine (1.0 eq) in methanol is heated to boiling.
-
A hot solution of D-(+)-tartaric acid (0.5 eq) in methanol is added.
-
The mixture is allowed to cool slowly to room temperature and then refrigerated overnight to facilitate crystallization.
-
The precipitated diastereomeric salt is collected by filtration. This salt is typically enriched in the desired (-)-enantiomer.
-
The salt is recrystallized from methanol until a constant optical rotation is achieved, indicating enantiomeric purity.
-
The pure diastereomeric salt is dissolved in water and treated with a base (e.g., ammonium hydroxide) to liberate the free base.
-
The (-)-cis-N-normetazocine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the final product.
-
Quantitative Data
| Parameter | Value |
| Resolving Agent | D-(+)-Tartaric Acid |
| Stoichiometry (Racemate:Acid) | 2:1 |
| Typical Yield of Resolved (-)-isomer | 30-40% (based on initial racemate) |
| Enantiomeric Excess (e.e.) | >98% (after recrystallization) |
Alternative Synthetic Approaches
While the resolution of a racemic mixture is a well-established method, enantioselective synthesis strategies that directly produce the desired enantiomer are of significant interest as they can be more atom-economical. Research into asymmetric Grewe cyclizations and other stereoselective methods for the synthesis of benzomorphans is an active area of investigation. However, for laboratory-scale synthesis, the resolution method described remains a reliable and accessible approach.
Conclusion
The chemical synthesis of (-)-cis-N-normetazocine presented in this guide provides a robust and reproducible pathway for obtaining this valuable chiral intermediate. The detailed protocols and quantitative data serve as a practical resource for chemists involved in the synthesis of opioid receptor modulators and other neurologically active compounds. The modularity of the synthesis also allows for the preparation of various analogs for SAR studies by modifying the starting materials or intermediates. Future advancements in asymmetric synthesis may offer more direct routes to this important molecule, further streamlining the drug discovery and development process.
References
The Enigmatic Profile of Metazocine: A Pharmacological Deep Dive into its Phencyclidine-Like Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metazocine, a benzomorphan (B1203429) derivative with a complex pharmacological profile, has long been recognized for its opioid activity. However, a significant body of evidence points towards a distinct set of properties that overlap with the dissociative anesthetic phencyclidine (PCP). Understanding this pharmacological duality is critical for the development of novel therapeutics and for comprehending the potential psychoactive effects of related compounds. This technical guide provides a comprehensive analysis of the phencyclidine-like properties of metazocine, presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and procedural frameworks. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel central nervous system (CNS) agents.
Introduction
Metazocine is a synthetic opioid analgesic that exhibits a mixed agonist-antagonist profile at opioid receptors.[1][2] Clinically, its utility has been limited by a side-effect profile that includes dysphoria and hallucinogenic effects, reminiscent of those produced by phencyclidine (PCP).[1][2] PCP is a well-characterized non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to a specific site within the ion channel.[3][4] This action is believed to be the primary driver of its profound psychological and behavioral effects.[4][5] The observation that certain narcotic derivatives, including metazocine, produce PCP-like discriminative stimulus effects in animal models has spurred investigation into their shared mechanisms of action.[6] These investigations have revealed that the psychotomimetic effects of some benzomorphans are likely mediated by their interaction with sigma receptors and potentially through direct or indirect modulation of the NMDA receptor complex and dopaminergic systems.[1][6] This guide will systematically dissect the pharmacological evidence underpinning the PCP-like properties of metazocine.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data comparing the pharmacological properties of metazocine and phencyclidine. These data are compiled from various in vitro and in vivo studies and provide a basis for understanding the relative potencies and receptor affinities of these two compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | NMDA Receptor (PCP Site) | Sigma-1 Receptor | Sigma-2 Receptor | Dopamine (B1211576) Transporter (DAT) |
| Phencyclidine (PCP) | 59[3] | >10,000[3] | 136[3] | >10,000[3] |
| Metazocine | Data Not Available | 112.72 - 182.81 (for various isomers)[7] | Nanomolar range (for some isomers)[7] | Data Not Available |
Note: The affinity of PCP for the dopamine D2 receptor has been reported as a Ki of >10,000 nM, suggesting low affinity for the transporter but it may act as a partial agonist at the D2High receptor.[3][4] PCP has also been shown to inhibit dopamine reuptake, potentially through allosteric sites on monoamine transporters.[3][4]
Table 2: Behavioral Effects (ED50 in mg/kg)
| Compound | Drug Discrimination (PCP-trained rats) | Self-Administration (Rhesus Monkeys, µg/kg/injection) |
| Phencyclidine (PCP) | Training Dose: 3.0[6][8] | Data Not Available in provided results |
| Metazocine (+)-isomer | Dose-related increases in PCP-lever responding[8] | 100[8] |
| Metazocine (-)-isomer | Saline-appropriate responding[8] | 30[8] |
| Metazocine (racemic) | Saline-appropriate responding[8] | 10-100[8] |
Note: In drug discrimination studies, the (+)-isomer of metazocine was the only form that produced PCP-like effects, suggesting stereoselectivity for this action.[8] Both enantiomers of metazocine, however, were found to be positive reinforcers in self-administration studies.[8]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the phencyclidine-like properties of metazocine.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
This protocol is adapted from standard procedures for measuring binding to the PCP site of the NMDA receptor.[3]
-
Materials:
-
Rat brain cortical membranes (prepared from adult rats).
-
Radioligand: [³H]MK-801 or [³H]TCP (a PCP analog).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled PCP or MK-801.
-
Test compounds: Metazocine and Phencyclidine.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (metazocine and PCP) in the assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer (for total binding), non-specific binding control, and each dilution of the test compounds.
-
Add the rat brain cortical membrane preparation (0.2-0.5 mg protein/mL) to each well.
-
Add the radioligand at a concentration near its Kd value (typically 1-5 nM).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is based on established methods for sigma-1 receptor binding assays.[9][10]
-
Materials:
-
Guinea pig liver membranes (a rich source of sigma-1 receptors).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: 10 µM haloperidol.
-
Test compounds: Metazocine and Phencyclidine.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, non-specific binding control, and each dilution of the test compounds.
-
Add the guinea pig liver membrane preparation to each well.
-
Add --INVALID-LINK---pentazocine at a final concentration of 5 nM.
-
Incubate the plate at 37°C for 90 minutes.[11]
-
Terminate the reaction and process for scintillation counting as described in the NMDA receptor binding assay protocol.
-
-
Data Analysis:
-
Analyze the data as described for the NMDA receptor binding assay to determine the Ki values for metazocine and PCP at the sigma-1 receptor.
-
Behavioral Pharmacology
Behavioral assays are essential for determining the in vivo functional effects of a compound and its similarity to known drugs of abuse.
This protocol outlines a two-lever drug discrimination task to assess the PCP-like subjective effects of metazocine.[6][8][12]
-
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
-
Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar), food-restricted to maintain 85-90% of their free-feeding body weight.
-
-
Procedure:
-
Lever Press Training: Train rats to press a lever for food reinforcement (e.g., 45 mg sucrose (B13894) pellets) on a fixed-ratio (FR) or variable-interval (VI) schedule.
-
Discrimination Training:
-
Administer phencyclidine (PCP) at a training dose of 3.0 mg/kg, i.p., 15-30 minutes before the session. On PCP training days, responding on one lever (the "drug lever") is reinforced.
-
On alternate days, administer saline, and responding on the other lever (the "saline lever") is reinforced.
-
Continue training until a criterion of >80% of responses on the correct lever is achieved for 8 out of 10 consecutive sessions.[12]
-
-
Substitution Testing:
-
Once discrimination is established, administer various doses of the test compound (metazocine isomers and racemate) or PCP (to generate a dose-response curve) before the session.
-
During test sessions, responding on either lever is reinforced to avoid extinction.
-
Record the percentage of responses on the drug-correct lever and the overall response rate.
-
-
-
Data Analysis:
-
Full substitution (PCP-like effect) is defined as >80% of responses on the drug-correct lever.[12]
-
Partial substitution is defined as 20-80% of responses on the drug-correct lever.[12]
-
No substitution is defined as <20% of responses on the drug-correct lever.[12]
-
Calculate the ED50 value for drug-lever responding, which is the dose that produces 50% of the maximum possible effect.
-
In Vivo Neurochemical Analysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
This protocol describes a method to measure the effects of metazocine and PCP on dopamine release in a key brain region like the nucleus accumbens.[13][14][15]
-
Materials:
-
Male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
Artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically, targeting the nucleus accumbens. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of dopamine.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer the test drug (PCP or metazocine) systemically (e.g., i.p. injection).
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the baseline concentration.
-
Compare the time course and magnitude of dopamine release induced by metazocine and PCP.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological analysis of metazocine's PCP-like properties.
Signaling Pathway
Caption: NMDA Receptor Antagonism by Phencyclidine and (+)-Metazocine.
Experimental Workflows
References
- 1. onepager.com [onepager.com]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. slideteam.net [slideteam.net]
- 7. researchgate.net [researchgate.net]
- 8. Logic Modeling in Quantitative Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of N-Substituent Modifications on (-)-cis-N-Normetazocine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-cis-N-Normetazocine, a rigid benzomorphan (B1203429) scaffold, serves as a foundational structure in the development of opioid receptor ligands. The strategic modification of its N-substituent has profound effects on the affinity, selectivity, and efficacy of these compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing these interactions, supported by quantitative binding data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. Understanding these molecular interactions is pivotal for the rational design of novel analgesics with improved therapeutic profiles.
Introduction
The benzomorphan nucleus of (-)-cis-N-normetazocine mimics the tyramine (B21549) moiety of endogenous opioid peptides, making it a valuable scaffold for opioid ligand design. The physicochemical properties of the N-substituent are a critical determinant of the pharmacological profile at opioid receptors.[1] Modifications to this substituent can modulate a ligand's affinity, selectivity, and functional activity, leading to compounds ranging from potent agonists to antagonists.[2][3][4] This guide explores the systematic evaluation of these modifications, focusing on key derivatives such as the LP1 and LP2 series, to elucidate the principles guiding their interaction with opioid receptors.
Quantitative Analysis of Receptor Binding Affinities
The binding affinity of various N-substituted (-)-cis-N-normetazocine derivatives for the µ (MOR), δ (DOR), and κ (KOR) opioid receptors has been extensively studied. The inhibition constant (Ki), a measure of binding affinity, is a key parameter in these investigations. The following tables summarize the quantitative data from several key studies, providing a comparative overview of the impact of different N-substituents.
Table 1: Binding Affinities (Ki, nM) of LP1 and Related Analogues
| Compound | N-Substituent | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Reference |
| LP1 | N-phenylpropanamido | 0.049 | 0.033 | 7500 | [3][4] |
| 10 | N-(p-fluorophenyl)propanamido | 0.18 | 0.38 | 4800 | [3][4] |
| 11 | N-(p-methylphenyl)propanamido | 0.28 | 1.10 | 850 | [3][4] |
| 12 | N-(p-cyanophenyl)propanamido | 0.22 | 0.65 | 1200 | [3][4] |
| 14 | N-(indolin-1-yl)propanamido | >1 | >1 | 1500 | [3][4] |
| 15 | N-(1,2,3,4-tetrahydroquinolin-1-yl)propanamido | >1 | >1 | 200 | [3][4] |
| 16 | N-(diphenylamino)propanamido | >1 | >1 | 200 | [3][4] |
Table 2: Binding Affinities (Ki, nM) of LP2 and Analogues with Modified Spacers and Functional Groups
| Compound | N-Substituent | MOR (Ki, nM) | DOR (Ki, nM) | KOR (Ki, nM) | Reference |
| LP2 | (2R/S)-2-methoxy-2-phenylethyl | - | - | - | [1][5] |
| 3 | Methyl 3-(normetazocinyl)propanoate | - | >1000 | - | [6][7] |
| 4 | Methyl 4-(normetazocinyl)butanoate | - | >1000 | - | [6][7] |
| 7 | N-hydroxy-3-(normetazocinyl)propanamide | - | >1000 | - | [6][7] |
| 8 | N-hydroxy-4-(normetazocinyl)butanamide | - | >1000 | - | [6][7] |
Note: Specific Ki values for LP2 were not provided in the abstracts, but it is described as a dual MOR/DOR agonist.[1][5]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and pharmacological evaluation of N-substituted (-)-cis-N-normetazocine derivatives.
General Synthesis of N-Substituted (-)-cis-N-Normetazocine Derivatives
The synthesis of N-substituted derivatives typically involves the alkylation of (-)-cis-N-normetazocine with an appropriate halide-containing substituent.[2]
Example Protocol for N-Alkylation: A mixture of (-)-cis-(1R,5R,9R)-N-normetazocine (1 equivalent), the desired N-substituent halide (e.g., a 3-bromoamide derivative, 1.5 equivalents), sodium bicarbonate (NaHCO3, 1.5 equivalents), and a catalytic amount of potassium iodide (KI) is stirred in dimethylformamide (DMF) at an elevated temperature (e.g., 50-65 °C) for several hours (e.g., 12 hours). After cooling, the solvent is removed under vacuum. The resulting residue is then purified using flash chromatography on a silica (B1680970) gel column with an appropriate solvent system (e.g., chloroform/methanol mixture). The final products are often recrystallized from a suitable solvent like absolute ethanol (B145695) to yield the pure compound.
Radioligand Competition Binding Assays
Radioligand binding assays are employed to determine the affinity of the synthesized compounds for the different opioid receptors. These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared and suspended in an appropriate assay buffer.
-
Assay Incubation: The cell membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Opioid Receptor Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Ligand binding initiates a cascade of intracellular events.
Caption: G-protein dependent signaling pathway of opioid receptors.
Beta-Arrestin Recruitment Pathway
In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.
Caption: β-Arrestin recruitment and downstream signaling pathway.
Experimental Workflow for SAR Studies
The systematic investigation of structure-activity relationships for novel (-)-cis-N-normetazocine derivatives follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for the design and evaluation of novel ligands.
Conclusion
The N-substituent of the (-)-cis-N-normetazocine scaffold is a critical modulator of opioid receptor affinity and selectivity. The presented data and methodologies underscore the importance of systematic structural modifications in the quest for novel opioid ligands. A thorough understanding of the structure-activity relationships, facilitated by detailed experimental protocols and a clear visualization of the underlying biological pathways, is essential for the successful development of next-generation analgesics with enhanced efficacy and reduced side effects. This guide serves as a foundational resource for professionals in the field of drug discovery and development, providing a comprehensive overview of the effects of N-substituent modifications on this important class of compounds.
References
- 1. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand-binding studies [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Analgesic Studies Using (-)-Metazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Metazocine
This compound is a benzomorphan (B1203429) opioid analgesic that is structurally related to pentazocine.[1][2] It exerts its analgesic effects through a mixed agonist-antagonist action at the µ-opioid receptor (MOR) and as a high-efficacy agonist at the κ-opioid receptor (KOR).[1][2] While it possesses significant analgesic properties, its clinical utility is hampered by potential dysphoric and hallucinogenic side effects, which are likely mediated by its activity at KOR and/or sigma receptors.[1][2] In the United States, metazocine is classified as a Schedule II narcotic.[1]
Mechanism of Action and Signaling Pathway
Opioid analgesics like this compound primarily mediate their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The µ-opioid receptor is the principal receptor responsible for the analgesic effects of many opioids.[3] The activation of MOR by an agonist initiates an intracellular signaling cascade.[3] This involves the dissociation of the associated heterotrimeric G-protein into its Gα and Gβγ subunits.[3] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Concurrently, the Gβγ subunit inhibits presynaptic voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release, and activates inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[3]
Primary sensory neurons involved in pain sensation release neurotransmitters such as substance P and glutamate (B1630785) in the dorsal horn of the spinal cord.[4] Nociceptive information is then transmitted to the brain via the spinothalamic tracts.[4] This ascending information can activate descending pathways from the midbrain periaqueductal grey area, which exert inhibitory control over the dorsal horn.[4] Opioid receptors are located in numerous regions of the nervous system involved in pain transmission and control, including primary afferent neurons, the spinal cord, midbrain, and thalamus.[4]
Figure 1: Simplified signaling pathway of this compound via the µ-opioid receptor.
Quantitative Data
Opioid Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Ki (nM) | Species | Assay Type |
| This compound Derivative (Compound 7) | µ (MOR) | 1.49 ± 0.24 | - | Radioligand Binding Assay |
| This compound Derivative (Compound 3) | µ (MOR) | 5.96 ± 0.08 | - | Radioligand Binding Assay |
| (-)-Pentazocine | µ (MOR) | > 100 | Human | Competitive Binding Assay[5] |
| (-)-Pentazocine | µ (MOR) | 3.2 | - | Binding Assay[6] |
| (-)-Pentazocine | κ (KOR) | 7.6 | - | Binding Assay[6] |
| (-)-Pentazocine | δ (DOR) | 62 | - | Binding Assay[6] |
In Vivo Analgesic Efficacy of this compound Derivatives
| Compound | Animal Model | Assay | Route of Administration | Effective Dose | Analgesic Effect |
| This compound Derivative (Compound 7) | Mouse | Tail-Flick | Intraperitoneal (i.p.) | 3, 4, and 5 mg/kg | Dose-dependent increase in tail-flick latency |
| This compound Derivative (Compound 7) | Rat (CFA-induced inflammation) | Randall-Selitto | Subcutaneous (s.c.) | 2.5 and 5 mg/kg | Attenuation of hyperalgesia |
| (-)-2S-LP2 (N-normetazocine derivative) | Mouse | Formalin Test | Intraperitoneal (i.p.) | 0.7 mg/kg | Significant reduction in nociceptive behavior in both phases[7][8] |
| (+)-2R/S-LP2 (N-normetazocine derivative) | Mouse | Formalin Test | Intraperitoneal (i.p.) | 5.0 mg/kg | Decrease in the second phase of the formalin test[7][8] |
Experimental Protocols
A general workflow for assessing the analgesic potential of a test compound like this compound involves initial screening in acute pain models, followed by evaluation in more complex models of persistent or neuropathic pain.
Figure 2: General experimental workflow for in vivo analgesic testing.
Hot Plate Test (Thermal Nociception - Supraspinal)
The hot plate test is a standard method for evaluating centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[3][9] This test is particularly useful for assessing supraspinal pain modulation pathways.[3]
-
Animals: Mice or rats.
-
Apparatus: A hot plate analgesiometer with a surface that can be maintained at a constant temperature (typically 52-55°C) and an open-ended, transparent glass cylinder to confine the animal to the heated surface.[9][10]
-
Procedure:
-
Acclimate the animals to the testing room and handling.
-
Set the hot plate to the desired temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate within the glass cylinder.[9]
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as licking a hind paw or jumping.[9]
-
Stop the timer at the first sign of a pain response; this is the latency time.[9]
-
To prevent tissue damage, a cut-off time (e.g., 15-30 seconds) must be established, after which the animal is removed from the plate regardless of its response.[10][11]
-
-
Data Collection and Analysis:
-
Measure the baseline latency for each animal before drug administration.
-
Administer this compound or vehicle control.
-
Measure the latency at specified time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
The analgesic effect is determined by a significant increase in the latency period compared to the baseline and vehicle-treated groups.
-
Tail-Flick Test (Thermal Nociception - Spinal)
The tail-flick test primarily assesses spinal reflexes to a thermal stimulus and is used to evaluate the efficacy of analgesics.[3][12]
-
Animals: Mice or rats.
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam or radiant heat source onto a portion of the animal's tail.[12]
-
Procedure:
-
Place the animal in a restrainer, allowing the tail to be exposed.
-
Position the tail over the heat source.
-
Activate the heat source and start a timer.
-
The timer stops automatically when the animal flicks its tail away from the heat.[12]
-
Record the latency time.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue injury.[10][11]
-
-
Data Collection and Analysis:
-
Determine the baseline tail-flick latency for each animal.
-
Administer this compound or vehicle.
-
Measure the latency at various time points post-administration.[11]
-
An increase in the latency to flick the tail indicates an analgesic effect.
-
Formalin Test (Tonic/Inflammatory Pain)
The formalin test is a model of tonic pain and inflammation that is sensitive to various classes of analgesic drugs.[13][14] It produces a biphasic nociceptive response.[14] Phase I (early phase) is an acute, short-lasting response due to direct C-fiber activation, while Phase II (late phase) is a prolonged, tonic response resulting from central sensitization in the spinal cord.[13][14]
-
Animals: Mice or rats.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Acclimate the animal to the observation chamber.
-
Administer this compound or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the formalin injection (e.g., 20 minutes).[8]
-
Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.[13][15]
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking, flinching, or biting the injected paw.[13]
-
-
Data Collection and Analysis:
-
The observation period is typically divided into two phases:
-
Calculate the total duration of nociceptive behaviors in each phase.
-
Analgesic compounds can reduce the duration of these behaviors in one or both phases. Centrally acting analgesics like morphine are effective in both phases, while anti-inflammatory drugs are typically effective only in Phase II.[13]
-
Von Frey Test (Mechanical Allodynia)
The von Frey test is used to assess mechanical allodynia, which is a pain response to a normally non-painful stimulus. It is particularly relevant for models of neuropathic pain.[17]
-
Animals: Mice or rats.
-
Apparatus: A set of von Frey filaments, which are calibrated monofilaments that exert a specific bending force, and an elevated mesh platform that allows access to the plantar surface of the animal's paws.[17][18]
-
Procedure:
-
Place the animal on the mesh platform and allow it to acclimate for 15-30 minutes.[19]
-
Apply a von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause it to bend.[17]
-
A positive response is a sharp withdrawal of the paw.
-
The "up-down method" is commonly used to determine the 50% paw withdrawal threshold.[18]
-
Start with a mid-range filament.
-
If there is no response, use the next thicker filament.
-
If there is a response, use the next thinner filament.[18]
-
-
-
Data Collection and Analysis:
-
Record the pattern of positive and negative responses.
-
Use the pattern to calculate the 50% withdrawal threshold in grams using a statistical method (e.g., the formula provided by Chaplan et al., 1994).[18]
-
Administer this compound or vehicle and measure the withdrawal threshold at different time points.
-
An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity (analgesia).
-
References
- 1. Metazocine - Wikipedia [en.wikipedia.org]
- 2. Metazocine [medbox.iiab.me]
- 3. benchchem.com [benchchem.com]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jcdr.net [jcdr.net]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. biomed-easy.com [biomed-easy.com]
Application Notes and Protocols for Radioligand Binding Assays with (-)-Metazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that exhibits a complex pharmacology through its interaction with multiple receptor systems.[1] As a member of the benzomorphan class, the stereochemistry of metazocine plays a crucial role in its receptor selectivity. The levorotatory isomer, this compound, is known to interact primarily with opioid receptors, while the dextrorotatory isomer displays a higher affinity for sigma receptors.[2] Specifically, this compound acts as a mixed agonist-antagonist at the mu-opioid receptor and is a high-efficacy agonist at the kappa-opioid receptor, which is thought to contribute to its analgesic effects as well as potential dysphoric and hallucinogenic properties.[1] Furthermore, sigma-2 receptors have been shown to have a preference for the (-)-isomers of benzomorphans, suggesting a potential interaction of this compound with this receptor subtype as well.[3]
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets.[4][5] These assays allow for the quantitative determination of binding affinity (Ki), which is a critical parameter in drug discovery and development for understanding a compound's potency and selectivity. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for mu-opioid, kappa-opioid, delta-opioid, sigma-1, and sigma-2 receptors.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound and related compounds for various receptors. It is important to note that while extensive data for this compound is not available in a single source, the data presented here is compiled from various studies on this compound and its close structural analogs. The binding affinity of a close derivative of (-)-cis-N-normetazocine is used to approximate the affinity of this compound for the mu-opioid receptor.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Tissue Source |
| (-)-cis-N-normetazocine derivative (Compound 7) | Mu-Opioid (MOR) | [3H]-DAMGO | 1.49 ± 0.24 | Not Specified |
| This compound | Kappa-Opioid (KOR) | Not Specified | High Affinity Agonist | Not Specified |
| This compound | Delta-Opioid (DOR) | Not Specified | Lower Affinity | Not Specified |
| This compound | Sigma-1 | --INVALID-LINK---Pentazocine | Lower Affinity than (+)-isomer | Not Specified |
| This compound | Sigma-2 | [3H]-DTG | Higher Affinity than (+)-isomer | Not Specified |
Note: The Ki value for the Mu-Opioid Receptor is for a close derivative of this compound and should be considered an approximation.[6] Information on Kappa and Delta opioid receptor and Sigma receptor affinity is qualitative based on the general properties of benzomorphan isomers.[1][2][3]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to displace the binding of the selective radioligand [3H]-DAMGO.
Materials:
-
Membrane Preparation: Commercially available membranes from cells expressing the human mu-opioid receptor or prepared from rat brain tissue.
-
Radioligand: [3H]-DAMGO (specific activity ~30-60 Ci/mmol)
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates, tubes, and other standard laboratory equipment
Procedure:
-
Membrane Preparation (if not using commercial):
-
Homogenize tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.[7]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[7]
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (e.g., 10 concentrations ranging from 0.1 nM to 10 µM) in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of membrane preparation (typically 50-120 µg of protein).[7]
-
Non-specific Binding: 50 µL of Naloxone (10 µM final concentration), 50 µL of [3H]-DAMGO, and 150 µL of membrane preparation.[7]
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]-DAMGO, and 150 µL of membrane preparation.[7]
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters four times with ice-cold wash buffer.[7]
-
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol outlines the procedure to determine the binding affinity of this compound for sigma-1 and sigma-2 receptors using --INVALID-LINK---Pentazocine and [3H]-DTG, respectively.
Materials:
-
Membrane Preparation: Guinea pig brain membranes for sigma-1 and rat liver membranes for sigma-2 are commonly used.
-
Radioligands:
-
Sigma-1: --INVALID-LINK---Pentazocine (specific activity ~20-40 Ci/mmol)
-
Sigma-2: [3H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~30-60 Ci/mmol)
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Controls:
-
Sigma-1: Haloperidol (10 µM final concentration)
-
Sigma-2: Unlabeled DTG (10 µM final concentration)[8]
-
-
Sigma-1 Masking Agent (for Sigma-2 assay): (+)-Pentazocine (5 µM final concentration)[8]
-
Assay Buffer:
-
Sigma-1: 50 mM Tris-HCl, pH 7.4
-
Sigma-2: 50 mM Tris-HCl, pH 8.0[8]
-
-
Wash Buffer: Ice-cold assay buffer
-
Other materials are the same as in Protocol 1.
Procedure:
-
Membrane Preparation: Follow the same general procedure as in Protocol 1, using the appropriate tissue source.
-
Assay Setup for Sigma-1 Receptors:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---Pentazocine (final concentration near its Kd, e.g., 2-5 nM), and membrane preparation (e.g., 250 µg protein).
-
Non-specific Binding: Haloperidol (10 µM final), --INVALID-LINK---Pentazocine, and membrane preparation.
-
Competition Binding: this compound dilutions, --INVALID-LINK---Pentazocine, and membrane preparation.
-
-
-
Assay Setup for Sigma-2 Receptors:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer (pH 8.0), (+)-Pentazocine (5 µM final) to mask sigma-1 sites, [3H]-DTG (final concentration near its Kd, e.g., 2 nM), and membrane preparation (e.g., 250 µg protein).[8]
-
Non-specific Binding: Unlabeled DTG (10 µM final), (+)-Pentazocine (5 µM final), [3H]-DTG, and membrane preparation.[8]
-
Competition Binding: this compound dilutions, (+)-Pentazocine (5 µM final), [3H]-DTG, and membrane preparation.
-
-
-
Incubation:
-
Sigma-1: Incubate at 37°C for 150 minutes.
-
Sigma-2: Incubate at room temperature for 120 minutes.[8]
-
-
Filtration, Quantification, and Data Analysis:
-
Follow steps 4, 5, and 6 from Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Principle of competitive binding between a radioligand and this compound.
References
- 1. Metazocine - Wikipedia [en.wikipedia.org]
- 2. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that primarily acts as a high-efficacy agonist at the kappa-opioid receptor (KOR) and also possesses mixed agonist-antagonist properties at the mu-opioid receptor.[1] Its distinct pharmacological profile makes it a valuable tool for investigating the role of the KOR system in various opioid-related behaviors in rats, including reinforcement, reward, and aversion. Understanding the effects of this compound can provide crucial insights into the neurobiology of addiction, pain, and mood disorders.
These application notes provide a comprehensive overview of the use of this compound in preclinical rat models, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.
Data Presentation
While comprehensive dose-response data for this compound in rat behavioral models is not extensively available in the public domain, the following tables summarize known effects and provide a framework for expected outcomes based on its pharmacology and studies with similar compounds.
Table 1: Reinforcing Effects of this compound in Self-Administration Studies
| Parameter | Value/Observation | Species | Reference |
| Reinforcing Efficacy | Functions as a positive reinforcer. | Rhesus Monkeys | [2] |
| Effective Dose (IV) | Responding maintained above saline levels at 30 µg/kg/injection. | Rhesus Monkeys | [2] |
| Expected Rat Self-Administration Profile | Based on its KOR agonism, this compound is predicted to show a limited reinforcing profile in rats compared to mu-opioid agonists, with a potential for an inverted U-shaped dose-response curve. Higher doses may be aversive. | - | - |
Table 2: Rewarding and Aversive Effects of this compound in Conditioned Place Preference (CPP) Studies
| Parameter | Expected Outcome | Rationale | Reference |
| Rewarding/Aversive Effects | Low to moderate doses may induce conditioned place preference (CPP), while higher doses are expected to produce conditioned place aversion (CPA). | KOR agonists are known to have biphasic effects, with lower doses being rewarding and higher doses producing dysphoria and aversion.[3] | - |
| Receptor Mediation | Effects are likely mediated by the kappa-opioid receptor. | This compound is a potent KOR agonist. | [1] |
Table 3: Discriminative Stimulus Effects of this compound
| Training Drug | This compound Effect | Interpretation | Species | Reference |
| Phencyclidine (PCP) | Saline-appropriate responding. | This compound does not produce PCP-like discriminative stimulus effects. | Rats | [2] |
| Proposed Training Drug: this compound | Expected to establish a discriminative stimulus. | As a psychoactive compound with a specific receptor mechanism, it should be discriminable from vehicle. | Rats | - |
| Generalization Profile | Expected to generalize to other KOR agonists (e.g., U50,488H, bremazocine) and not to mu-opioid agonists (e.g., morphine) or psychostimulants. | The discriminative stimulus is likely mediated by its KOR agonist activity. | Rats | - |
Experimental Protocols
The following are detailed protocols for key experiments to study the opioid-related behaviors of this compound in rats. These protocols are based on established methodologies for other opioids and should be optimized for the specific research question and laboratory conditions.
Intravenous Self-Administration
This protocol is designed to assess the reinforcing effects of this compound.
a. Animals and Housing:
-
Male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water are available ad libitum unless otherwise specified by the experimental design.
b. Surgical Procedure:
-
Rats are anesthetized (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).
-
A chronic indwelling catheter is surgically implanted into the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Allow at least 5-7 days for recovery post-surgery. Catheter patency should be checked regularly.
c. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.
d. Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A response on the "active" lever results in an intravenous infusion of this compound (e.g., 0.01-0.1 mg/kg/infusion in sterile saline) over a few seconds, paired with a cue light. A response on the "inactive" lever has no programmed consequence. A timeout period (e.g., 20 seconds) follows each infusion.
-
Dose-Response Determination: Once stable responding is established, the dose of this compound is varied across sessions to determine the dose-response function.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. The number of active versus inactive lever presses is also recorded to assess the specificity of the reinforcing effect.
References
- 1. Drug-associated cues and drug dosage contribute to increased opioid seeking after abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinforcing and phencyclidine-like stimulus properties of enantiomers of metazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mouse Vas Deferens Assay in Opioid Ligand Activity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mouse vas deferens (MVD) assay is a classical and robust ex vivo pharmacological preparation used to characterize the activity of opioid ligands. This bioassay is based on the principle that opioid receptor agonists inhibit the electrically evoked contractions of the smooth muscle of the vas deferens. The tissue is rich in opioid receptors, primarily of the delta (δ) and mu (μ) types, with some evidence for kappa (κ) receptor presence, making it an excellent model for determining the potency and efficacy of agonists, as well as the affinity of antagonists.[1][2][3] The inhibitory effect of opioids is mediated through the suppression of neurotransmitter release from the autonomic nerves innervating the smooth muscle.[1] This application note provides a detailed protocol for performing the MVD assay, from tissue preparation to data analysis, and includes representative data for common opioid ligands.
Data Presentation
Table 1: Agonist Potency (IC50) in Mouse Vas Deferens Assay
| Opioid Agonist | Receptor Selectivity | IC50 (nM) |
| DAMGO | μ | 176.9 ± 12.32[1] |
| Morphine | μ | ~665 - 6650 (did not reach 50% inhibition in one study)[1] |
| Dermorphin | μ | 43.9 ± 3.81[1] |
| [Lys7]-Dermorphin | μ | 47.3 ± 5.68[1] |
| DPDPE | δ | 7.7 - 77[1] |
| Deltorphin I | δ | 0.13 - 1[1] |
| Deltorphin II | δ | 0.65 - 5.2[1] |
| U50,488 | κ | Potency similar to μ agonists[3] |
| Normorphine | μ | ID50 of 0.5 μM (500 nM)[4] |
Note: IC50 values can vary depending on the specific experimental conditions and mouse strain used.
Table 2: Antagonist Affinity (pA2) in Mouse Vas Deferens Assay
| Opioid Antagonist | Receptor Target | pA2 Value |
| Naloxone | Non-selective | 8.45 ± 0.24 (against morphine)[5] |
| Naltrindole | δ-selective | - |
| MR 2266 | κ-selective | - |
| WIN 44,441 | Non-selective | - |
Note: pA2 values are determined against a specific agonist. The table will be populated with more specific values as found in literature searches.
Experimental Protocols
Materials and Reagents
-
Male mice (e.g., C57/BL strain)
-
Krebs-Ringer Bicarbonate (KRB) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11). The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 (carbogen).
-
Opioid ligands (agonists and antagonists) of interest.
-
Distilled water for drug dilutions.
-
Silk or fine wire for tissue mounting.
-
Petri dish.
-
Dissection tools (fine scissors, forceps).
-
Organ bath system with a capacity of 10-15 ml, equipped with a heating and circulation system to maintain the temperature at 37°C.[6][7][8]
-
Isometric force transducer.
-
Data acquisition system (e.g., PowerLab, LabChart software).
-
Field stimulator with platinum electrodes.
Tissue Preparation
-
Humanely euthanize a male mouse according to approved institutional animal care and use committee protocols.
-
Immediately dissect the vasa deferentia. Carefully remove the entire vas deferens, from the epididymis to the urethra, and place it in a petri dish containing carbogen-gassed KRB solution at room temperature.
-
Under a dissecting microscope, carefully clean the vas deferens of adhering fat and connective tissue.
-
Tie a silk thread or fine wire to each end of the vas deferens.
Experimental Setup and Procedure
-
Mount the prepared vas deferens in the organ bath chamber filled with KRB solution maintained at 37°C and continuously gassed with carbogen.[6][7][8]
-
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 0.5 g to the tissue and allow it to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh KRB solution every 15-20 minutes.
-
Set the field stimulator to deliver single electrical pulses of 1 ms (B15284909) duration at a frequency of 0.1 Hz. The voltage should be adjusted to produce submaximal, consistent twitch contractions.
-
Once stable twitch responses are obtained, the experiment can begin.
Agonist Activity (IC50 Determination)
-
After obtaining a stable baseline of electrically evoked contractions, add the opioid agonist to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., half-log increments).
-
Allow the tissue to respond to each concentration for a fixed period (e.g., 6 minutes) until a stable inhibition of the twitch response is observed.[1]
-
Continue adding increasing concentrations of the agonist until a maximal inhibition is achieved or a full concentration-response curve is generated.
-
At the end of the concentration-response curve, wash the tissue with fresh KRB solution to allow the twitch response to return to baseline.
-
Repeat the procedure for each agonist to be tested.
Antagonist Activity (pA2 Determination)
-
Generate a control concentration-response curve for a standard agonist.
-
Wash the tissue thoroughly to remove the agonist.
-
Incubate the tissue with a known concentration of the antagonist for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of the antagonist, generate a second concentration-response curve for the same agonist. The curve should be shifted to the right.
-
Repeat this procedure with at least two other concentrations of the antagonist.
-
The data will be used for Schild plot analysis to determine the pA2 value.
Data Analysis
-
IC50 Calculation: For each agonist, express the inhibition of the twitch response as a percentage of the baseline contraction. Plot the percentage of inhibition against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.[1]
-
pA2 Calculation: The pA2 value is a measure of the affinity of a competitive antagonist. It is calculated using a Schild plot. For each antagonist concentration, determine the dose ratio (DR), which is the ratio of the agonist IC50 in the presence of the antagonist to the agonist IC50 in the absence of the antagonist. Plot log(DR-1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot is the pA2 value.[9]
Mandatory Visualizations
References
- 1. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple opiate receptors in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the mouse vas deferens to determine mu, delta, and kappa receptor affinities of opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of mu opioid receptors in the mouse vas deferens for the study of opiate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.adinstruments.com [cdn.adinstruments.com]
- 7. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Study of (-)-Metazocine Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic with a complex pharmacological profile. It is known to interact with multiple opioid receptor subtypes, exhibiting mixed agonist-antagonist properties at the mu-opioid receptor (MOR) and high-efficacy agonism at the kappa-opioid receptor (KOR).[1] Additionally, this compound and its derivatives have been shown to interact with sigma receptors, which may contribute to its distinct pharmacological effects.[1] A thorough in vitro characterization of this compound's pharmacology is essential for understanding its mechanism of action, therapeutic potential, and side-effect profile.
These application notes provide detailed protocols for key in vitro techniques to study the pharmacology of this compound, including receptor binding assays and functional assays.
Data Presentation: Receptor Binding Affinity of this compound and Related Compounds
The following tables summarize the binding affinities (Ki) of this compound and its derivatives at opioid and sigma receptors. It is important to note that specific Ki values for this compound are not consistently reported across the literature; therefore, data for closely related N-substituted (-)-cis-N-normetazocine derivatives are included to provide a comparative context.
Table 1: Opioid Receptor Binding Affinities
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| (-)-cis-N-Normetazocine Derivative 3 | 5.96 ± 0.08 | - | - | [2] |
| (-)-cis-N-Normetazocine Derivative 7 | 1.49 ± 0.24 | - | High Affinity | [2] |
| This compound | High Affinity | Low Affinity | High Affinity | [1] |
Note: '-' indicates data not reported in the cited source. The affinity of this compound is described qualitatively in some sources.
Table 2: Sigma Receptor Binding Affinities
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Reference |
| (-)-2R/S-LP2 (N-normetazocine derivative) | 112.72 - 182.81 | Nanomolar Ki | [3] |
| (+)-Pentazocine | ~7 (Kd) | Low Affinity | [4] |
Note: Data for direct this compound binding to sigma receptor subtypes is limited. (+)-Pentazocine, a related benzomorphan, is a selective sigma-1 receptor ligand.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for mu (µ), delta (δ), and kappa (κ) opioid receptors expressed in cell membranes.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing human recombinant MOR, DOR, or KOR.
-
Radioligands:
-
[³H]-DAMGO (for MOR)
-
[³H]-Naltrindole (for DOR)
-
[³H]-U69,593 (for KOR)
-
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL Naloxone (10 µM), 50 µL radioligand, 100 µL membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity in a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay determines the ability of this compound to activate G-proteins coupled to opioid receptors, distinguishing between agonist, partial agonist, and antagonist activity.[5][6]
Materials:
-
Cell Membranes: As described in Protocol 1.
-
[³⁵S]GTPγS: (specific activity >1000 Ci/mmol).
-
GDP: 10 mM stock solution.
-
This compound: Stock solution.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
96-well filter plates (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Membrane and Drug Preparation: Thaw membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound or reference agonist/antagonist.
-
50 µL of membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the filter plate. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count radioactivity.
-
Data Analysis: Subtract non-specific binding to obtain specific binding. Plot specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values relative to a standard full agonist.
Signaling Pathway for Opioid Receptor G-protein Activation
Caption: this compound signaling via Gαi/o coupled opioid receptors.
Protocol 3: cAMP Accumulation Assay
This assay measures the functional consequence of Gαi/o protein activation by this compound, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
This compound: Stock solution.
-
cAMP Assay Kit: A commercial kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and reagents.
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a fixed concentration of forskolin and varying concentrations of this compound.
-
Incubate at 37°C for 30 minutes.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for some kits) against the logarithm of the this compound concentration. Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for the cAMP Accumulation Assay.
Conclusion
The in vitro techniques described in these application notes provide a robust framework for the detailed pharmacological characterization of this compound. By systematically determining its binding affinity and functional activity at various opioid and sigma receptors, researchers can gain a comprehensive understanding of its molecular mechanisms, which is crucial for guiding further drug development and therapeutic applications. The provided protocols and data presentation formats are intended to facilitate standardized and comparable assessments of this compound's pharmacology.
References
- 1. Metazocine [medbox.iiab.me]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Tail-flick test procedure using (-)-Metazocine for thermal pain
Application Note & Protocol
Topic: Tail-Flick Test Procedure Using (-)-Metazocine for Thermal Pain Assessment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for utilizing the tail-flick test to evaluate the analgesic properties of this compound in response to a thermal stimulus. The tail-flick test is a widely used and reliable method for assessing spinal nociceptive reflexes.[1][2][3] this compound is a benzomorphan-derived opioid analgesic with a complex pharmacological profile, exhibiting mixed agonist-antagonist activity at the mu (µ)-opioid receptor and agonist activity at the kappa (κ)-opioid receptor.[4][5] This application note outlines the necessary materials, step-by-step experimental procedures, data analysis techniques, and critical ethical considerations for conducting this assay.
Background and Principles
The Tail-Flick Test
First described by D'Amour and Smith in 1941, the tail-flick test is a fundamental assay in pain research to measure the effectiveness of analgesics.[6] The test is based on a spinally mediated reflex to a thermal noxious stimulus applied to the animal's tail.[3] An intense light beam is typically focused on the tail, and the time it takes for the animal to flick its tail away from the heat source is measured as the tail-flick latency (TFL).[6][7] This latency is a quantifiable measure of the pain threshold. An increase in latency following the administration of a test compound indicates an analgesic effect. The test is particularly sensitive for studying the analgesic properties of pharmacological substances and allows for repeated measurements on the same animal.[1]
There are two primary variations of the test:
-
Radiant Heat: A focused beam of light is applied to the surface of the tail.[6][7]
-
Hot Water Immersion: The distal portion of the tail is immersed in a temperature-controlled water bath (e.g., 52-55°C).[8][9]
This protocol will focus on the radiant heat method.
This compound: Pharmacological Profile
This compound is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class.[5] Its mechanism of action is complex, primarily involving interactions with opioid receptors in the central nervous system.[10]
-
Mu (µ)-Opioid Receptor (MOR): Acts as a mixed agonist-antagonist.[5]
-
Kappa (κ)-Opioid Receptor (KOR): Acts as a high-efficacy agonist.[4]
The analgesic effects are mediated through these receptors, which, upon activation, inhibit the release of nociceptive neurotransmitters such as substance P and glutamate (B1630785) from primary afferent terminals in the spinal cord.[10] While effective for analgesia, its clinical application has been limited by potential dysphoric and hallucinogenic effects, which are likely mediated by its activity at kappa and/or sigma receptors.[4][5]
Experimental Protocols
Materials and Equipment
-
Tail-Flick Analgesia Meter (e.g., Panlab LE7106 or equivalent) with a radiant heat source.[1]
-
Animal restrainers appropriate for the species and size (e.g., Plexiglas tubes for rats or mice).[1]
-
Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Analytical balance, vortex mixer, and syringes for drug preparation and administration.
-
Stopwatch or automated timer integrated with the apparatus.
Animal Handling and Acclimation
-
All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.[11][12]
-
Upon arrival, allow animals to acclimate to the housing facility for at least one week.
-
For 2-3 days prior to the experiment, habituate the animals to the testing room and the restrainers for 15-30 minutes each day to minimize stress during the procedure.[1]
Drug Preparation and Administration
-
Prepare a stock solution of this compound in the chosen vehicle (e.g., 0.9% saline).
-
Make serial dilutions to achieve the desired final concentrations for dose-response studies.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous (s.c.) or intraperitoneal (i.p.)). The volume should be consistent across all animals (e.g., 10 ml/kg).[13]
Tail-Flick Test Procedure
Caption: Experimental workflow for the tail-flick test.
-
Apparatus Calibration: Turn on the tail-flick apparatus. Adjust the intensity of the radiant heat source to produce a baseline tail-flick latency of approximately 3-6 seconds in naive animals.[3] This ensures a clear window for observing analgesic effects without causing rapid tissue damage.
-
Baseline Latency Measurement:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source, typically 3-5 cm from the tip.
-
Start the heat source and the timer.
-
The timer stops automatically when the animal flicks its tail. Record this baseline latency.
-
Perform 2-3 baseline measurements for each animal, with a minimum interval of 5 minutes between trials, and use the average as the final baseline value.[1][7]
-
-
Drug Administration: Administer the prepared dose of this compound or vehicle to the appropriate animal groups.
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes) to capture the peak effect, repeat the latency measurement as described in step 2.
-
A single time point, such as 20-30 minutes post-injection, is often used for dose-response studies.[13]
-
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 10-15 seconds) must be established.[7] If an animal does not respond by this time, the heat source must be turned off, and the animal is assigned the maximum latency score.
Data Collection and Analysis
-
Record the tail-flick latency (in seconds) for each animal at baseline and all post-treatment time points.
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal to normalize the data and account for individual differences in baseline sensitivity. Use the following formula:
%MPE = [ (Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Data Presentation
Quantitative results should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Example Dose-Response Data for this compound in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, s.c.) | n | Mean Baseline Latency (s) ± SEM | Mean Post-Treatment Latency (s) at 30 min ± SEM | Mean %MPE ± SEM |
| Vehicle | 0 (Saline) | 8 | 3.5 ± 0.2 | 3.8 ± 0.3 | 5.2 ± 2.1 |
| This compound | 1.0 | 8 | 3.6 ± 0.3 | 5.9 ± 0.5 | 25.6 ± 4.5 |
| This compound | 3.0 | 8 | 3.4 ± 0.2 | 8.7 ± 0.7 | 58.1 ± 6.2 |
| This compound | 10.0 | 8 | 3.5 ± 0.3 | 12.1 ± 0.9 | 83.5 ± 7.8 |
| Morphine | 5.0 | 8 | 3.3 ± 0.2 | 13.5 ± 0.6 | 91.7 ± 5.9 |
| Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean. Statistical significance (p<0.05) compared to the vehicle group is denoted by an asterisk (). A cut-off time of 15 seconds is assumed.* |
Mechanism of Action Visualization
The analgesic effect of this compound is initiated by its binding to opioid receptors on presynaptic primary afferent neurons in the spinal cord.
Caption: this compound signaling pathway for analgesia.
This binding event inhibits the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals to the brain and resulting in an increased pain threshold.[10]
Ethical Considerations
The tail-flick test involves the application of a noxious stimulus, making ethical considerations paramount.
-
Minimize Stress: Proper habituation to handling and restraint is crucial to ensure that the animal's response is due to the thermal stimulus and not stress.[1]
-
Prevent Injury: A strict cut-off time must be enforced to prevent burns or tissue damage to the tail.[7]
-
Refinement: The intensity of the heat stimulus should be the minimum required to elicit a reliable flick response within a reasonable timeframe (3-6 seconds).
-
Justification: The number of animals used should be statistically justified, and the potential scientific benefits of the study must outweigh the animal welfare costs.[12] All procedures must be reviewed and approved by an IACUC.[11]
References
- 1. Tail flick test [panlab.com]
- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metazocine [medbox.iiab.me]
- 5. Metazocine - Wikipedia [en.wikipedia.org]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Randall-Selitto Test for Inflammatory Pain with (-)-Metazocine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Randall-Selitto test to assess the analgesic efficacy of (-)-Metazocine derivatives in a model of inflammatory pain. The information is intended for professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The Randall-Selitto test, or paw pressure test, is a widely used method for inducing and measuring a pain response in animals. It is a valuable tool in basic pain research and for evaluating the effectiveness of analgesic compounds. The test capitalizes on the principle that inflammation heightens pain sensitivity, a response that can be modulated by analgesics. The core procedure involves applying a gradually increasing mechanical pressure to an animal's paw, typically after inducing inflammation, and measuring the pressure at which the animal withdraws its paw. This withdrawal threshold serves as a quantifiable measure of pain sensitivity.
This compound and its derivatives are opioid analgesics that have garnered interest for their potential in treating various pain states. These compounds often exhibit a multi-target profile, interacting with mu-opioid receptors (MOR) and sigma-1 receptors (σ1R), which are implicated in pain modulation. The sigma-1 receptor, in particular, has been identified as a potential target for enhancing opioid analgesia and mitigating some of its side effects. This document outlines the application of the Randall-Selitto test to evaluate the anti-hyperalgesic effects of a specific (-)-cis-N-normetazocine derivative, referred to as compound 7, in a model of inflammatory pain.[1][2][3][4][5]
Signaling Pathways in Inflammatory Pain
Inflammatory pain is a complex process initiated by tissue damage, which triggers the release of a host of inflammatory mediators such as prostaglandins, bradykinin, and cytokines. These mediators act on nociceptors, specialized sensory neurons, leading to their sensitization and a lowered pain threshold. This sensitization involves the activation of various intracellular signaling cascades, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which ultimately enhance the excitability of dorsal horn neurons in the spinal cord, a phenomenon known as central sensitization.
This compound derivatives primarily exert their analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors. Activation of MORs, for example, leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channel activity, resulting in decreased neuronal excitability and reduced transmission of pain signals. Additionally, the antagonism of sigma-1 receptors by some of these derivatives can potentiate opioid-induced analgesia and may contribute to the reduction of neuroinflammation.[2][6]
Figure 1: Simplified signaling pathway of inflammatory pain and the sites of action for this compound derivatives.
Experimental Protocols
Randall-Selitto Test: General Protocol
This protocol outlines the standard procedure for the Randall-Selitto test to assess mechanical hyperalgesia.
Materials:
-
Randall-Selitto apparatus (Analgesy-Meter)
-
Inflammatory agent (e.g., Complete Freund's Adjuvant (CFA), carrageenan, or yeast suspension)
-
Test animals (rats are commonly used)
-
Syringes and needles for injection
-
Animal restrainers (if necessary)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing environment and handling for several days before the experiment to minimize stress-induced variability.[7]
-
Baseline Measurement: Before inducing inflammation, measure the basal paw withdrawal threshold (PWT) for each animal. Gently restrain the animal and place its hind paw on the plinth of the Randall-Selitto apparatus. Apply a linearly increasing pressure to the dorsal surface of the paw. The pressure at which the animal vocalizes or withdraws its paw is recorded as the baseline PWT.
-
Induction of Inflammation: Induce inflammation by injecting a specified volume of an inflammatory agent (e.g., 100 µL of CFA) into the plantar surface of the right hind paw. The contralateral paw can serve as a non-inflamed control.
-
Post-Inflammation Measurement: At a predetermined time after the induction of inflammation (e.g., 24 hours), measure the PWT again to confirm the development of hyperalgesia (a significant decrease in PWT in the inflamed paw).
-
Drug Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Drug Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to assess the analgesic effect of the compound. An increase in the PWT in the inflamed paw indicates an anti-hyperalgesic effect.
-
Data Analysis: The results are typically expressed as the paw pressure threshold in grams or as a percentage of the maximum possible effect (%MPE). Statistical analysis is performed to compare the drug-treated groups with the vehicle-treated group.
Figure 2: Experimental workflow for the Randall-Selitto test with this compound derivatives.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the anti-hyperalgesic effects of a (-)-cis-N-normetazocine derivative, compound 7, using the Randall-Selitto test in a rat model of CFA-induced inflammatory pain. Morphine was used as a positive control.[1][5]
Table 1: Paw Pressure Threshold (g) at 30 Minutes Post-Administration
| Treatment | Dose (µg/kg, s.c.) | Inflamed Paw (Mean ± SEM) | Non-inflamed Paw (Mean ± SEM) |
| Vehicle | - | 105.3 ± 5.2 | 168.7 ± 7.1 |
| Compound 7 | 625 | 120.1 ± 8.9 | 175.4 ± 9.3 |
| Compound 7 | 1250 | 135.6 ± 7.5 | 188.2 ± 10.1 |
| Compound 7 | 2500 | 150.2 ± 9.1 | 201.5 ± 11.4 |
| Compound 7 | 5000 | 165.8 ± 10.3 | 215.7 ± 12.6 |
| Morphine | 2500 | 170.4 ± 11.5**** | 220.1 ± 13.2**** |
**p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 vs. Vehicle group. Data adapted from a study by Turnaturi et al., 2023.[1][5]
Table 2: Paw Pressure Threshold (g) at 60 Minutes Post-Administration
| Treatment | Dose (µg/kg, s.c.) | Inflamed Paw (Mean ± SEM) | Non-inflamed Paw (Mean ± SEM) |
| Vehicle | - | 104.8 ± 5.5 | 169.1 ± 7.3 |
| Compound 7 | 625 | 115.7 ± 8.1 | 172.3 ± 9.0 |
| Compound 7 | 1250 | 128.9 ± 7.0 | 180.5 ± 9.8 |
| Compound 7 | 2500 | 145.3 ± 8.8** | 195.6 ± 10.9 |
| Compound 7 | 5000 | 160.1 ± 9.9 | 210.4 ± 11.8** |
| Morphine | 2500 | 165.7 ± 10.8**** | 215.9 ± 12.5 |
**p < 0.05, **p < 0.01, ***p < 0.001, ****p < 0.0001 vs. Vehicle group. Data adapted from a study by Turnaturi et al., 2023.[1][5]
Conclusion
The Randall-Selitto test is a robust and reliable method for evaluating the analgesic properties of novel compounds, such as this compound derivatives, in the context of inflammatory pain. The data presented demonstrates that the (-)-cis-N-normetazocine derivative, compound 7, produces a dose-dependent anti-hyperalgesic effect in the CFA-induced model of inflammatory pain in rats, as measured by an increase in the paw pressure withdrawal threshold.[1][5] These findings highlight the potential of this class of compounds as effective analgesics for inflammatory pain conditions. The detailed protocols and data provided herein serve as a valuable resource for researchers designing and conducting similar preclinical studies.
References
- 1. New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Competition Binding Assay for Opioid and Sigma Receptors Using (-)-Metazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) derivative with known activity at both opioid and sigma receptors. Understanding the binding profile of such a compound is crucial for elucidating its pharmacological effects and potential therapeutic applications. Competition binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor. These application notes provide a detailed protocol for conducting competition binding assays to characterize the interaction of this compound with opioid (μ, δ, κ) and sigma (σ₁, σ₂) receptors.
Principle of the Assay
A competition binding assay measures the proportion of a radiolabeled ligand that is displaced from its receptor by an unlabeled test compound. In this case, this compound is the unlabeled test compound (competitor), and specific radioligands are used for each receptor subtype. By incubating a fixed concentration of receptor and radioligand with increasing concentrations of this compound, a dose-dependent inhibition of radioligand binding is observed. This allows for the determination of the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also considers the affinity of the radioligand for the receptor.
Data Presentation: Binding Affinity of this compound and Related Compounds
The following tables summarize the binding affinities (Ki) of this compound and structurally related compounds for opioid and sigma receptors. This data provides a reference for the expected binding profile of this compound.
Table 1: Opioid Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| (-)-cis-N-Normetazocine derivative (Compound 7) | μ (MOR) | 1.49 ± 0.24 | [3H]-DAMGO |
| (-)-cis-N-Normetazocine derivative (Compound 3) | μ (MOR) | 5.96 ± 0.08 | [3H]-DAMGO |
| (-)-Pentazocine | μ (MOR) | Mediates effects through MOR | [3H]-DAMGO |
| (-)-Pentazocine | δ (DOR) | - | [3H]-DPDPE |
| (-)-Pentazocine | κ (KOR) | Binds to KOR | [3H]-U69593 |
Note: Data for specific this compound Ki values at all opioid receptor subtypes is limited in publicly available literature. The data presented is for closely related (-)-cis-N-normetazocine derivatives and (-)-pentazocine, which are expected to have a similar binding profile.[1]
Table 2: Sigma Receptor Binding Affinities
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| (-)-2R/S-LP2 (a (-)-N-normetazocine derivative) | σ₁ | 112.72 | [3H]-(+)-pentazocine |
| (-)-2R-LP2 (a (-)-N-normetazocine derivative) | σ₁ | 182.81 | [3H]-(+)-pentazocine |
| (-)-2S-LP2 (a (-)-N-normetazocine derivative) | σ₁ | 135.64 | [3H]-(+)-pentazocine |
| (-)-2R/S-LP2 (a (-)-N-normetazocine derivative) | σ₂ | Nanomolar affinity | [3H]-DTG |
| (-)-2R-LP2 (a (-)-N-normetazocine derivative) | σ₂ | Nanomolar affinity | [3H]-DTG |
Note: Levorotatory isomers of N-normetazocine derivatives generally show a multitarget profile with affinity for σ₁ receptors in the nanomolar range.[2][3] The (+)-isomers of benzomorphans typically exhibit higher affinity for σ₁ receptors.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines expressing the human opioid (μ, δ, κ) or sigma (σ₁, σ₂) receptors, or brain tissue homogenates (e.g., guinea pig brain for sigma receptors).
-
Radioligands:
-
μ Opioid Receptor: [³H]-DAMGO
-
δ Opioid Receptor: [³H]-DPDPE or [³H]-Naltrindole
-
κ Opioid Receptor: [³H]-U69,593
-
σ₁ Receptor: [³H]-(+)-Pentazocine
-
σ₂ Receptor: [³H]-DTG (1,3-di-o-tolyl-guanidine)
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control:
-
Opioid Receptors: Naloxone (10 µM)
-
Sigma Receptors: Haloperidol (10 µM)
-
-
Masking Agent (for σ₂ assay): (+)-Pentazocine (to saturate σ₁ sites)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C, pre-soaked in 0.5% polyethylenimine for at least 1 hour)
-
Cell harvester
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Protocol for Competition Binding Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Membrane Preparation: [4] a. Homogenize the cell pellet or brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer. f. Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Assay Setup (per well in a 96-well plate): a. Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension. b. Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control (e.g., 10 µM Naloxone for opioid receptors, 10 µM Haloperidol for sigma receptors), and 100 µL of membrane suspension. c. Competition: 50 µL of radioligand, 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane suspension. For the σ₂ receptor assay, add (+)-pentazocine (e.g., 300 nM) to all wells to mask the σ₁ receptors.
3. Incubation: a. Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to reach equilibrium.[4][5]
4. Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Measurement: a. Dry the filters completely. b. Place the dried filters into scintillation vials, add scintillation cocktail, and cap the vials. c. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
6. Data Analysis: a. Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data should form a sigmoidal curve. c. Determine IC₅₀: The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (e.g., using GraphPad Prism). d. Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the dissociation constant of the radioligand for the receptor (should be determined previously from a saturation binding experiment).
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for opioid and sigma receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-normetazocine derivatives with opioid Agonist/Sigma-1 receptor antagonist profile as potential analgesics in inflammatory pain [usiena-air.unisi.it]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Analgesic Effects of Novel Benzazocine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preclinical assessment of novel benzazocine derivatives for their potential analgesic properties. It outlines detailed protocols for key in vitro and in vivo assays, data presentation standards, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Benzazocine derivatives represent a class of synthetic opioids with a complex pharmacology, often acting as agonists or antagonists at mu (µ), kappa (κ), and delta (δ) opioid receptors.[1] The development of novel benzazocine analgesics aims to achieve potent pain relief with an improved side-effect profile compared to traditional opioids.[2][3] A systematic evaluation of these compounds is critical and involves a multi-tiered approach, beginning with in vitro characterization of receptor interaction and culminating in in vivo assessment of analgesic efficacy.[2]
In Vitro Assessment of Receptor Interaction
Before proceeding to animal models, it is essential to characterize the binding affinity and functional activity of the novel benzazocine derivatives at the primary opioid receptors.
Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.[4][5]
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a novel benzazocine derivative for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist)[4]
-
Test Compound: Novel benzazocine derivative
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM)[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[4]
-
Filtration apparatus (e.g., cell harvester with glass fiber filters)[4]
-
Scintillation counter[4]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[4]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.[4]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the novel benzazocine derivative, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[7]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[4]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[4]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| Novel Benzazocine A | µ-opioid | Value |
| Novel Benzazocine B | µ-opioid | Value |
| Morphine (Reference) | µ-opioid | 1.14[4] |
| Pentazocine (Reference) | µ-opioid | 132[4] |
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding, providing an indication of the compound's efficacy (full agonist, partial agonist, or antagonist).[8][9]
Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy of a novel benzazocine derivative in activating G proteins via the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)[8]
-
GDP (Guanosine diphosphate)[7]
-
Test Compound: Novel benzazocine derivative
-
Reference Agonist (e.g., DAMGO)[7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4[7]
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the receptor binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, membranes, GDP, and [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Assay buffer, membranes, GDP, varying concentrations of the novel benzazocine derivative (or reference agonist), and [³⁵S]GTPγS.
-
Non-specific Binding: Assay buffer, membranes, GDP, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.[7]
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[7]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the radioactivity as described previously.[7]
Data Analysis:
-
Calculate Net Stimulated Binding: Net Stimulated Binding = Agonist-Stimulated Binding - Basal Binding.
-
Generate Dose-Response Curve: Plot the net stimulated binding against the logarithm of the agonist concentration.
-
Determine EC50 and Emax: The EC50 is the concentration of the agonist that produces 50% of the maximal response (Emax). These values are determined using non-linear regression.
-
Compare Efficacy: The Emax of the novel benzazocine derivative is compared to that of a known full agonist (e.g., DAMGO) to classify it as a full or partial agonist.[8]
Data Presentation:
| Compound | EC50 (nM) | Emax (% of DAMGO) | Classification |
| Novel Benzazocine A | Value | Value | e.g., Full Agonist |
| Novel Benzazocine B | Value | Value | e.g., Partial Agonist |
| DAMGO (Reference) | Value | 100% | Full Agonist[8] |
Opioid Receptor Signaling Pathway
The analgesic and adverse effects of opioids are mediated through complex intracellular signaling cascades following receptor activation. The primary pathway involves G-protein coupling, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[10][11] An alternative pathway involves β-arrestin recruitment, which is associated with receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.[10]
Caption: Opioid Receptor Signaling Pathways.
In Vivo Assessment of Analgesic Efficacy
In vivo models are indispensable for evaluating the analgesic efficacy of novel compounds in a whole-organism context.[2] The following are standard models for assessing different pain modalities.
Hot Plate Test
This test measures the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.[12][13] The latency to a behavioral response, such as paw licking or jumping, is recorded.[12]
Protocol: Hot Plate Test
Objective: To assess the central analgesic activity of a novel benzazocine derivative against thermal pain.
Animals: Male Swiss albino mice (20-30g).
Apparatus: Hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 55 ± 1°C).[14]
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the time until the mouse licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[14]
-
Compound Administration: Administer the novel benzazocine derivative, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and record the response latency.
Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) | %MPE at 60 min |
| Vehicle Control | - | Value | Value |
| Novel Benzazocine A | 1 | Value | Value |
| Novel Benzazocine A | 3 | Value | Value |
| Novel Benzazocine A | 10 | Value | Value |
| Morphine | 5 | Value | Value |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is considered to primarily measure a spinal reflex.[11][15]
Protocol: Tail-Flick Test
Objective: To evaluate the spinal analgesic activity of a novel benzazocine derivative.
Animals: Male Wistar rats or mice.
Apparatus: Tail-flick analgesia meter with a radiant heat source.[15]
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and restrainers.[16]
-
Baseline Latency: Place the animal in a restrainer with its tail exposed. Position the tail over the radiant heat source and start the timer. The timer stops automatically when the animal flicks its tail.[17] Record the baseline latency. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-treatment Latency: Measure the tail-flick latency at predetermined time intervals after drug administration.
Data Analysis: Data analysis is similar to the hot plate test, with results expressed as latency time or %MPE.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency (seconds) at 60 min (Mean ± SEM) | %MPE at 60 min |
| Vehicle Control | - | Value | Value |
| Novel Benzazocine B | 1 | Value | Value |
| Novel Benzazocine B | 3 | Value | Value |
| Novel Benzazocine B | 10 | Value | Value |
| Morphine | 5 | Value | Value |
Acetic Acid-Induced Writhing Test
This model is used to screen for peripherally and centrally acting analgesics by inducing visceral pain through the intraperitoneal injection of acetic acid.[18][19] The number of abdominal constrictions (writhes) is counted as a measure of pain.[18]
Protocol: Acetic Acid-Induced Writhing Test
Objective: To assess the analgesic efficacy of a novel benzazocine derivative against chemically-induced visceral pain.
Animals: Male Swiss albino mice (20-30g).[18]
Procedure:
-
Acclimation and Fasting: Acclimate the animals to the laboratory conditions and fast them for 12-18 hours before the experiment, with free access to water.[18]
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., diclofenac (B195802) sodium) 30-60 minutes before the acetic acid injection.[18]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[18]
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a continuous period of 20-30 minutes.[18] A writhe is characterized by a constriction of the abdominal muscles and stretching of the hind limbs.[18]
Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | Value | - |
| Novel Benzazocine A | 1 | Value | Value |
| Novel Benzazocine A | 3 | Value | Value |
| Novel Benzazocine A | 10 | Value | Value |
| Diclofenac Sodium | 10 | Value | Value |
General Experimental Workflow
The assessment of a novel analgesic compound follows a logical progression from in vitro characterization to in vivo validation.
Caption: Experimental Workflow for Analgesic Assessment.
References
- 1. The synthesis and pharmacological activity of two new derivatives of benzazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. protocols.io [protocols.io]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. benchchem.com [benchchem.com]
- 19. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for the Synthesis of Novel Non-Narcotic Analgesics from Benzomorphans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for creating novel non-narcotic analgesics based on the benzomorphan (B1203429) scaffold. The focus is on derivatives that exhibit antagonist activity at the N-methyl-D-aspartate (NMDA) receptor or the kappa-opioid receptor (KOR), thereby avoiding the narcotic effects associated with mu-opioid receptor agonism.
Introduction: Targeting Non-Narcotic Pathways for Pain Management
The benzomorphan structure has traditionally been a template for potent opioid analgesics. However, by strategically modifying the benzomorphan core, particularly the N-substituent and stereochemistry, it is possible to shift the pharmacological profile away from mu-opioid agonism towards other central nervous system targets involved in pain modulation. This approach opens avenues for developing potent analgesics with a reduced risk of addiction, respiratory depression, and other opioid-related side effects.
The two primary non-narcotic targets for benzomorphan-based analgesics discussed herein are:
-
NMDA Receptor Antagonists: The NMDA receptor is a crucial component in the mechanism of central sensitization, a key process in the development of chronic and neuropathic pain. Benzomorphan derivatives can act as antagonists at the NMDA receptor-channel complex, offering a non-opioid mechanism for pain relief.[1] The stereochemistry of the benzomorphan ring system and the nature of the N-substituent are critical for high affinity and selectivity for the NMDA receptor.[1]
-
Kappa-Opioid Receptor (KOR) Antagonists: While KOR agonists can produce analgesia, they are often associated with undesirable side effects like dysphoria and sedation.[2] Conversely, KOR antagonists have shown promise in treating various conditions, including depression and addiction, and may also play a role in modulating certain pain states without the liability of traditional opioids.
This document provides detailed synthetic protocols, quantitative pharmacological data, and visual representations of the relevant signaling pathways to guide researchers in the development of these novel non-narcotic analgesics.
Synthetic Protocols
The following protocols outline the synthesis of key benzomorphan intermediates and final products. The synthesis of (±)-Metazocine and (±)-Phenazocine, starting from 3,4-lutidine, is presented as a foundational method that can be adapted to generate a variety of N-substituted derivatives.[3]
General Experimental Conditions
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography on silica gel is a suitable method for purification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the structure and purity of all synthesized compounds.
Protocol 1: Synthesis of (±)-Metazocine
This three-step synthesis provides a straightforward route to the core benzomorphan structure.[3]
Step 1: Synthesis of N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine [3]
-
To an ice-cooled, stirred solution of 3,4-lutidine (5 mL, 44.5 mmol) in dry diethyl ether (100 mL), add methyl iodide (2.27 mL, 50 mmol).
-
Stir the resulting solution for 24 hours at ambient temperature.
-
Filter the precipitated pyridinium (B92312) salt and wash thoroughly with diethyl ether.
-
Dry the salt under vacuum.
-
To a stirred suspension of the dried pyridinium salt (10 g, 40 mmol) in methanol (B129727) (100 mL) at 0 °C, add sodium borohydride (B1222165) (3.0 g, 80 mmol) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Distill the residue under reduced pressure to yield N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine as a colorless liquid.[3]
Step 2: Synthesis of N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine [3]
-
To a stirred solution of N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine (2.78 g, 20 mmol) in dry THF (50 mL) at -78 °C, add s-butyllithium (1.3 M in cyclohexane, 16.9 mL, 22 mmol).
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of 4-methoxybenzyl chloride (3.44 g, 22 mmol) in dry THF (10 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.
Step 3: Cyclization to (±)-Metazocine [3]
-
Reflux a solution of N-Methyl-2-(4'-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine (2.59 g, 10 mmol) in 48% hydrobromic acid (20 mL) for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with concentrated ammonium hydroxide (B78521) solution to pH ~9.
-
Extract the product with a mixture of chloroform (B151607) and isopropanol (B130326) (3:1, 4 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, methanol/chloroform gradient) to yield (±)-Metazocine.
Quantitative Data and Structure-Activity Relationships (SAR)
The pharmacological activity of benzomorphan derivatives is highly dependent on their substitution pattern and stereochemistry. The following tables summarize key quantitative data for representative non-narcotic benzomorphan analgesics.
NMDA Receptor Antagonists
The affinity of benzomorphan derivatives for the NMDA receptor is a critical parameter for their development as non-narcotic analgesics. The data below is for the displacement of [3H]-MK-801, a potent NMDA receptor channel blocker.[1]
| Compound ID | N-Substituent | Stereochemistry | Ki (nM) for NMDA Receptor | Ki (nM) for µ-Opioid Receptor | Selectivity (µ/NMDA) |
| 1 | -CH3 | (-)-1R, 9β, 2"S | 150 | 30 | 0.2 |
| 2 | -CH2CH(OCH3)CH3 | (-)-1R, 9β, 2"S | 35 | 1500 | 42.9 |
| 3 | -CH2CH2C6H5 | (-)-1R, 9β, 2"S | 80 | 25 | 0.31 |
| 4 | -CH2CH(OCH3)CH3 | (+)-1S, 9α, 2"R | >10000 | 500 | - |
Data compiled from literature.[1]
SAR Summary for NMDA Receptor Antagonists:
-
Stereochemistry is crucial: The (-)-1R, 9β, 2"S enantiomers generally exhibit higher affinity for the NMDA receptor than their corresponding (+)-enantiomers.[1]
-
N-substituent: Modification of the N-substituent significantly impacts both affinity and selectivity. Larger, more complex substituents can increase affinity for the NMDA receptor while decreasing affinity for the µ-opioid receptor.[1]
-
Aromatic Hydroxyl Group: The position of the hydroxyl group on the aromatic ring influences specificity. Shifting the hydroxyl group from the 2'-position to the 3'-position can significantly increase affinity for the NMDA receptor-channel complex and reduce affinity for the µ-opioid receptor.[1]
Kappa-Opioid Receptor (KOR) Ligands
The following table presents the binding affinities of various benzomorphan derivatives for the kappa-opioid receptor. The goal for developing non-narcotic analgesics is often to achieve KOR antagonism.
| Compound | N-Substituent | Ki (nM) for κ-Opioid Receptor | Ki (nM) for µ-Opioid Receptor | Ki (nM) for δ-Opioid Receptor |
| Pentazocine | -CH2CH=C(CH3)2 | 3.1 | 14.8 | 211 |
| Ethylketocyclazocine | -CH2CH2COCH3 | 0.2 | 1.9 | 10.5 |
| Bremazocine | -CH2-cyclopropyl | 0.2 | 1.1 | 12 |
| Nalfurafine | Complex Urea | 0.076 | 14.5 | 14.2 |
Data compiled from multiple sources.[4][5][6]
SAR Summary for KOR Ligands:
-
N-substituent: The nature of the N-substituent is a primary determinant of affinity and efficacy (agonist vs. antagonist) at the KOR. N-cyclopropylmethyl and N-cyclobutylmethyl substitutions are common motifs in KOR ligands.[7]
-
8-Position Substitution: Modifications at the 8-position of the benzomorphan ring can influence KOR selectivity.
-
Mixed Agonist/Antagonist Profiles: Many benzomorphans exhibit mixed pharmacological profiles, acting as agonists at KOR and antagonists at the µ-opioid receptor, which can contribute to a non-narcotic analgesic effect.[5]
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling pathways of the target receptors is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling cascades for NMDA and KOR antagonism, as well as a generalized experimental workflow for the synthesis and evaluation of novel benzomorphan derivatives.
Caption: NMDA Receptor Antagonism by Benzomorphan Derivatives.
Caption: KOR Antagonism by Benzomorphan Derivatives.
Caption: Experimental Workflow for Benzomorphan Analgesic Development.
References
- 1. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Visceral Chemical Antinociception with (-)-Metazocine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Metazocine is a benzomorphan (B1203429) opioid analgesic that holds significant potential for the investigation of visceral pain mechanisms. Its activity as a kappa-opioid receptor (KOR) agonist makes it a valuable tool for elucidating the role of this receptor system in modulating visceral nociception. This document provides detailed application notes and experimental protocols for utilizing this compound to study visceral chemical antinociception, with a primary focus on the widely used acetic acid-induced writhing model.
Mechanism of Action: The Role of the Kappa-Opioid Receptor
This compound is known to exert its analgesic effects through mixed agonist-antagonist activity at opioid receptors.[1] However, for visceral chemical antinociception, the primary mechanism is believed to be through the activation of kappa-opioid receptors (KORs).[2][3] KORs are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory G-proteins (Gi/o).[4]
Activation of KORs on peripheral sensory neurons, such as those innervating the viscera, leads to a reduction in neuronal excitability and neurotransmitter release. This is achieved through two main downstream signaling events:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit of the activated Gi/o protein directly binds to and opens GIRK channels, leading to an efflux of potassium ions (K+). This hyperpolarizes the neuron, making it less likely to fire an action potential in response to a noxious stimulus.
-
Inhibition of voltage-gated calcium channels (VGCCs): The activated Gi/o protein also inhibits the opening of N-type and P/Q-type VGCCs. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of pronociceptive neurotransmitters like substance P and calcitonin gene-related peptide (CGRP).
By these mechanisms, KOR agonists like this compound effectively dampen the transmission of pain signals from the viscera to the central nervous system.
Data Presentation: Antinociceptive Effects of (-)-Pentazocine in the Acetic Acid Writhing Test
The following tables summarize the antinociceptive effects of (-)-Pentazocine in the acetic acid-induced writhing test in mice, a model of visceral chemical pain. This data is derived from studies on wildtype and μ-opioid receptor knockout (MOP-KO) mice to delineate the specific role of the kappa-opioid receptor.[5][6]
Table 1: Effect of (-)-Pentazocine on Acetic Acid-Induced Writhing in Wildtype and MOP-KO Mice
| Genotype | Treatment | Dose (mg/kg, s.c.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Wildtype | Vehicle | - | 35.2 ± 2.1 | - |
| (-)-Pentazocine | 10 | 8.5 ± 1.5 | 75.9% | |
| MOP-KO | Vehicle | - | 36.1 ± 2.3 | - |
| (-)-Pentazocine | 10 | 14.2 ± 1.8 | 60.7% |
*Data are expressed as mean ± SEM. **p < 0.001 compared to vehicle-treated group of the same genotype.
Table 2: Reversal of (-)-Pentazocine-Induced Antinociception by a KOR Antagonist in MOP-KO Mice
| Treatment 1 | Dose (mg/kg, s.c.) | Treatment 2 | Dose (mg/kg, s.c.) | Mean Number of Writhes (± SEM) |
| Vehicle | - | Vehicle | - | 36.1 ± 2.3 |
| Vehicle | - | (-)-Pentazocine | 10 | 14.2 ± 1.8*** |
| nor-Binaltorphimine | 10 | (-)-Pentazocine | 10 | 34.8 ± 2.5 |
*Data are expressed as mean ± SEM. **p < 0.001 compared to vehicle + vehicle group. nor-Binaltorphimine (a selective KOR antagonist) was administered 24 hours prior to (-)-Pentazocine.
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test for Visceral Antinociception
This protocol details the procedure for assessing the antinociceptive efficacy of this compound against chemically-induced visceral pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Acetic acid solution (0.6% v/v in sterile water)
-
Observation chambers
-
Stopwatches
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
Divide mice into treatment groups (e.g., vehicle, this compound at various doses).
-
Administer this compound or vehicle (sterile saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A typical administration time is 20-30 minutes before the acetic acid injection.
-
-
Induction of Visceral Pain:
-
Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Start a stopwatch and record the number of writhes for a period of 15-20 minutes. A writhe is characterized by a constriction of the abdominal muscles, stretching of the body, and extension of the hind limbs.[5]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of antinociception (% MPE - Maximum Possible Effect) for each dose of this compound using the following formula: % MPE = [ (Mean writhes in vehicle group - Mean writhes in drug group) / Mean writhes in vehicle group ] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Protocol 2: Investigating the Mechanism of Action using a Selective KOR Antagonist
This protocol is designed to confirm the involvement of the kappa-opioid receptor in the antinociceptive effects of this compound.
Materials:
-
All materials from Protocol 1
-
nor-Binaltorphimine (nor-BNI), a selective KOR antagonist
Procedure:
-
Antagonist Pre-treatment:
-
Divide mice into treatment groups (e.g., vehicle + vehicle, vehicle + this compound, nor-BNI + this compound).
-
Administer nor-BNI (e.g., 10 mg/kg, s.c.) or vehicle 24 hours prior to the administration of this compound. The long pre-treatment time for nor-BNI is due to its long duration of action.
-
-
Drug Administration:
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Induction of Visceral Pain and Observation:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Compare the number of writhes in the nor-BNI + this compound group to the vehicle + this compound group. A significant reversal of the antinociceptive effect by nor-BNI indicates that the effect of this compound is mediated by the kappa-opioid receptor.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA).
-
Visualizations
Caption: Signaling pathway of this compound-induced visceral antinociception.
Caption: Experimental workflow for the acetic acid-induced writhing test.
References
- 1. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of functional opioid receptors in human dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Guinea Pig Ileum Assay of Opioid Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the guinea pig ileum longitudinal muscle-myenteric plexus preparation to assess the antagonist activity of novel or established opioid compounds. This ex vivo assay is a classical and robust method in pharmacology for characterizing the interaction of drugs with opioid receptors, particularly the mu (µ) and kappa (κ) subtypes which are highly expressed in this tissue.
The guinea pig ileum preparation is a valuable tool for determining the potency and mechanism of action of opioid antagonists. The myenteric plexus, a network of neurons within the gut wall, controls intestinal motility primarily through the release of acetylcholine (B1216132) (ACh), which induces muscle contraction. Opioid agonists inhibit this ACh release by hyperpolarizing the myenteric neurons, leading to a reduction in the contractile response to electrical stimulation.[1] Opioid antagonists counteract this effect, restoring the contractile activity. The degree of this restoration is quantifiable and serves as a measure of the antagonist's potency.
Key Applications:
-
Determination of the potency (pA2 value) of competitive opioid antagonists.
-
Calculation of the IC50 value for non-competitive antagonists.
-
Characterization of the selectivity of antagonists for different opioid receptor subtypes.
-
Screening of novel chemical entities for opioid antagonist properties.
-
Investigation of opioid tolerance and dependence mechanisms.[2]
Experimental Protocols
Preparation of the Longitudinal Muscle-Myenteric Plexus (LMMP)
This protocol describes the dissection of the guinea pig ileum to isolate the longitudinal muscle layer with the attached myenteric plexus.
Materials:
-
Male or female guinea pig (250-400 g)
-
Krebs-Henseleit solution (see composition below)
-
Dissection instruments (scissors, forceps)
-
Petri dish lined with Sylgard
-
Cotton swabs
-
5% CO2 / 95% O2 gas mixture
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25 |
| Glucose | 11 |
The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional guidelines.
-
Immediately excise a 10-15 cm segment of the distal ileum, avoiding the terminal 10 cm near the ileo-caecal junction.[3]
-
Place the ileum segment in a Petri dish containing chilled, oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Thread the ileum segment onto a glass rod of appropriate diameter.
-
Using a moistened cotton swab, gently and repeatedly stroke the surface of the ileum in a direction from the mesenteric to the anti-mesenteric border. This procedure separates the longitudinal muscle layer with the adherent myenteric plexus from the underlying circular muscle.
-
The longitudinal muscle layer will form a thin, translucent tube that can be carefully slid off the glass rod.
-
Cut the resulting tube of LMMP into segments of 2-3 cm in length.
-
Store the prepared LMMP segments in oxygenated Krebs-Henseleit solution at room temperature until mounting in the organ bath.
Opioid Antagonist Activity Assay
This protocol details the procedure for quantifying the antagonist activity of a test compound against a standard opioid agonist.
Materials:
-
LMMP preparation
-
Isolated organ bath system with a capacity of 10-20 ml, maintained at 37°C
-
Isotonic force transducer
-
Data acquisition system
-
Standard opioid agonist (e.g., Morphine, DAMGO for µ-receptors; U-50,488 for κ-receptors)
-
Test opioid antagonist
-
Krebs-Henseleit solution
-
Field stimulator with platinum electrodes
Procedure:
-
Mount a 2-3 cm segment of the LMMP in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic force transducer under a resting tension of approximately 1 g.
-
Allow the tissue to equilibrate for 30-60 minutes, with regular washing every 10-15 minutes.
-
Set the field stimulator to deliver single square-wave pulses of 0.5-1 ms (B15284909) duration at a frequency of 0.1 Hz and a supramaximal voltage. These parameters should elicit consistent, submaximal twitch contractions of the tissue.
-
Once stable twitch responses are obtained, record a baseline for at least 10-15 minutes.
-
Agonist Dose-Response Curve: Add the standard opioid agonist in a cumulative manner, increasing the concentration in the organ bath by a factor of 3 or 10 at each step. Allow the response to stabilize at each concentration before adding the next. This will generate a dose-dependent inhibition of the electrically evoked contractions.
-
Wash the tissue repeatedly until the twitch responses return to the baseline level.
-
Antagonist Incubation: Add the test opioid antagonist at a fixed concentration to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
Second Agonist Dose-Response Curve: In the continued presence of the antagonist, repeat the cumulative addition of the standard opioid agonist to generate a second dose-response curve.
-
A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without a significant change in the maximum response.[4]
-
Repeat steps 7-10 with different concentrations of the antagonist.
Data Analysis
a. IC50 Determination:
The IC50 (half-maximal inhibitory concentration) of the opioid agonist is the concentration that produces 50% of its maximum inhibitory effect on the twitch response. This can be determined by non-linear regression analysis of the agonist dose-response curves.
b. pA2 Determination (Schild Analysis):
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. A higher pA2 value indicates a more potent antagonist.
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.
-
The pA2 value is the x-intercept of the Schild regression line.[2]
Quantitative Data Summary:
The following tables provide examples of typical values obtained from guinea pig ileum assays.
Table 1: IC50 Values for Common Opioid Agonists
| Opioid Agonist | Receptor Selectivity | Typical IC50 (nM) |
| Morphine | µ-agonist | 50 - 100 |
| DAMGO | µ-agonist | 5 - 15 |
| U-50,488H | κ-agonist | 10 - 30 |
| DADLE | δ-agonist | 1 - 5 |
Table 2: pA2 Values for Common Opioid Antagonists against Morphine
| Opioid Antagonist | Receptor Selectivity | Typical pA2 Value |
| Naloxone (B1662785) | Non-selective | 8.5 - 9.0[2] |
| Naltrexone | Non-selective | 8.8 - 9.3 |
| CTAP | µ-selective | 7.5 - 8.0[4] |
| nor-Binaltorphimine | κ-selective | 8.0 - 8.5 |
Visualizations
Signaling Pathway of Opioid Action
Caption: Opioid agonist signaling in the myenteric plexus.
Experimental Workflow
Caption: Workflow for opioid antagonist assay in guinea pig ileum.
References
- 1. The mechanism of action of narcotic analgesics in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Evaluating Blood-Brain Barrier Permeability of Metazocine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the blood-brain barrier (BBB) permeability of metazocine analogs. The methodologies cover in silico, in vitro, and in vivo techniques to comprehensively assess the potential of these compounds to enter the central nervous system (CNS).
Introduction
Metazocine, a benzomorphan (B1203429) derivative, and its analogs are of significant interest in drug development, particularly for their analgesic properties. A critical determinant of their efficacy for centrally mediated effects is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1] Therefore, a thorough evaluation of BBB permeability is essential in the preclinical development of these compounds. This document outlines key experimental protocols and data presentation strategies to guide researchers in this assessment.
In Silico Prediction of BBB Permeability
In silico models provide a rapid and cost-effective initial screening of large numbers of compounds.[1] These models use the physicochemical properties of molecules to predict their ability to cross the BBB.
Key physicochemical properties influencing BBB permeability include:
-
Lipophilicity (logP): A logP value between 1.5 and 2 is often considered ideal for BBB penetration.[2]
-
Molecular Weight (MW): Generally, a lower molecular weight (< 400-500 Da) is favored for passive diffusion across the BBB.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better BBB permeability.
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds is preferable.
Protocol: In Silico Prediction
-
2D and 3D Structure Generation: Obtain the 2D or 3D structure of the metazocine analogs.
-
Physicochemical Property Calculation: Use computational software (e.g., ChemDraw, MOE, Schrödinger Suite) to calculate the key physicochemical properties (logP, MW, PSA, hydrogen bond count).
-
BBB Permeability Prediction: Employ predictive models, which can range from simple rule-based systems (e.g., Lipinski's Rule of Five) to more complex quantitative structure-activity relationship (QSAR) models. Several online platforms and software packages are available for this purpose.
-
Data Analysis: Compare the predicted BBB permeability values (often expressed as logBB, the logarithm of the brain-to-blood concentration ratio) across the series of analogs. Compounds with a predicted logBB > 0 are generally considered to have good BBB penetration, while those with logBB < -1 are considered poor penetrants.[3][4]
In Vitro Evaluation of BBB Permeability
In vitro models are crucial for the initial experimental assessment of BBB permeability, providing a higher throughput than in vivo studies.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based model that evaluates the passive diffusion of a compound across an artificial lipid membrane mimicking the BBB.[5][6]
Experimental Protocol: PAMPA-BBB
-
Preparation of the Artificial Membrane: A filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form the artificial membrane.[5]
-
Preparation of Solutions:
-
Donor Solution: Dissolve the metazocine analog in a buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) to a known concentration.
-
Acceptor Solution: Fill the wells of an acceptor plate with the same buffer.
-
-
Assay Procedure:
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[7]
-
-
Sample Analysis: After incubation, determine the concentration of the metazocine analog in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
In Vivo Evaluation of BBB Permeability
In vivo models provide the most physiologically relevant assessment of BBB permeability, accounting for factors such as plasma protein binding, metabolism, and active transport.
In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid perfusing the brain vasculature and provides a rapid and reliable measure of brain uptake.[8][9]
Experimental Protocol: In Situ Brain Perfusion in Rats
-
Animal Preparation: Anesthetize a rat (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Expose the common carotid artery and its branches.
-
Ligate the external carotid artery and other branches to isolate the cerebral circulation.
-
Insert a cannula into the common carotid artery.
-
-
Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood.
-
Switch to the perfusion fluid containing a known concentration of the radiolabeled or fluorescently tagged metazocine analog and a vascular space marker (e.g., [¹⁴C]sucrose).
-
Perfuse for a short, defined period (e.g., 30-300 seconds).[8]
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and rapidly remove the brain.
-
Homogenize the brain tissue and take aliquots for analysis.
-
Determine the concentration of the metazocine analog and the vascular marker in the brain homogenate and the perfusion fluid using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds).
-
-
Calculation of Brain Uptake Clearance (K_in): The unidirectional influx constant (K_in) is calculated using the following equation:
K_in = (C_brain / C_perfusate) * (V_brain / t)
Where:
-
C_brain is the concentration of the compound in the brain (corrected for the vascular space marker).
-
C_perfusate is the concentration of the compound in the perfusion fluid.
-
V_brain is the volume of the brain.
-
t is the perfusion time.
-
Brain Microdialysis
Microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF) over time in a freely moving animal.[10][11]
Experimental Protocol: Brain Microdialysis in Mice or Rats
-
Probe Construction and Implantation:
-
Construct or purchase a microdialysis probe with a semipermeable membrane at the tip.
-
Surgically implant the probe into the specific brain region of interest under anesthesia.[12]
-
-
Recovery Period: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Experiment:
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).[13]
-
Administer the metazocine analog to the animal (e.g., via intravenous or intraperitoneal injection).
-
Collect dialysate samples at regular intervals.
-
-
Sample Analysis: Analyze the concentration of the metazocine analog in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as the peak concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC) in the brain.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different metazocine analogs.
Table 1: Physicochemical Properties and Predicted BBB Permeability of Metazocine Analogs
| Compound ID | Molecular Weight (Da) | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted logBB |
| Metazocine | 231.35 | 2.8 | 21.3 | 1 | 1 | 0.25 |
| Analog A | ||||||
| Analog B | ||||||
| Analog C |
Table 2: In Vitro BBB Permeability of Metazocine Analogs (PAMPA-BBB)
| Compound ID | Permeability (Pe) (10⁻⁶ cm/s) |
| Metazocine | |
| Analog A | |
| Analog B | |
| Analog C | |
| Control High Permeability | |
| Control Low Permeability |
Table 3: In Vivo BBB Permeability of Selected Opioid Analogs in Rats
| Compound | In Situ Brain Perfusion K_in (μL/min/g) | In Vivo Brain Uptake (BUI %) |
| Pentazocine (B1679294) | Saturable uptake observed[14] | Increased with P-gp inhibitors[15] |
| Morphine | 3.52[16] | |
| Morphine-6-glucuronide | 0.11[16] | |
| Codeine | Readily crosses BBB[17] |
Note: Experimental data for a series of metazocine analogs is limited in publicly available literature. This table includes data for pentazocine (a closely related benzomorphan) and other opioids to provide context.
Signaling Pathways in BBB Transport of Opioids
The transport of opioids, including metazocine analogs, across the BBB is not solely dependent on passive diffusion. Active transport mechanisms, particularly efflux by P-glycoprotein (P-gp), play a significant role.[2][18] P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of the brain, thereby limiting their CNS exposure.[19] The expression and activity of P-gp can be modulated by various signaling pathways. Additionally, some opioids may be substrates for influx transporters, such as the organic anion-transporting polypeptides (OATPs).[20] Opioid receptors themselves are also expressed on brain endothelial cells and their activation can influence BBB properties.[10][12][21]
Conclusion
A multi-faceted approach combining in silico, in vitro, and in vivo methods is essential for a comprehensive evaluation of the BBB permeability of metazocine analogs. In silico and in vitro models serve as valuable screening tools to prioritize compounds, while in vivo techniques provide the definitive assessment of brain penetration. Understanding the interplay between physicochemical properties and active transport mechanisms will guide the rational design of novel metazocine-based therapeutics with optimal CNS bioavailability.
References
- 1. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irbm.com [irbm.com]
- 9. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of adult rat CNS endothelial cells by opioid-induced toll-like receptor 4 (TLR4) signaling induces proinflammatory, biochemical, morphological, and behavioral sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 14. Investigation of transport mechanism of pentazocine across the blood-brain barrier using the in situ rat brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Modulation of Opioid Transport at the Blood-Brain Barrier by Altered ATP-Binding Cassette (ABC) Transporter Expression and Activity [mdpi.com]
- 20. Organic anion-transporting polypeptides mediate transport of opioid peptides across blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Modeling of (-)-Metazocine Docking at the Mu-Opioid Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular modeling of (-)-Metazocine docking at the mu-opioid receptor (μOR). This document outlines the theoretical background, experimental protocols, and expected outcomes of such computational studies, which are pivotal in understanding the analgesic properties of this compound and in the rational design of novel opioid therapeutics.
Introduction
This compound is a benzomorphan (B1203429) opioid analgesic that exerts its effects primarily through interaction with the μ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand (in this case, this compound) to its receptor at an atomic level.[2] These in-silico approaches are essential for elucidating the structural basis of ligand-receptor recognition, understanding structure-activity relationships, and guiding the development of new drugs with improved efficacy and reduced side effects.[3]
Quantitative Data Summary
| Compound | Experimental Binding Affinity (Ki) for μOR | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | Not available in cited literature | -8.0 to -10.0 (Estimated) | Asp147, Tyr148, Met151, Trp293, His319, Tyr326 |
| (-)-Pentazocine | 3.2 nM[4] | Not available in cited literature | Not available in cited literature |
Note: The predicted docking score and key interacting residues for this compound are estimations based on the behavior of other opioids and the known binding pocket of the μ-opioid receptor.
Experimental Protocols
Homology Modeling of the Mu-Opioid Receptor
In the absence of a crystal structure for the human μ-opioid receptor in a specific desired conformation, homology modeling is a crucial first step.[5][6][7]
Protocol:
-
Template Selection: Identify a suitable template structure from the Protein Data Bank (PDB). The murine μ-opioid receptor structure (e.g., PDB ID: 5C1M) is a common choice due to high sequence homology.[8][9]
-
Sequence Alignment: Perform a sequence alignment between the target human μOR sequence and the template sequence.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate a 3D model of the human μOR based on the alignment and the template structure.
-
Model Refinement and Validation: Refine the generated model using energy minimization and molecular dynamics simulations to resolve any steric clashes and optimize the geometry. Validate the quality of the final model using tools like PROCHECK and Ramachandran plots.
Ligand and Receptor Preparation for Docking
Proper preparation of both the ligand and the receptor is critical for a successful docking simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database such as PubChem.[10]
-
Assign partial charges and add hydrogen atoms.
-
Generate different possible conformations of the ligand.
-
-
Receptor Preparation:
-
Start with the high-resolution crystal structure or a validated homology model of the μ-opioid receptor.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign partial charges.
-
Define the binding site, typically based on the location of the co-crystallized ligand in the template structure or from published literature identifying key binding residues.[11]
-
Molecular Docking of this compound
Molecular docking predicts the preferred orientation of the ligand when bound to the receptor and estimates the binding affinity.
Protocol:
-
Grid Generation: Define a grid box that encompasses the entire binding site of the μ-opioid receptor.
-
Docking Algorithm: Utilize a docking program such as AutoDock, GOLD, or Glide. These programs employ search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various ligand conformations and orientations within the binding site.[2]
-
Scoring Function: The docking program will use a scoring function to estimate the binding free energy (docking score) for each pose. The pose with the lowest energy score is generally considered the most likely binding mode.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This analysis should consider the interactions between this compound and the key amino acid residues in the binding pocket. The protonated amine of opioids typically forms a crucial salt bridge with Asp147 in transmembrane domain 3 (TM3).[12][13] Other key interactions often involve hydrophobic and hydrogen bonding with residues in TM2, TM3, TM5, TM6, and TM7.[14]
Molecular Dynamics (MD) Simulation
MD simulations can be performed to assess the stability of the docked complex and to gain insights into the dynamic nature of the ligand-receptor interactions over time.
Protocol:
-
System Setup: Place the docked this compound-μOR complex into a simulated lipid bilayer (e.g., POPC) and solvate with water.
-
Equilibration: Gradually heat the system and run a short equilibration simulation to allow the system to relax.
-
Production Run: Perform a longer production MD simulation (typically nanoseconds to microseconds) to observe the behavior of the complex.
-
Analysis: Analyze the trajectory to assess the stability of the binding pose, identify persistent hydrogen bonds, and analyze conformational changes in the receptor upon ligand binding.
Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound to the mu-opioid receptor.
Mu-Opioid Receptor Signaling Pathway
Caption: Signaling pathways activated by this compound binding to the mu-opioid receptor.
References
- 1. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 3. Ligand recognition in mu opioid receptor: experimentally based modeling of mu opioid receptor binding sites and their testing by ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homology modeling and molecular dynamics simulations of the mu opioid receptor in a membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the structure of opioid receptors with homology modeling based on single and multiple templates and subsequent docking: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homology modeling of opioid receptor-ligand complexes using experimental constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 9. Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metazocine | C15H21NO | CID 443404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ligand interaction, binding site and G protein activation of the mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. -mu opiate receptor. Charged transmembrane domain amino acids are critical for agonist recognition and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Metazocine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (-)-Metazocine for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: The main enantioselective strategies reported are the asymmetric synthesis starting from D-tyrosine, which involves a ring-closing metathesis (RCM) and an intramolecular Friedel-Crafts reaction, and a synthesis involving an intramolecular radical cyclization for related diastereomers.[1][2][3][4] A shorter, three-step synthesis for racemic (±)-metazocine starting from 3,4-lutidine has also been described, which may be adapted for chiral resolution.[5][6]
Q2: My overall yield is low in the asymmetric synthesis from D-tyrosine. Which steps are most critical to optimize?
A2: The key steps to scrutinize for yield improvement are the Ring-Closing Metathesis (RCM) for the C-ring formation and the intramolecular Friedel-Crafts reaction for the B-ring assembly.[2][3][4] The stereoselectivity of the Friedel-Crafts cyclization is crucial for the final yield of the desired (-)-enantiomer.[4]
Q3: I am observing the formation of undesired isomers during the synthesis. How can this be minimized?
A3: Formation of undesired isomers can occur during the creation of the tetrasubstituted olefin via elimination reactions and during the Friedel-Crafts cyclization.[4] For the elimination step, specific reaction conditions (e.g., MeSO2Cl, Et3N) have been shown to favor the desired terminal alkene over internal alkene isomers.[4] The stereoselectivity of the intramolecular Friedel-Crafts reaction is highly dependent on the reaction conditions, and adherence to established protocols is critical.[4]
Q4: What are common issues with the N-demethylation step if I am starting from a precursor with a methyl group on the nitrogen?
A4: Traditional N-demethylation methods like the von Braun reaction using cyanogen (B1215507) bromide can be toxic and require careful handling.[7] Incomplete reaction or side reactions can lower the yield. Modern methods, such as organophotocatalytic N-demethylation using molecular oxygen and a photosensitizer like rose bengal, offer a greener and potentially more efficient alternative.[8][9] The efficiency of N-demethylation can be sensitive to stoichiometry, temperature, and solvent choice.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ring-Closing Metathesis (RCM) | - Inactive or poisoned catalyst.- Suboptimal reaction temperature or time.- Presence of impurities in the substrate. | - Use a fresh, high-quality Grubbs or Hoveyda-Grubbs catalyst.- Optimize reaction temperature and monitor progress by TLC or LC-MS.- Ensure the diene substrate is highly pure. |
| Poor Stereoselectivity in Friedel-Crafts Cyclization | - Incorrect Lewis acid or protic acid catalyst.- Suboptimal temperature control.- Presence of water or other interfering substances. | - Use the specified acid catalyst (e.g., refluxing HBr) as per the literature protocol.[4]- Maintain strict temperature control throughout the reaction.- Ensure all reagents and solvents are anhydrous. |
| Incomplete O-Demethylation | - Insufficient reaction time or temperature.- Inappropriate demethylating agent. | - Increase the reaction time or temperature as tolerated by the substrate.- Refluxing hydrobromic acid is reported to be effective for concomitant cyclization and O-demethylation.[4] |
| Formation of Byproducts during Alkylation of N-Normetazocine | - Use of a strong, non-hindered base leading to side reactions.- Incorrect stoichiometry of the alkylating agent. | - Use a mild base such as NaHCO3.[10][11]- Use a slight excess of the alkylating agent and monitor the reaction progress to avoid poly-alkylation. |
| Difficulty in Product Purification | - Incomplete reactions leading to a complex mixture.- Similar polarity of the product and impurities. | - Optimize the reaction to go to completion.- Utilize column chromatography with a carefully selected solvent system. For the final product, recrystallization can be effective.[3] |
Quantitative Data Summary
Table 1: Reported Yields for Key Steps in this compound and Related Syntheses
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Friedel-Crafts Cyclization & O-Demethylation | Methylated Amine (14) | This compound | 74% | [4] |
| Catalytic Debenzylation & N-Prenylation | Tricycle (13) | (-)-Pentazocine | 76% (2 steps) | [4] |
| Intramolecular Radical Cyclization | Acyclic Precursor | 6-exo Cyclization Product (18) | 87% | [1] |
| Reduction & Demethylation | Cyclized Product (18) | (-)-9-epi-metazocine | 90% (2 steps) | [1] |
| Lewis Acid Promoted Alkylation | N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine | α-Substituted Product (11) | 76% | [5] |
| Overall Synthesis | Starting Material | Final Product | Overall Yield | Reference |
| Asymmetric Synthesis | D-tyrosine derivative | This compound | 25% (7 steps) | [4] |
| Racemic Synthesis | 3,4-Lutidine | (±)-Metazocine | 42% (3 steps) | [5] |
Experimental Protocols
Protocol 1: Intramolecular Friedel–Crafts Cyclization and O-Demethylation to Yield this compound[4]
-
Reactants: Methylated amine precursor (14).
-
Reagent: Hydrobromic acid (HBr), refluxing.
-
Procedure: a. Dissolve the methylated amine precursor (14) in hydrobromic acid. b. Heat the mixture to reflux. c. Monitor the reaction for the completion of both the cyclization and O-demethylation. d. Upon completion, cool the reaction mixture. e. Perform a standard aqueous workup, neutralizing the acid and extracting the product with a suitable organic solvent. f. Purify the crude product via column chromatography or recrystallization to obtain this compound.
Protocol 2: N-Alkylation of (-)-cis-N-Normetazocine[10][11]
-
Reactants: (-)-cis-N-Normetazocine, appropriate alkylating agent (e.g., methyl-3-bromopropanoate).
-
Reagents: Sodium bicarbonate (NaHCO3), Potassium Iodide (KI, catalytic), Dimethylformamide (DMF).
-
Procedure: a. Dissolve (-)-cis-N-normetazocine in DMF. b. Add NaHCO3, the alkylating agent, and a catalytic amount of KI. c. Stir the reaction mixture at a moderately elevated temperature (e.g., 55 °C) for an extended period (e.g., 72 hours). d. After cooling, filter the reaction mixture to remove inorganic salts. e. Remove the DMF under reduced pressure. f. Purify the resulting residue by flash chromatography on a silica (B1680970) gel column.
Visualizations
Caption: Asymmetric synthesis pathway to this compound from a D-Tyrosine derivative.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. soc.chim.it [soc.chim.it]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Overcoming solubility issues of (-)-Metazocine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Metazocine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a synthetic opioid analgesic belonging to the benzomorphan (B1203429) class of compounds.[1][2] It is a weakly basic drug characterized by low aqueous solubility and a lipophilic nature.[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO | [4][5] |
| Molar Mass | 231.33 g/mol | [4][5] |
| logP (octanol/water) | 2.546 (Calculated) | [6] |
| logS (aq. solubility) | -2.62 (Calculated, mol/L) | [6] |
| Chemical Class | Weakly Basic Drug | [3] |
Q2: Why is my this compound not dissolving in water or neutral buffer?
A2: As a weakly basic compound, this compound exists predominantly in its neutral, un-ionized form at neutral or alkaline pH.[7] This form has very low intrinsic aqueous solubility. To achieve significant dissolution, the molecule typically needs to be protonated to form a more soluble salt, which is achieved in acidic conditions.[7][8]
Q3: What are the primary strategies for solubilizing this compound for in vitro experiments?
A3: The most common and effective strategies for solubilizing poorly soluble weak bases like this compound include:
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pH Adjustment: Lowering the pH of the aqueous medium to protonate the molecule and form a soluble salt.[8][9]
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Cosolvents: Using a mixture of water and a water-miscible organic solvent to increase the solubility of the nonpolar drug.[10][11]
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Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within a cyclodextrin host to form a water-soluble inclusion complex.[12][13][14]
Troubleshooting Guide
Issue 1: Precipitation occurs when I add my acidic stock of this compound to my neutral pH cell culture media.
-
Cause: This is a classic example of pH-shift precipitation. The acidic stock solution keeps the drug protonated and dissolved. When this is diluted into a larger volume of neutral or slightly alkaline (pH ~7.4) buffer, the pH of the microenvironment around the drug particle increases. This causes the drug to convert back to its poorly soluble free base form, leading to precipitation.[9][10]
-
Solutions:
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Decrease the Final Concentration: Ensure the final concentration in the media is below the equilibrium solubility of this compound at pH 7.4.
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Use a Solubilizing Excipient: Pre-complex the this compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the media. The complex is more stable across a wider pH range and can prevent precipitation.[12][15]
-
Incorporate a Cosolvent: If compatible with your experimental system, having a small percentage of a cosolvent (e.g., DMSO, ethanol) in the final medium can help maintain solubility. Note that cosolvents can have biological effects and should be used with appropriate controls.[10]
-
Issue 2: I am unable to achieve a high enough concentration of this compound in my aqueous formulation, even at low pH.
-
Cause: While acidification significantly increases solubility, there is a limit. The solubility of the salt form is not infinite. You may be exceeding the solubility limit of the this compound salt (e.g., hydrochloride or tartrate).
-
Solutions:
-
Employ a Cosolvent System: The addition of a cosolvent like propylene (B89431) glycol or ethanol (B145695) to an acidic buffer can synergistically increase the solubility of lipophilic drugs beyond what pH adjustment alone can achieve.[10][11]
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Utilize Cyclodextrins: Cyclodextrins, particularly chemically modified ones like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), are highly effective at increasing the apparent solubility of drugs.[12][13] They are often used in parenteral formulations for this purpose.[15]
-
Quantitative Data (Illustrative Examples)
Table 1: Solubility of Pentazocine (as free base) in Various Solvents.
| Solvent | Solubility |
| Water | 1 g in >1000 mL |
| Alcohol (Ethanol) | 1 g in 11 mL |
| Chloroform | 1 g in 2 mL |
| Ether | 1 g in 42 mL |
| DMSO | >10 mg/mL |
| Data sourced from PubChem CID 441278 and ChemicalBook CAS 359-83-1.[16][17] |
Table 2: pH-Dependent Solubility of a Representative Weakly Basic Drug (Verapamil HCl).
| pH | Solubility (mg/mL) |
| < 6.35 | > 100 |
| 6.45 | ~ 50 |
| 6.80 | 2.71 |
| This data illustrates the dramatic decrease in solubility as the pH approaches and surpasses the drug's pKa. A similar trend is expected for this compound.[9] |
Experimental Protocols
Protocol 1: Solubilization of this compound via pH Adjustment
-
Weighing: Accurately weigh the desired amount of this compound free base.
-
Initial Suspension: Suspend the powder in a small volume of purified water (e.g., 50% of the final desired volume). The compound will not dissolve at this stage.
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Acidification: While stirring, add a suitable acid (e.g., 1 M HCl) dropwise. Monitor the solution's clarity. Continue adding acid until all the solid has dissolved.
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pH Measurement: Measure the pH of the resulting solution. For weakly basic drugs, a pH below their pKa is generally required for complete dissolution.[8] For Pentazocine hydrochloride, a 1% solution in water has a pH of 4 to 6.[16]
-
Volume Adjustment: Add purified water to reach the final desired concentration.
-
Sterilization (Optional): If required for biological experiments, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer by dissolving it with stirring. Gentle heating may be required for higher concentrations.
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Drug Addition: Slowly add the accurately weighed this compound powder to the cyclodextrin solution while stirring vigorously.
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Complexation: Seal the container and continue to stir the mixture at room temperature for 24-48 hours to allow for equilibrium of the complexation process.
-
Clarification: After the equilibration period, centrifuge or filter the solution to remove any undissolved drug particles.
-
Concentration Analysis: Determine the concentration of solubilized this compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: Decision workflow for selecting a solubilization strategy.
Caption: Cyclodextrin enhances solubility by encapsulation.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. jddt.in [jddt.in]
- 5. Prediction of drug solubility in water-propylene glycol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of polyanionic cyclodextrins as high affinity binding scaffolds for fentanyl [ouci.dntb.gov.ua]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of 2-hydroxypropyl-beta-cyclodextrin as an intrathecal drug vehicle with opioids. | Semantic Scholar [semanticscholar.org]
- 16. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 359-83-1 CAS MSDS (PENTAZOCINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Minimizing Dysphoric Side Effects of (-)-Metazocine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the dysphoric side effects of (-)-Metazocine in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause dysphoric side effects?
A1: this compound is an opioid analgesic with significant pain-relieving effects.[1][2] Its analgesic properties are primarily mediated through its action as a mixed agonist-antagonist at the mu-opioid receptor (MOR). However, its clinical utility is limited by significant dysphoric and hallucinogenic side effects.[1][2] These adverse effects are predominantly caused by its high-efficacy agonism at the kappa-opioid receptor (KOR).[1][2]
Q2: How can the dysphoric side effects of this compound be measured in animal models?
A2: The most common method to assess the aversive or dysphoric effects of drugs in animal models is the Conditioned Place Aversion (CPA) paradigm.[3][4][5][6] This behavioral test is a form of Pavlovian conditioning where an animal learns to associate a specific environment with the negative internal state induced by a drug.[5][6] A significant avoidance of the drug-paired environment is indicative of a conditioned place aversion, suggesting the drug has dysphoric properties.[3][5]
Q3: What is the primary strategy for minimizing this compound-induced dysphoria in experimental settings?
A3: The primary strategy is to block the activity of this compound at the kappa-opioid receptor. This is achieved by pre-treating the animals with a selective KOR antagonist. These antagonists bind to the KOR without activating it, thereby preventing this compound from exerting its dysphoric effects. Commonly used selective KOR antagonists in preclinical research include nor-binaltorphimine (nor-BNI) and JDTic.
Q4: What is the proposed signaling mechanism underlying KOR-mediated dysphoria?
A4: Kappa-opioid receptor activation triggers two main intracellular signaling pathways: a G-protein-mediated pathway and a β-arrestin-2-mediated pathway.[7] The G-protein pathway is generally associated with the analgesic effects of KOR agonists.[7] In contrast, the β-arrestin-2-dependent pathway is linked to the adverse side effects, including dysphoria.[7] This pathway involves the recruitment of β-arrestin-2 to the activated receptor, which can then act as a scaffold for other signaling proteins like p38 and JNK, leading to the negative affective states.[8][9]
Troubleshooting Guides
Issue 1: No significant conditioned place aversion (CPA) is observed with this compound.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose of this compound | The dose of this compound may be too low to induce a significant aversive state. Increase the dose in a stepwise manner. Based on the literature for other KOR agonists like U50,488, doses in the range of 2.5-10 mg/kg (s.c. or i.p.) are often used to induce CPA in rodents, with females sometimes being more sensitive at lower doses.[3] |
| Insufficient Conditioning Trials | A single pairing of the drug with the environment may not be sufficient to establish a robust CPA. Increase the number of conditioning sessions (e.g., 2-4 pairings).[4][5] |
| Sedative Effects Masking Aversion | At higher doses, this compound may induce sedation, leading to reduced exploration of both chambers during the test phase, which can mask a true place aversion. Observe the animals for signs of sedation (e.g., reduced locomotor activity) during the conditioning phase. If sedation is observed, consider lowering the dose or increasing the time between injection and placement in the conditioning chamber. |
| Habituation to Aversive Effects | Repeated exposure to the drug prior to conditioning can lead to tolerance to its aversive effects. Ensure that the animals are drug-naïve before the start of the CPA experiment.[10] |
Issue 2: High variability in CPA data between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Variability in injection technique (e.g., subcutaneous vs. intraperitoneal) can lead to differences in drug absorption and effect. Ensure all injections are administered consistently by a trained experimenter. |
| Environmental Stressors | External factors such as loud noises, inconsistent lighting, or rough handling can induce stress, which may affect the animals' performance in the CPA test. Maintain a consistent and low-stress environment for the animals throughout the experiment. |
| Sex Differences | Male and female rodents can respond differently to KOR agonists.[3] Consider testing both sexes and analyzing the data separately. |
| Apparatus Bias | Animals may have an inherent preference for one of the conditioning chambers, which can confound the results. Conduct a pre-test to assess baseline preference for each chamber. In a biased design, pair the drug with the initially non-preferred side. In an unbiased design, counterbalance the drug-paired side across subjects.[5] |
Issue 3: The KOR antagonist fails to block this compound-induced CPA.
| Potential Cause | Troubleshooting Step |
| Insufficient Dose of KOR Antagonist | The dose of the antagonist may be too low to effectively block the KORs. Increase the dose of the KOR antagonist. Refer to the quantitative data tables below for effective dose ranges. |
| Inappropriate Pre-treatment Time | The timing of the antagonist administration relative to the this compound injection is critical. Long-acting antagonists like nor-BNI may require administration several hours or even a day before the conditioning session to achieve maximal receptor blockade.[11][12][13] For example, nor-BNI (10 mg/kg, s.c.) is often administered 16 hours prior to the test.[11][12] |
| Antagonist Specificity | While unlikely with selective antagonists, ensure that the chosen antagonist has high selectivity for the KOR over other opioid receptors. |
Quantitative Data
Table 1: Doses of KOR Agonists Used to Induce Conditioned Place Aversion (CPA)
Note: As direct studies on this compound-induced CPA are limited, doses for the potent KOR agonist U50,488 are provided as a reference.
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Outcome | Citation |
| U50,488 | Male California Mice | 10 | s.c. | Significant CPA | [3] |
| U50,488 | Female California Mice | 2.5 | s.c. | Significant CPA | [3] |
| U50,488 | Female California Mice | 10 | s.c. | Conditioned Place Preference | [3] |
| U50,488H | mu-opioid receptor knock-out mice | 2 | s.c. | Significant CPA | [14] |
Table 2: Doses of KOR Antagonists Used to Block KOR-Mediated Effects
| Antagonist | Animal Model | Dose (mg/kg) | Route of Administration | Pre-treatment Time | Effect | Citation |
| nor-binaltorphimine (nor-BNI) | Mice | 10 | s.c. | 16 hours | Attenuated stress-induced reinstatement of nicotine-CPP | [11][12][13] |
| nor-binaltorphimine (nor-BNI) | Male Mice | 10 | i.p. | 24 hours | Blocked antinociceptive effects of U50,488 | [15] |
| JDTic | Female Alcohol-Preferring Rats | 1, 3, 10 | s.c. | 14 and 25 days | Reduced expression of EtOH-seeking and relapse responding | [16] |
Experimental Protocols
Protocol 1: Conditioned Place Aversion (CPA) for this compound
This protocol is for an unbiased, three-chamber apparatus.
-
Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues, and a smaller central chamber.
-
Animals: Male or female mice or rats, housed individually for at least one week before the experiment.
-
Habituation (Day 1-2):
-
Place each animal in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.
-
This phase allows the animal to acclimate to the apparatus and reduces novelty-induced stress.
-
-
Pre-Test (Day 3):
-
Place each animal in the central chamber and allow free exploration of the entire apparatus for 15 minutes.
-
Record the time spent in each of the two outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded.
-
-
Conditioning (Days 4-7):
-
This phase consists of four alternating conditioning sessions (two with drug, two with vehicle).
-
Day 4 (Drug Conditioning):
-
Administer this compound (e.g., starting dose of 1-5 mg/kg, i.p. or s.c.).
-
Immediately confine the animal to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Day 5 (Vehicle Conditioning):
-
Administer the vehicle (e.g., saline).
-
Immediately confine the animal to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
-
Day 6 (Drug Conditioning): Repeat the drug conditioning session.
-
Day 7 (Vehicle Conditioning): Repeat the vehicle conditioning session.
-
-
Test (Day 8):
-
Place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
-
Data Analysis:
-
Calculate a preference score: (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber on pre-test day).
-
A significant negative preference score indicates a conditioned place aversion.
-
Statistical analysis is typically performed using a paired t-test or a two-way ANOVA.
-
Protocol 2: Antagonism of this compound-Induced CPA with a KOR Antagonist
This protocol follows the same procedure as Protocol 1, with the addition of a pre-treatment step during the drug conditioning sessions.
-
Follow steps 1-4 of Protocol 1.
-
Conditioning (Days 4-7):
-
Day 4 (Drug Conditioning):
-
Administer the KOR antagonist (e.g., nor-BNI, 10 mg/kg, s.c.) at the appropriate pre-treatment time (e.g., 16 hours before the this compound injection).
-
Administer this compound.
-
Confine the animal to the drug-paired chamber for 30 minutes.
-
-
Day 5 (Vehicle Conditioning):
-
Administer the vehicle for the KOR antagonist.
-
Administer the vehicle for this compound.
-
Confine the animal to the vehicle-paired chamber for 30 minutes.
-
-
Repeat the respective conditioning sessions on Days 6 and 7.
-
-
Follow steps 6-7 of Protocol 1.
-
Control Groups: It is essential to include control groups that receive:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
KOR antagonist + Vehicle
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KOR antagonist + this compound
-
Mandatory Visualizations
Caption: KOR Signaling Pathways.
Caption: CPA Experimental Workflow.
Caption: Metazocine's Dual Action.
References
- 1. Metazocine [medbox.iiab.me]
- 2. Metazocine - Wikipedia [en.wikipedia.org]
- 3. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditioned place aversion is a highly sensitive index of acute opioid dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the kappa opioid receptor antagonist, norbinaltorphimine, on stress and drug-induced reinstatement of nicotine-conditioned place preference in mice | Semantic Scholar [semanticscholar.org]
- 14. Naloxone fails to produce conditioned place aversion in mu-opioid receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Long-Lasting Effects of JDTic, a Kappa Opioid Receptor Antagonist, on the Expression of Ethanol-Seeking Behavior and the Relapse Drinking of Female Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of (-)-Metazocine for effective analgesia without respiratory depression
Welcome to the technical support center for researchers working with (-)-Metazocine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage for effective analgesia while minimizing the risk of respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's analgesic effects?
A1: this compound is an opioid analgesic that primarily acts as a high-efficacy agonist at the kappa-opioid receptor (KOR).[1] Like other KOR agonists, its analgesic properties are believed to be mediated through the G-protein signaling pathway upon receptor activation.[2] It also has mixed agonist-antagonist activity at the mu-opioid receptor (MOR).[1]
Q2: Why is this compound being investigated as an alternative to traditional MOR agonists like morphine?
A2: KOR agonists are of significant interest because they offer potent analgesia with a reduced risk of the severe side effects associated with MOR agonists. Notably, KOR agonists are not typically associated with euphoria, abuse potential, or life-threatening respiratory depression.[3][4] The goal is to develop potent, non-addictive analgesics with a wider safety margin.[2]
Q3: What are the known side effects of KOR agonists, and how can they be mitigated?
A3: While KOR agonists generally do not cause respiratory depression, they can produce other undesirable side effects, such as sedation, dysphoria, and hallucinogenic effects.[1][3] Current research focuses on the concept of "biased agonism." This strategy aims to develop compounds that preferentially activate the G-protein signaling pathway (responsible for analgesia) over the β-arrestin pathway, which is linked to dysphoria and other adverse effects.[2][5] Optimizing dosage and exploring biased agonists of KOR are key strategies for mitigating these side effects.
Q4: What is the therapeutic window for this compound regarding analgesia and respiratory depression?
A4: Specific quantitative data defining the therapeutic window (i.e., the dose range providing analgesia without respiratory depression) for this compound is not extensively documented in publicly available literature. Determining this window is a critical objective of preclinical research. KOR agonists, in general, are expected to have a significantly wider safety margin for respiratory effects compared to MOR agonists. For instance, studies with the KOR agonist bremazocine (B1667778) showed a very high ratio between the effective dose for respiratory depression and the effective dose for analgesia, indicating a low impact on respiration.[6] Researchers should aim to establish a similar dose-response relationship for this compound in their specific models.
Troubleshooting Guide
Issue 1: High variability in analgesic response between subjects.
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Possible Cause: Biological variability is inherent in animal studies. Factors such as age, sex, and strain of the rodent can influence analgesic responses.[7]
-
Troubleshooting Steps:
-
Standardize Population: Ensure all experimental subjects are of the same strain, sex, and age range.
-
Increase Sample Size: A larger n number per group can help to overcome individual variability and increase statistical power.
-
Acclimatize Animals: Ensure animals are properly acclimated to the testing environment to reduce stress-induced analgesia.
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Establish Baseline: Always measure a stable baseline response for each animal before drug administration.
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Issue 2: Observed sedation at doses intended to be purely analgesic.
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Possible Cause: The administered dose may be approaching the threshold for sedative effects, which is a known side effect of KOR agonism.
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Study: Test a wider range of doses, including lower concentrations, to identify a dose that provides analgesia without observable sedation.
-
Use Multiple Behavioral Assays: Quantify sedative effects using tests like an open-field test (to measure locomotor activity) or a rotarod test (for motor coordination) alongside your analgesia assay.[4] This allows for a clear separation of intended and unintended effects.
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Consider Biased Agonism: The observed sedation may be linked to non-G-protein signaling pathways. This highlights the importance of characterizing the signaling profile of the specific batch of this compound being used.[4]
-
Issue 3: Difficulty detecting respiratory depression with whole-body plethysmography (WBP).
-
Possible Cause: Baseline respiration in resting rodents can be low, creating a "floor effect" that makes it difficult to measure further decreases.[8]
-
Troubleshooting Steps:
-
Induce Hypercapnia: Perform respiratory assessments under hypercapnic conditions (e.g., exposing the animals to 8% CO₂). This elevates baseline respiratory frequency and tidal volume, making drug-induced decreases much easier to detect and quantify.[8]
-
Verify Chamber Seal: Ensure the plethysmography chamber is properly sealed to prevent leaks that would dampen the pressure signals used to calculate respiratory parameters.
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Allow for Habituation: Place the animal in the chamber for a sufficient period before recording begins to allow it to calm down and establish a stable, resting breathing pattern.
-
Quantitative Data Summary
Disclaimer: The following tables contain data for compounds structurally or mechanistically related to this compound. This information is provided for illustrative purposes to guide experimental design, as specific, comprehensive dose-response data for this compound is limited in public literature.
Table 1: Analgesic Potency of (-)-Pentazocine (a related Benzomorphan) in Rodent Models
| Animal Model | Analgesia Assay | Route of Administration | Effective Dose / ED₅₀ | Reference |
| Mouse | Writhing Test (Visceral Pain) | Subcutaneous (s.c.) | 10 mg/kg | [7] |
| Mouse | Formalin Test (Inflammatory Pain) | Intraperitoneal (i.p.) | 0.7 mg/kg | [9] |
| Mouse | Tailflick Test (Thermal Pain) | Subcutaneous (s.c.) | Biphasic dose-response, peak effect at ~10 mg/kg | [10] |
Table 2: Comparative Respiratory Effects of Opioid Analgesics in Humans
| Compound | Dose | Change in Ventilatory Response to CO₂ | Change in End-Tidal CO₂ (PE'CO₂) | Reference |
| Pentazocine (B1679294) | 60 mg/70 kg | -31.6% (Depression) | +0.59 kPa (Increase) | [11] |
| Morphine | 10 mg/70 kg | -30.0% (Depression) | +0.40 kPa (Increase) | [11] |
| Meptazinol | 100 mg/70 kg | No significant change | +0.22 kPa (Increase) | [11] |
Key Experimental Protocols
Protocol 1: Assessment of Thermal Analgesia (Hot Plate Test)
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, non-injurious temperature (e.g., 52 ± 0.5°C).
-
Procedure:
-
Gently place the mouse or rat on the hot plate surface and immediately start a timer.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first nocifensive response.
-
To prevent tissue damage, implement a cut-off time (e.g., 45-60 seconds) at which the animal is removed from the plate regardless of its response.
-
-
Experimental Design:
-
Establish a baseline latency for each animal before drug administration.
-
Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Test the animals on the hot plate at predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine peak effect and duration of action.
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Protocol 2: Assessment of Respiratory Function (Whole-Body Plethysmography)
-
Apparatus: A whole-body plethysmograph (WBP) chamber connected to a pressure transducer, amplifier, and data acquisition software. A gas mixer is required for hypercapnic challenges.
-
Procedure:
-
Calibrate the plethysmograph system according to the manufacturer's instructions.
-
Place the unrestrained animal into the chamber and allow it to acclimate for 20-30 minutes until a stable breathing pattern is observed.
-
Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) while the animal breathes ambient air (normocapnia).
-
For enhanced sensitivity, introduce a hypercapnic gas mixture (e.g., 8% CO₂, 21% O₂, balance N₂) into the chamber and record the stimulated respiratory parameters.[8]
-
-
Experimental Design:
-
After establishing a stable baseline, administer this compound or vehicle.
-
Return the animal to the chamber and record respiratory parameters at set intervals post-injection.
-
Compare the post-drug respiratory values to the baseline values for each animal. A significant decrease in respiratory rate or minute volume indicates respiratory depression. The use of hypercapnia provides a robust stimulated state, making any depressive effect more apparent.[8]
-
Visualizations
Caption: KOR signaling pathways showing biased agonism.
Caption: Workflow for determining the therapeutic window.
References
- 1. High-dose pentazocine antagonizes the antinociception induced by high-dose morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased Kappa Opioid Agonists as Non-addictive Analgesics - Thomas Martin [grantome.com]
- 3. Scholarly Article or Book Chapter | Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria | ID: p8418t41c | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the respiratory depressant and analgesic effects of bremazocine, a kappa-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the respiratory effects of meptazinol, pentazocine and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-Metazocine Binding Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in (-)-Metazocine binding assays. The following guides and frequently asked questions (FAQs) address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptor targets of this compound?
This compound is an opioid analgesic that primarily interacts with mu (µ) and kappa (κ) opioid receptors. It acts as a mixed agonist-antagonist at the mu-opioid receptor and a high-efficacy agonist at the kappa-opioid receptor.[1] Additionally, it exhibits affinity for sigma (σ) receptors, which may contribute to its pharmacological profile.[1]
Q2: What are typical binding affinity (Ki) values for this compound?
The binding affinity of this compound can vary depending on the receptor subtype and the experimental conditions. The following table summarizes representative Ki values from the literature.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Mu (µ) Opioid Receptor | --INVALID-LINK---Pentazocine | - | >200-fold selectivity for PCP receptor over mu |
| Kappa (κ) Opioid Receptor | - | - | High-efficacy agonist |
| Sigma-1 (σ1) Receptor | --INVALID-LINK---Pentazocine | - | 0.67 (for (+)-N-Benzyl-N-normetazocine) |
Note: Data for this compound's direct Ki values at mu and kappa receptors in a comparable format is limited in the provided search results. The table reflects the affinity of related compounds and the qualitative description of this compound's activity. Researchers should determine the Ki values under their specific assay conditions.
Q3: Why is it important to use this compound instead of (+)-Metazocine in opioid receptor binding studies?
The enantiomers of metazocine have different receptor selectivity profiles. This compound is the enantiomer primarily responsible for the opioid receptor-mediated analgesic effects.[2] In contrast, (+)-Metazocine and related compounds like (+)-pentazocine show higher affinity and selectivity for the sigma receptor.[2] Using the correct enantiomer is critical for obtaining relevant data for opioid receptor studies.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can mask the specific binding signal, leading to a low signal-to-noise ratio and inaccurate determination of binding parameters.
Q: My non-specific binding is excessively high. What are the potential causes and how can I resolve this?
A: High non-specific binding can stem from several factors related to your assay components and protocol. Here are the primary causes and corresponding solutions:
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Cause: Radioligand is "sticky" and binds to non-receptor components like lipids, filter mats, or assay tubes.
-
Solution 1: Optimize Radioligand Concentration. Use a radioligand concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to low-affinity, non-specific sites.
-
Solution 2: Include a Blocking Agent. Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% in your binding buffer. BSA can help block non-specific binding sites on assay components.
-
Solution 3: Pre-treat Filters. Before use, soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) for at least 30-60 minutes. This is particularly important for positively charged radioligands that can bind to negatively charged filters.
-
-
Cause: Insufficient washing to remove unbound radioligand.
-
Solution: Optimize Washing Steps. Increase the number of washes (typically 3-4 washes are sufficient) and/or the volume of the ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand. Ensure the wash is performed rapidly to minimize dissociation of the specifically bound ligand.
-
-
Cause: The membrane protein concentration is too high.
-
Solution: Titrate Receptor Concentration. Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.
-
Issue 2: Low or No Specific Binding
A lack of a clear specific binding signal can make it impossible to determine the binding affinity and receptor density.
Q: I am observing a very low or absent specific binding signal. What could be wrong?
A: Several factors can contribute to a weak or non-existent specific binding signal. Consider the following troubleshooting steps:
-
Cause: Degraded or inactive receptors.
-
Solution: Verify Receptor Integrity. Ensure proper storage and handling of your tissue or cell membrane preparations. Avoid repeated freeze-thaw cycles. Perform a protein quantification assay (e.g., Bradford or BCA) to confirm the protein concentration. Consider running a Western blot to verify the presence of the target receptor.
-
-
Cause: Issues with the radioligand.
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Solution 1: Check Radioligand Quality. Ensure the radioligand has not degraded due to improper storage or age. Verify its specific activity.
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Solution 2: Confirm Radioligand Concentration. Double-check the calculations for the radioligand dilution to ensure it is at the appropriate concentration for the assay.
-
-
Cause: Suboptimal assay conditions.
-
Solution 1: Optimize Incubation Time and Temperature. Ensure the incubation is long enough to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time. The temperature should also be optimized; while lower temperatures can reduce non-specific binding, they may also slow down the association rate.
-
Solution 2: Check Buffer Composition. Verify the pH and composition of your assay buffer. Ensure it is compatible with both the receptor and the radioligand.
-
Experimental Protocols
Protocol 1: Membrane Preparation from Rodent Brain
-
Homogenization: Homogenize dissected brain tissue (e.g., whole brain, cortex, or striatum) in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation (Low Speed): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[3]
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Centrifuge again at the same speed.
-
Final Resuspension and Storage: Resuspend the final pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
Protocol 2: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the inhibition constant (Ki) of this compound by measuring its ability to displace the binding of a suitable radioligand (e.g., [3H]-DAMGO for mu-receptors or [3H]-U69,593 for kappa-receptors).
Materials:
-
Membrane preparation (see Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand (e.g., [3H]-DAMGO) at a concentration close to its Kd
-
This compound stock solution
-
Non-specific binding control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control (Naloxone).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (typically in half-log dilutions).
-
-
Incubation: Incubate the plate for 60-120 minutes at a suitable temperature (e.g., 25°C or 37°C). The optimal time and temperature should be determined empirically.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = concentration of the radioligand
-
Kd = dissociation constant of the radioligand
-
Visualizations
Signaling Pathways
Caption: this compound G-protein coupled receptor signaling pathway.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic
Caption: Troubleshooting logic for common binding assay issues.
References
How to reduce variability in behavioral responses to (-)-Metazocine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Metazocine. The following information is designed to address common challenges and sources of variability encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: We are observing high variability in our behavioral response data with this compound. What are the common contributing factors?
A1: High variability in behavioral studies with this compound can stem from its complex pharmacological profile and several experimental factors. Key contributors include:
-
Mixed Receptor Activity: this compound is a mixed agonist-antagonist at the mu-opioid receptor and a high-efficacy agonist at the kappa-opioid receptor (KOR), with additional activity at the sigma receptor.[1][2][3] This mixed profile can lead to competing behavioral effects (e.g., analgesia vs. dysphoria), resulting in high inter-individual differences.
-
Biological Variables: Sex, genetic strain, and age of the animals can significantly influence their response to KOR agonists.[1][2][4][5][6][7][8]
-
Experimental Procedures: Inconsistencies in drug formulation, dosing technique, and environmental conditions during testing can introduce significant variability.[9]
-
Stress: Stress can induce the release of endogenous KOR ligands like dynorphin, potentially altering the behavioral response to exogenous agonists like this compound.[3][10]
Q2: How can we minimize variability related to the animal model?
A2: Careful selection and consistent handling of your animal model are crucial. Consider the following:
-
Sex Differences: KOR agonists often produce greater antinociceptive effects in males than females.[1][4][11] It is critical to either use a single sex or balance and report the sex distribution in your experimental groups.
-
Strain Differences: Different rodent strains can exhibit varying sensitivity to opioids.[5][6][7][8][12] For example, C57BL/6J mice are generally more sensitive to the analgesic effects of morphine compared to DBA/2J mice.[9] It is recommended to use a consistent, well-characterized strain throughout your studies.
-
Acclimatization and Handling: Ensure a sufficient acclimatization period for the animals to the housing and testing environments.[9] Consistent and gentle handling can reduce stress-induced variability.
Behavioral Assay-Specific Troubleshooting
Q3: In our hot-plate assay, some animals show a robust analgesic response to this compound, while others show minimal or no effect. Why is this happening and how can we improve consistency?
A3: This variability is common with mixed-action opioids. Here’s a troubleshooting guide:
-
Dose-Response: You may be observing a biphasic dose-response curve, a known phenomenon with some opioids where higher doses can lead to a decrease in the analgesic effect.[13] Conduct a thorough dose-response study to identify the optimal dose for consistent analgesia.
-
Aversive Effects: The KOR agonist properties of this compound can induce dysphoria and aversion, which may interfere with the animal's performance in the hot-plate test.[10][14] Observe the animals for signs of aversion (e.g., agitation, circling) that might confound the pain response.
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Sex-Specific Effects: As mentioned, males may show a more robust analgesic response.[1][4][11] Analyze your data separately for each sex.
Q4: We are using a conditioned place preference (CPP) paradigm and are seeing inconsistent results. What could be the cause?
A4: KOR agonists like this compound typically produce conditioned place aversion (CPA) rather than preference, reflecting their dysphoric properties.[14][15][16] Inconsistent results could be due to:
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Biased Apparatus Design: Animals may have a natural preference for one chamber of the CPP apparatus. It is crucial to conduct a pre-test to determine baseline preference and counterbalance the assignment of the drug-paired chamber.[9][16]
-
Insufficient Conditioning: The number and duration of conditioning sessions may be insufficient for a robust aversive memory to form. Consider increasing the number of pairings.[9]
-
Inappropriate Dose: The dose of this compound may be too low to induce a significant aversive state or so high that it causes sedation, impairing learning and memory. A dose-response study is recommended.[9]
Data Presentation
Table 1: Factors Influencing Variability in Behavioral Responses to this compound and Mitigation Strategies
| Factor | Source of Variability | Mitigation Strategy |
| Pharmacological | Mixed mu/kappa/sigma receptor activity | Use selective antagonists to isolate the contribution of each receptor system. Conduct thorough dose-response studies. |
| Biological | Sex differences in KOR agonist sensitivity | Use a single sex or balance and report sex distribution. Analyze data separately for males and females. |
| Strain differences in opioid sensitivity | Use a consistent, well-characterized rodent strain. | |
| Procedural | Inconsistent drug formulation/dosing | Ensure homogeneous drug solutions/suspensions. Use precise and consistent administration techniques. |
| Environmental stressors | Provide adequate acclimatization. Maintain consistent lighting, temperature, and noise levels. | |
| Assay-Specific | Biphasic dose-response in analgesia assays | Determine the full dose-response curve to identify the optimal analgesic dose. |
| Aversive effects confounding behavior | Observe for and score aversive behaviors. Consider alternative behavioral paradigms less sensitive to aversion. | |
| Baseline preference in CPP/CPA | Conduct pre-testing to assess chamber preference and counterbalance groups. |
Experimental Protocols
Hot-Plate Test for Thermal Nociception
This protocol is adapted from standard methods for assessing centrally acting analgesics.[17][18][19][20][21]
-
Apparatus: A hot plate apparatus with a surface temperature maintained at 55 ± 1°C. A transparent cylinder is used to confine the animal to the heated surface.
-
Animals: Male and female mice (e.g., C57BL/6J) are used. Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Procedure: a. A baseline latency to a nocifensive response (hind paw licking, flicking, or jumping) is recorded for each animal before drug administration. A cut-off time of 30 seconds is implemented to prevent tissue damage. b. Animals are administered this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). c. At predetermined time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes), the animals are placed back on the hot plate, and the latency to the nocifensive response is recorded.
-
Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: [%MPE = ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) x 100].
Conditioned Place Preference/Aversion (CPP/CPA)
This protocol is based on standard procedures for assessing the rewarding or aversive properties of drugs.[14][15][16][22][23]
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber. A neutral starting area may be included.
-
Animals: Male and female rats or mice are used.
-
Procedure: a. Pre-Conditioning (Day 1): Each animal is placed in the apparatus with free access to both chambers for 15 minutes to determine baseline preference. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded. b. Conditioning (Days 2-5): A biased design is often used for aversive drugs. On alternating days, animals receive an injection of this compound and are confined to their initially preferred chamber for 30 minutes. On the other days, they receive a vehicle injection and are confined to the non-preferred chamber for 30 minutes. c. Post-Conditioning Test (Day 6): Animals are placed back in the apparatus in a drug-free state with free access to both chambers for 15 minutes. The time spent in each chamber is recorded.
-
Data Analysis: A CPA is demonstrated if the animals spend significantly less time in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing variability.
Caption: this compound's dual signaling pathways at the KOR.
References
- 1. Sex Differences in Kappa Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex Differences in Kappa Opioid Receptor Function and Their Potential Impact on Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Sex differences in kappa opioid receptor antinociception is influenced by the number of X chromosomes in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Strain Differences in Opiate Reward Learning Are Explained by Differences in Anxiety, Not Reward or Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adolescent Stress Reduces Adult Morphine-Induced Behavioral Sensitization in C57BL/6J Mice [frontiersin.org]
- 7. Genetically determined differences in the effects of morphine on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex and Strain Differences in Analgesic and Hyperlocomotor Effects of Morphine and μ-Opioid Receptor Expression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex differences in opioid antinociception: kappa and 'mixed action' agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prescription Opioid Aberrant Behaviors: A Pilot Study of Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 18. Hot plate test - Wikipedia [en.wikipedia.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. dol.inf.br [dol.inf.br]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Technical Support Center: Enhancing (-)-Metazocine Selectivity for Kappa Opioid Receptors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the selectivity of (-)-Metazocine for the kappa opioid receptor (KOR). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity for the kappa opioid receptor a research focus?
A1: this compound is a benzomorphan (B1203429) opioid analgesic. It exhibits mixed agonist-antagonist activity at the mu-opioid receptor (MOR) and is a high-efficacy agonist at the kappa opioid receptor (KOR). Its clinical use has been limited due to dysphoric and hallucinogenic effects, which are thought to be mediated by its activity at KOR and/or sigma receptors. Enhancing its selectivity for the KOR is a key strategy to potentially separate the analgesic effects from the adverse psychotomimetic effects, leading to the development of safer and more effective therapeutics for pain, addiction, and mood disorders.
Q2: What are the primary strategies to increase the KOR selectivity of this compound?
A2: The two main strategies are:
-
Structural Modification: Altering the chemical structure of the this compound scaffold is the most common approach. Structure-activity relationship (SAR) studies have shown that modifications, particularly to the N-substituent, can significantly impact receptor affinity and selectivity.
-
Functional Selectivity (Biased Agonism): This strategy focuses on developing ligands that preferentially activate specific downstream signaling pathways of the KOR. The goal is to design compounds that activate G-protein signaling, which is associated with analgesia, while avoiding the recruitment of β-arrestin, which has been linked to dysphoria and other adverse effects.
Q3: How is the selectivity of a this compound analog for the kappa opioid receptor determined and quantified?
A3: Selectivity is primarily determined through in vitro assays that measure the binding affinity and functional potency of the compound at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.
-
Binding Selectivity: This is determined by comparing the binding affinity (Ki) of the compound for the KOR to its affinity for MOR and DOR. A higher KOR/MOR and KOR/DOR selectivity ratio (calculated as Ki(MOR)/Ki(KOR) and Ki(DOR)/Ki(KOR) respectively) indicates greater selectivity for the kappa receptor.
-
Functional Selectivity: This is assessed by comparing the potency (EC50) and efficacy (Emax) of the compound in functional assays that measure downstream signaling, such as G-protein activation (e.g., cAMP inhibition or [³⁵S]GTPγS binding assays) and β-arrestin recruitment assays.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound analogs.
Radioligand Binding Assays
Q1: I am observing high non-specific binding in my competitive binding assay. What are the potential causes and solutions?
A1: High non-specific binding (NSB) can obscure the specific binding signal. Here are some common causes and troubleshooting steps:
-
Radioligand Issues:
-
Cause: The radioligand may be degraded or of low purity. Hydrophobic radioligands also tend to exhibit higher NSB.
-
Solution: Ensure your radioligand is within its shelf-life and stored correctly. If possible, choose a more hydrophilic radioligand.
-
-
Assay Conditions:
-
Cause: Inappropriate buffer composition, incubation time, or temperature.
-
Solution: Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Reducing the incubation time or temperature may also decrease NSB, but you must ensure that specific binding still reaches equilibrium.
-
-
Filtration and Washing:
-
Cause: Inefficient removal of unbound radioligand or binding of the radioligand to the filter itself.
-
Solution: Increase the number and volume of washes with ice-cold buffer. Pre-soaking glass fiber filters with a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.
-
Q2: My IC50 values are highly variable between experiments. What could be the cause?
A2: Variability in IC50 values often points to inconsistencies in assay conditions.
-
Cause: Inconsistent incubation times, temperature, buffer pH, or ionic strength. Pipetting errors can also contribute significantly.
-
Solution: Standardize all assay parameters, including incubation times and temperatures. Ensure buffers are prepared consistently and the pH is verified. Use calibrated pipettes and consistent techniques. For competitive antagonists, a pre-incubation period before adding the radioligand should be kept consistent.
Functional Assays (cAMP Inhibition and β-Arrestin Recruitment)
Q3: I am not observing a significant signal window in my cAMP inhibition assay for my Gi-coupled kappa opioid receptor agonist.
A3: A small signal window in a cAMP inhibition assay can make it difficult to accurately determine agonist potency.
-
Cause: Low receptor expression in the cell line, poor cell health, or suboptimal stimulation of adenylyl cyclase.
-
Solution:
-
Cell Line: Use a cell line with robust expression of the kappa opioid receptor.
-
Forskolin (B1673556) Concentration: Optimize the concentration of forskolin used to stimulate cAMP production. An EC80 concentration of forskolin is often a good starting point to provide a sufficient window for observing inhibition.
-
PDE Inhibitor: Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance the signal.
-
Cell Density: Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to a compressed assay window.
-
Q4: My β-arrestin recruitment assay shows a weak or no signal for a known KOR agonist.
A4: A lack of signal in a β-arrestin recruitment assay can be due to several factors.
-
Cause: The specific agonist may be a "biased" agonist that does not potently recruit β-arrestin. Alternatively, the assay sensitivity may be too low, or the incubation time may be suboptimal.
-
Solution:
-
Assay Principle: Confirm that the agonist is expected to recruit β-arrestin. Some KOR agonists are known to be G-protein biased.
-
Assay Optimization: Conduct a time-course experiment to determine the optimal incubation time for β-arrestin recruitment, as the kinetics can vary between ligands. Ensure the detection reagents are fresh and prepared according to the manufacturer's protocol.
-
Cell Line: Verify that the cell line expresses all the necessary components for the assay (e.g., the tagged receptor and β-arrestin fusion proteins).
-
Quantitative Data on this compound and Analogs
The following tables summarize the binding affinity and functional activity of this compound and selected N-substituted analogs. This data is crucial for comparing the selectivity of newly synthesized compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and N-Substituted Analogs
| Compound | N-Substituent | μ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |
| This compound | -CH₃ | 3.2 | 62 | 7.6 | 0.42 | 8.16 |
| Analog 1 | -CH₂CH₂-phenyl | 5.96 | >10,000 | >10,000 | - | - |
| Analog 2 | -CH₂CH₂CH₂-phenyl | 1.49 | >10,000 | >10,000 | - | - |
| Analog 3 | -(CH₂)₂-COOCH₃ | 19.01 | >10,000 | 60.07 | 0.32 | >166 |
| Analog 4 | -(CH₂)₃-COOCH₃ | 67.76 | >10,000 | 70.5 | 0.96 | >141 |
Note: Data for analogs are derived from studies on the (-)-cis-N-normetazocine scaffold. Selectivity ratios are calculated as Ki(μ)/Ki(κ) and Ki(δ)/Ki(κ).
Table 2: Functional Activity of this compound and Analogs at Opioid Receptors
| Compound | Receptor | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
| This compound | κ | [³⁵S]GTPγS | 40 | Full Agonist |
| This compound | μ | [³⁵S]GTPγS | 43 | Full Agonist |
| This compound | δ | [³⁵S]GTPγS | 255 | Weak Agonist |
| Analog A (Biased) | κ | [³⁵S]GTPγS | Hypothetical 15 | 95 |
| Analog A (Biased) | κ | β-arrestin | Hypothetical >1000 | 20 |
| Analog B (Unbiased) | κ | [³⁵S]GTPγS | Hypothetical 25 | 100 |
| Analog B (Unbiased) | κ | β-arrestin | Hypothetical 30 | 98 |
Note: Efficacy is often expressed relative to a standard full agonist for the respective receptor. Hypothetical data for biased and unbiased analogs are included for illustrative purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol 1: Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Test compound (e.g., an analog of this compound).
-
Non-specific binding control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% PEI.
-
96-well plates, scintillation vials, and scintillation fluid.
-
Filtration apparatus (cell harvester) and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL radioligand, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of each concentration of the test compound, 50 µL radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: cAMP Inhibition Functional Assay
Objective: To measure the ability of a test compound to act as an agonist and inhibit adenylyl cyclase activity via the Gi-coupled kappa opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human kappa opioid receptor.
-
Test compound.
-
Forskolin.
-
PDE inhibitor (e.g., 0.5 mM IBMX).
-
Assay buffer (e.g., HBSS or serum-free media).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at a pre-optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer containing a fixed concentration of a PDE inhibitor.
-
Agonist Stimulation: Add the diluted test compound to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed, pre-determined EC80 concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression.
-
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin to the activated kappa opioid receptor.
Materials:
-
An engineered cell line co-expressing the kappa opioid receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Examples include PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) cell lines.
-
Test compound.
-
A known KOR agonist as a positive control.
-
Assay medium (as recommended by the cell line provider).
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
384-well white opaque plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a luminescent or fluorescent signal if β-arrestin has been recruited.
-
Signal Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Plot the luminescent or fluorescent signal against the logarithm of the test compound concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values using non-linear regression, often normalizing the data to the response of a reference full agonist.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical G-protein and β-arrestin signaling pathways of the Kappa Opioid Receptor.
Caption: Experimental workflow for determining the selectivity of novel this compound analogs.
Caption: Structure-Activity Relationship (SAR) logic for enhancing KOR selectivity.
Navigating the Labyrinth of Benzomorphan Analgesic Development: A Technical Support Center
For researchers, scientists, and drug development professionals dedicated to advancing pain therapeutics, the clinical development of benzomorphan-based analgesics presents a unique set of challenges and opportunities. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in navigating the complexities of your research.
I. Troubleshooting Guides
This section addresses common issues encountered during the preclinical and clinical development of benzomorphan (B1203429) analgesics.
Inconsistent Analgesic Efficacy in Preclinical Models
Problem: You are observing high variability or a lack of dose-dependent analgesic effects in rodent models (e.g., tail-flick, hot plate, formalin test).
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | - Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen and route of administration. Benzomorphans can have variable oral bioavailability and metabolic clearance.[1] - Ensure consistent timing of drug administration relative to testing. |
| Animal Stress | - Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced analgesia or hyperalgesia. - Maintain a consistent and controlled experimental environment (e.g., temperature, lighting, noise). |
| Assay Sensitivity | - For the tail-flick test, ensure the heat source intensity is calibrated to produce baseline latencies of 2-4 seconds. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage. - In the formalin test, ensure the formalin concentration and injection volume are consistent. The biphasic response is critical for differentiating mechanisms of action.[2] |
| Off-Target Effects | - Benzomorphans can interact with multiple opioid receptor subtypes (μ, δ, κ) and sigma receptors.[3][4] - Profile your compound's binding affinity and functional activity at all relevant receptors to understand its pharmacological profile. |
Unexpected Adverse Effects in Animal Models
Problem: Your benzomorphan candidate is causing significant sedation, dysphoria-like behaviors (e.g., conditioned place aversion), or other unexpected side effects at doses required for analgesia.
| Potential Cause | Troubleshooting Steps |
| Central Nervous System (CNS) Penetration | - If targeting peripheral pain, assess the brain-to-plasma concentration ratio of your compound. - Consider chemical modifications to limit blood-brain barrier penetration. |
| Kappa Opioid Receptor (KOR) Agonism | - Dysphoria, sedation, and hallucinations are known side effects of central KOR activation.[4][5] - Investigate biased agonism: aim for compounds that preferentially activate G-protein signaling over the β-arrestin pathway.[6][7] |
| Sigma Receptor Activity | - Some benzomorphans have significant affinity for sigma receptors, which can modulate opioid analgesia and induce psychotomimetic effects.[4] - Characterize sigma receptor binding and functional activity. |
| Metabolite Activity | - Determine if active metabolites are contributing to the observed side effects. - Conduct metabolic profiling in the relevant species. |
II. Frequently Asked Questions (FAQs)
Development Strategy & Mechanism
Q1: What is the primary rationale for developing benzomorphan-based analgesics?
A1: The primary rationale is to develop potent analgesics with a reduced risk of the severe side effects associated with traditional μ-opioid receptor (MOR) agonists, such as respiratory depression, abuse liability, and constipation. Many benzomorphans act as kappa-opioid receptor (KOR) agonists, which produce analgesia through a different mechanism than MOR agonists.[4]
Q2: What is "biased agonism" and why is it important for benzomorphan development?
A2: Biased agonism refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. For KOR, G-protein signaling is associated with analgesia, while β-arrestin recruitment is linked to adverse effects like dysphoria and sedation.[6][7] Developing G-protein biased KOR agonists is a key strategy to separate the therapeutic effects from the undesirable side effects.
Q3: How do off-target effects, particularly at sigma receptors, complicate development?
A3: Many benzomorphan scaffolds also exhibit affinity for sigma receptors. This can be problematic as sigma receptor activation can lead to psychotomimetic effects and can also modulate the analgesic effects of the compound in unpredictable ways.[4] Therefore, early and thorough off-target screening is crucial.
Clinical Trial Challenges
Q4: Why have many KOR agonists failed in clinical trials despite promising preclinical data?
A4: The translation from preclinical models to clinical efficacy is a major hurdle in pain research.[1][8][9] For KOR agonists, the primary reasons for clinical failure have been the intolerable psychotomimetic side effects, including dysphoria, hallucinations, and paranoia, which are not always accurately predicted by animal models.[4][10][11] For example, the KOR antagonist navacaprant recently failed a Phase 3 trial for major depressive disorder due to a lack of efficacy, highlighting the challenges in translating this mechanism to human neuropsychiatric conditions.[12]
Q5: What are the key regulatory considerations for developing a novel benzomorphan analgesic?
A5: Regulatory agencies like the FDA have specific guidance for the development of new analgesic drugs, with a strong emphasis on the benefit-risk profile. For a new opioid-like analgesic, developers must provide a comprehensive assessment of its abuse potential. Demonstrating a clear advantage over existing therapies, such as improved safety (e.g., reduced respiratory depression) or efficacy in a specific pain population, is critical for approval.
Q6: How can the placebo effect impact clinical trials of new analgesics?
A6: The placebo effect is particularly pronounced in clinical trials for pain. This can make it difficult to demonstrate a statistically significant difference between the investigational drug and placebo, especially for compounds with a modest effect size. Careful clinical trial design, including patient selection and endpoint definition, is essential to mitigate the impact of the placebo response.[1]
III. Quantitative Data Summary
The following tables provide a comparative summary of the in vitro binding affinities and in vivo analgesic potencies of selected benzomorphan derivatives.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Benzomorphan Derivatives
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Pentazocine (B1679294) | 15.1 | 2,800 | 3.9 | [13] |
| Ketazocine | 1,000 | 10,000 | 1 | [4] |
| LP1 | 0.83 | 29 | 110 | [14] |
| LP1 Derivative 7a | 7.4 | 204 | 675 | [13] |
| LP1 Derivative 7e | 7.9 | 439 | 1,020 | [13] |
Data compiled from multiple sources and should be used for comparative purposes. Absolute values may vary between different assay conditions.
Table 2: In Vivo Analgesic Potency (ED50, mg/kg) of Pentazocine in Rodent Models
| Assay | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Tail-Immersion Test | Rat | Subcutaneous | 13.0 | [15] |
| Scald-Pain Test | Rat | Subcutaneous | 11.0 | [15] |
| Formalin Test (Phase I) | Rat | Intrathecal | 91.1 µg (absolute dose) | [2] |
| Tail-Flick Test | Mouse | Subcutaneous | Biphasic (peak at ~30 mg/kg) | [16][17] |
IV. Experimental Protocols
Tail-Flick Test for Thermal Nociception
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
-
Test compound and vehicle
-
Syringes for administration
Procedure:
-
Acclimatization: Acclimatize mice or rats to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start the timer. The time taken for the animal to flick its tail out of the heat path is the tail-flick latency.
-
Cut-off Time: A maximum cut-off time (typically 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the maximum latency is recorded.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Formalin Test for Inflammatory Pain
Objective: To evaluate the efficacy of a compound in a model of tonic, inflammatory pain.
Materials:
-
Formalin solution (e.g., 1-5% in saline)
-
Observation chambers with a clear floor
-
Syringes for formalin injection and drug administration
-
Timer
Procedure:
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes to allow it to acclimate to the environment.
-
Drug Administration: Administer the test compound or vehicle at the appropriate time before the formalin injection.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.
-
Observation: Immediately return the animal to the observation chamber and start the timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw.
-
Biphasic Response: The pain response occurs in two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
Data Analysis: The total time spent licking/biting in each phase is quantified. A reduction in this time compared to the vehicle-treated group indicates an analgesic effect.
V. Mandatory Visualizations
Signaling Pathways of Kappa-Opioid Receptor Activation
The following diagram illustrates the dual signaling pathways initiated by the activation of the kappa-opioid receptor (KOR). Unbiased agonists activate both the G-protein and β-arrestin pathways, while G-protein biased agonists preferentially activate the pathway leading to analgesia.
Caption: KOR Signaling Pathways.
Experimental Workflow for Preclinical Analgesic Screening
This workflow outlines the sequential steps involved in the preclinical evaluation of a novel benzomorphan-based analgesic candidate.
Caption: Preclinical Analgesic Development Workflow.
References
- 1. CURRENT CHALLENGES IN TRANSLATIONAL PAIN RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ketazocine - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 8. Challenges and opportunities in translational pain research – An opinion paper of the working group on translational pain research of the European pain federation (EFIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pain Research: Can we do Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE RISE AND FALL OF KAPPA-OPIOID RECEPTORS IN DRUG ABUSE RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neumora’s Kappa Opioid Antagonist Falters in Phase 3 Depression Trial [biopharmatrend.com]
- 13. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antinociceptive effect of the combination of pentazocine with morphine in the tail-immersion and scald-pain tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complexities associated with the biphasic dose-response curve of (-)-pentazocine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why is it observed with (-)-pentazocine?
A biphasic, or non-monotonic, dose-response curve is one in which the physiological effect of a substance increases with dose up to a certain point, and then decreases with further increases in dose, often resulting in a bell-shaped curve.[1] This phenomenon deviates from the typical monotonic relationship where the effect continuously increases with the dose.[2] For (-)-pentazocine, this biphasic response, particularly in analgesia, is primarily attributed to its complex pharmacology involving multiple receptor systems.[3]
At lower doses, (-)-pentazocine's analgesic effects are thought to be mediated primarily through its agonist activity at the µ-opioid receptor (MOR).[3] However, as the dose increases, its agonist activity at the κ-opioid receptor (KOR) becomes more pronounced.[3][4] Activation of KOR can produce effects that functionally oppose or counteract the analgesic effects of MOR activation, leading to a decrease in the overall analgesic response at higher doses.[3]
Q2: What are the key receptors involved in the pharmacology of pentazocine?
Pentazocine is a racemic mixture of two enantiomers, (-) and (+)-pentazocine, each with a distinct receptor binding profile. The key receptors involved are:
-
µ-Opioid Receptor (MOR): (-)-Pentazocine acts as a partial agonist at MOR, contributing to its analgesic effects at lower doses.[4]
-
κ-Opioid Receptor (KOR): (-)-Pentazocine is a potent agonist at KOR.[5][6] This activity is largely responsible for the descending limb of the biphasic dose-response curve and can be associated with side effects like dysphoria.[3]
-
δ-Opioid Receptor (DOR): (-)-Pentazocine has a weaker binding affinity and agonist activity at DOR compared to MOR and KOR.[4]
-
Sigma-1 (σ₁) Receptor: (+)-Pentazocine has a significantly higher affinity for the σ₁ receptor than (-)-pentazocine.[5][6] Activation of σ₁ receptors can modulate MOR and KOR signaling and may have anti-analgesic effects.[7]
Q3: What is the role of the different enantiomers, (-)-pentazocine and (+)-pentazocine?
The two enantiomers have distinct pharmacological roles:
-
(-)-Pentazocine: This isomer is primarily responsible for the opioid receptor-mediated effects. It is a KOR agonist and a MOR partial agonist, contributing to both the analgesic and the biphasic nature of the dose-response curve.[4][8]
-
(+)-Pentazocine: This isomer has a much higher affinity for the sigma-1 receptor and is considered a sigma-1 receptor agonist.[6][8] It does not produce analgesia on its own.[8] Its actions at the sigma-1 receptor can functionally antagonize the analgesic effects of MOR agonists.[7]
Data Presentation
The following tables summarize the binding affinities and functional potencies of (-)-pentazocine and related reference compounds at key receptors.
Table 1: Binding Affinities (Kᵢ) of Pentazocine Enantiomers and Reference Ligands
| Compound | Receptor | Kᵢ (nM) | Species |
| (-)-Pentazocine | µ-Opioid (MOR) | 3.2 | Human [4] |
| κ-Opioid (KOR) | 7.6 | Human [4] | |
| δ-Opioid (DOR) | 62 | Human [4] | |
| (+)-Pentazocine | Sigma-1 (σ₁) | ~7 | Rat [9] |
| DAMGO | µ-Opioid (MOR) | 0.33 | Human[10] |
| U-69,593 | κ-Opioid (KOR) | ~0.5-1.0 | Human |
| Haloperidol | Sigma-1 (σ₁) | - | - |
Note: Kᵢ values can vary depending on the assay conditions and tissue/cell preparation used.
Table 2: Functional Potencies (EC₅₀) of (-)-Pentazocine
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Species |
| (-)-Pentazocine | µ-Opioid (MOR) | GTPγS Binding | 43 | Human [4] |
| κ-Opioid (KOR) | GTPγS Binding | 40 | Human [4] | |
| δ-Opioid (DOR) | GTPγS Binding | 255 | Human [4] |
Note: EC₅₀ is the concentration of a drug that gives a half-maximal response.[11][12]
Troubleshooting Guide
Q: My in vivo experiment with (-)-pentazocine did not produce a biphasic dose-response curve. What could be the reason?
A: Several factors could contribute to this observation:
-
Dose Range: The selected dose range may be too narrow or may not cover the concentrations high enough to induce the KOR-mediated opposing effect. Ensure your dose range is sufficiently broad.
-
Nociceptive Assay: The type of pain model used can influence the results. Some assays may be more sensitive to MOR-mediated analgesia than the functional antagonism by KOR activation. Consider using multiple pain models (e.g., thermal vs. chemical).[13]
-
Animal Strain/Sex: Different rodent strains can exhibit varying sensitivities to opioid agonists. Sex differences in response to kappa-opioid agonists have also been reported.[14] Ensure consistency in your animal model.
-
Route of Administration: The pharmacokinetics of (-)-pentazocine can vary with the route of administration (e.g., subcutaneous, intraperitoneal), affecting the concentration of the drug that reaches the receptors over time.
-
Data Analysis: Non-monotonic dose-response curves require appropriate non-linear regression models for analysis. Using a standard sigmoidal model may not accurately fit the biphasic data.[2]
Q: I am not observing the expected shift in the (-)-pentazocine dose-response curve after administering a selective antagonist. What should I check?
A: This could be due to several experimental variables:
-
Antagonist Dose and Pre-treatment Time: Ensure the antagonist dose is sufficient to block the target receptor and that the pre-treatment time is adequate for the antagonist to reach and occupy the receptors before administering (-)-pentazocine.
-
Antagonist Specificity: Verify the selectivity of the antagonist for the intended receptor at the concentration used. High concentrations of some antagonists may lead to off-target effects.
-
Pharmacokinetic Interactions: There could be unforeseen pharmacokinetic interactions between the antagonist and (-)-pentazocine.
-
Assay Variability: High variability in your assay can mask the effect of the antagonist. Ensure your experimental procedures are consistent and your sample size is adequate.[15]
Q: My in vitro functional assay (e.g., GTPγS or cAMP) shows inconsistent results for (-)-pentazocine.
A: In vitro assay variability can stem from several sources:
-
Cell Line/Membrane Preparation: The quality and receptor expression levels of your cells or membrane preparations are critical. Ensure consistent cell culture conditions and proper membrane preparation techniques.
-
Assay Buffer Composition: The concentration of ions like Mg²⁺ and Na⁺, as well as GDP, can significantly impact G-protein activation in GTPγS binding assays.[16] Optimize your buffer conditions.
-
Ligand Stability: Ensure the stability of (-)-pentazocine in your assay buffer and under your incubation conditions.
-
Data Normalization: Properly normalize your data to a reference full agonist (e.g., DAMGO for MOR, U-69,593 for KOR) to accurately determine potency and efficacy.
Mandatory Visualizations
Caption: Signaling pathways of (-)-pentazocine at low and high doses.
Caption: Experimental workflow for in vivo analysis of (-)-pentazocine.
Caption: Logical relationship of receptor effects on the biphasic response.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is adapted for determining the binding affinity (Kᵢ) of a test compound like (-)-pentazocine for µ, κ, or δ opioid receptors expressed in cell membranes.
Materials and Reagents:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest (MOR, KOR, or DOR).[3]
-
Radioligands:
-
Test Compound: (-)-Pentazocine
-
Non-specific Binding Control: Naloxone (B1662785) (10 µM)[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of (-)-pentazocine in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, the specific radioligand (at a concentration near its Kₑ), and the cell membrane preparation (typically 100-200 µg of protein).
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of naloxone (10 µM), and the cell membrane preparation.
-
Competition: Add the diluted (-)-pentazocine, the radioligand, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[10]
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of (-)-pentazocine.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of (-)-pentazocine that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) like the opioid receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[14][17]
Materials and Reagents:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: (-)-Pentazocine
-
Positive Control: A known full agonist for the receptor (e.g., DAMGO for MOR).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate (B83284) (typically 10-30 µM).
-
Unlabeled GTPγS: For determining non-specific binding.
Procedure:
-
Preparation: Prepare serial dilutions of (-)-pentazocine and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Diluted (-)-pentazocine, positive control, or vehicle.
-
Cell membrane suspension (10-20 µg of protein).
-
GDP solution.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.[17]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Subtract non-specific binding from all other values to get specific binding.
-
Normalize the data by expressing the specific binding as a percentage of the maximal response of the full agonist.
-
Plot the normalized response against the log concentration of (-)-pentazocine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.
References
- 1. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrinesciencematters.org [endocrinesciencematters.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Ratio of (-)-cis-N-normetazocine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at modifying (-)-cis-N-normetazocine to improve its therapeutic ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for modifying (-)-cis-N-normetazocine to improve its therapeutic ratio?
A1: The principal strategy involves chemical modification of the N-substituent of the (-)-cis-N-normetazocine scaffold.[1][2][3][4][5] This approach is based on extensive structure-activity relationship (SAR) studies demonstrating that alterations to the N-substituent can significantly modulate the affinity, selectivity, and efficacy of the ligands for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.[1][3][4][5] The goal is to design ligands that exhibit a favorable balance of desired analgesic effects, primarily mediated by MOR agonism, while minimizing adverse effects such as respiratory depression and tolerance.[6][7]
Q2: How does modifying the N-substituent impact receptor binding and functional activity?
A2: Modifications to the N-substituent can lead to a range of pharmacological profiles, from full agonists to partial agonists or antagonists at the opioid receptors.[1][4] For instance, introducing different functional groups, altering the length and rigidity of the linker, and adding aromatic or heterocyclic moieties can fine-tune the interaction with the receptor binding pocket.[2][3] This can result in derivatives with varying degrees of selectivity for MOR, DOR, and KOR, as well as biased agonism, which is the preferential activation of one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[7][8]
Q3: What is "biased agonism" and how is it relevant to improving the therapeutic ratio of (-)-cis-N-normetazocine derivatives?
A3: Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway downstream of a receptor over another. In the context of opioid receptors, it is hypothesized that the analgesic effects are primarily mediated through the G-protein signaling pathway, while some of the undesirable side effects, such as respiratory depression and constipation, are linked to the β-arrestin pathway.[7][8] By designing (-)-cis-N-normetazocine derivatives that are "G-protein biased," it may be possible to separate the therapeutic effects from the adverse effects, thereby improving the therapeutic ratio.[6][7]
Q4: What are some examples of successful modifications to the N-substituent of (-)-cis-N-normetazocine?
A4: Several studies have reported promising modifications. For example, the introduction of an N-phenylpropanamido substituent led to the development of LP1, a MOR/DOR multitarget opioid ligand.[1] Further modifications to the phenyl ring of the N-phenylpropanamido group, such as adding electron-withdrawing or electron-donating groups, have been shown to alter the affinity and functional activity at the opioid receptors.[1] Other modifications, like replacing the phenyl ring with other aromatic or heterocyclic systems or altering the linker between the nitrogen and the aromatic moiety, have also been explored to optimize the pharmacological profile.[3]
Troubleshooting Guides
Problem 1: Low binding affinity of a novel derivative at the target opioid receptor.
-
Possible Cause 1: Unfavorable steric or electronic interactions. The modification on the N-substituent may be too bulky or have an electronic character that hinders optimal interaction with the binding pocket of the receptor.
-
Troubleshooting Tip: Synthesize and test a series of analogs with systematic variations in the size, shape, and electronic properties of the substituent. For example, if a bulky hydrophobic group was added, try smaller hydrophobic groups or groups with different electronic properties (e.g., electron-donating vs. electron-withdrawing).
-
-
Possible Cause 2: Incorrect stereochemistry. The stereochemistry of the (-)-cis-N-normetazocine core is crucial for high-affinity binding. Ensure that the starting material has the correct absolute configuration.
-
Troubleshooting Tip: Verify the stereochemistry of the final compound using appropriate analytical techniques, such as chiral chromatography or X-ray crystallography.
-
Problem 2: Derivative shows high affinity but low efficacy (i.e., it acts as an antagonist or partial agonist).
-
Possible Cause: The N-substituent stabilizes an inactive conformation of the receptor. The binding of the ligand may not induce the necessary conformational change in the receptor to trigger downstream signaling effectively.
-
Troubleshooting Tip: Modify the linker length or flexibility between the core and the terminal functional group of the N-substituent. Sometimes, a more rigid or a more flexible linker can promote an active receptor conformation. Also, consider modifications that could introduce additional interactions with the receptor that are known to be important for activation.
-
Problem 3: In vivo analgesic effect is weak despite good in vitro activity.
-
Possible Cause 1: Poor pharmacokinetic properties. The compound may have low bioavailability, poor blood-brain barrier penetration, or be rapidly metabolized.
-
Troubleshooting Tip: Conduct in silico or in vitro ADME (absorption, distribution, metabolism, and excretion) profiling to assess the compound's drug-like properties.[2] Modifications can then be made to improve these properties, for example, by increasing lipophilicity to enhance blood-brain barrier penetration or by blocking sites of metabolism.
-
-
Possible Cause 2: Off-target effects. The compound may interact with other biological targets in vivo that counteract its analgesic effect.
-
Troubleshooting Tip: Perform a broader pharmacological screen to identify potential off-target interactions.
-
Data Presentation
Table 1: In Vitro Binding Affinities (Ki, nM) of Selected (-)-cis-N-normetazocine Derivatives at Opioid Receptors
| Compound | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |
| LP1 | N-phenylpropanamido | 49 | 33 | 7500 | [1] |
| 10 | p-fluorophenyl in N-phenylpropanamido | 180 | 380 | 4800 | [1] |
| 11 | p-methylphenyl in N-phenylpropanamido | 280 | 1100 | 850 | [1] |
| 12 | p-cyanophenyl in N-phenylpropanamido | 210 | 950 | 1100 | [1] |
| 7 | o-aminopyridine in N-substituent | 1.49 | >10000 | >10000 | [3][9] |
| 3 | (structure not shown) | 5.96 | >10000 | >10000 | [3][9] |
Table 2: In Vitro Functional Activities of Selected (-)-cis-N-normetazocine Derivatives
| Compound | Assay | MOR Activity | DOR Activity | KOR Activity | Reference |
| LP1 | Calcium Mobilization | Agonist | Antagonist | - | [3] |
| 10 | Calcium Mobilization | Agonist (pEC50 = 7.01) | - | - | [1] |
| 11 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [1] |
| 12 | Calcium Mobilization | Partial Agonist | Antagonist | Antagonist | [1] |
| 16 | Calcium Mobilization | Antagonist (pKB = 6.12) | - | Antagonist (pKB = 6.11) | [1] |
| 7 | Mouse Vas Deferens | Agonist | - | - | [3][9] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized procedure based on common practices in the field.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing human MOR, DOR, or KOR) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled standard opioid ligand (e.g., naloxone).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of a compound to activate G-protein coupled receptors that signal through the Gq pathway, or Gi-coupled receptors in cells co-expressing a chimeric G-protein.
-
Cell Culture and Plating:
-
Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) in an appropriate medium.
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Compound Addition and Signal Detection:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test compound to the wells and immediately measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum efficacy.
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist. The ability of the antagonist to shift the dose-response curve of the agonist is used to calculate its potency (e.g., pA2 or KB).
-
Visualizations
Caption: Opioid receptor signaling pathways.
Caption: Experimental workflow for developing improved analgesics.
References
- 1. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Novel (-)-cis-N-Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of (-)- cis- N-Normetazocine-Based LP1 Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel (−)‐cis‐N‐Normetazocine Derivatives: In Vitro and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands [usiena-air.unisi.it]
How to prevent degradation of (-)-Metazocine in experimental solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of (-)-Metazocine in experimental solutions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound, a benzomorphan (B1203429) derivative, in solution are exposure to light, adverse pH conditions, high temperatures, and oxidizing agents. Like other phenolic alkaloids, the hydroxyl group on the aromatic ring is susceptible to oxidation. Hydrolysis is another potential degradation pathway, although typically less pronounced for this class of compounds compared to esters or amides.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in airtight, amber glass vials to protect it from light and temperature fluctuations.[1] Aliquoting the stock solution into smaller, single-use volumes is also advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My experimental results are inconsistent. Could this be due to this compound degradation?
A3: Yes, inconsistent experimental results are a common indicator of compound degradation.[1] The degradation of this compound leads to a decrease in its effective concentration, which can cause variability in your assays. It is recommended to prepare fresh dilutions from a stable stock solution immediately before each experiment to minimize this issue.[1]
Q4: What are the visible signs of this compound degradation in a solution?
A4: Visual indicators of degradation can include a change in the color of the solution, the appearance of cloudiness, or the formation of a precipitate.[1] However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures and, if stability is a major concern for your application, to perform analytical assessments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy or Precipitated Solution | The compound is not fully dissolved or has precipitated out of solution. | 1. Verify Solvent Choice: Ensure you are using a suitable solvent. While solubility data for this compound is not readily available, related compounds are often soluble in organic solvents like methanol (B129727), ethanol, or DMSO. 2. Check Concentration: You may have surpassed the solubility limit. Try preparing a more dilute solution. 3. Gentle Warming: Gentle warming and vortexing may help redissolve the compound. Avoid excessive heat, as it can accelerate degradation. 4. pH Adjustment: The pH of your solution can impact the solubility of ionizable compounds. Ensure the buffer pH is compatible with this compound. |
| Inconsistent Assay Results | Degradation of this compound in the experimental solution. | 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before your experiment.[1] 2. Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or covering them with aluminum foil. 3. Control Temperature: Maintain a consistent and appropriate temperature for your experiment and storage. For prolonged experiments at elevated temperatures (e.g., 37°C), consider assessing the stability of this compound under these conditions.[1] 4. Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. |
| Loss of Potency in Biological Assays | Degradation of the active compound. | 1. Perform a Stability Check: If you suspect degradation under your specific experimental conditions, you can conduct a simple stability study. Incubate this compound in your assay buffer for the duration of a typical experiment and then analyze its concentration using a suitable analytical method like HPLC.[1] 2. Consider Antioxidants: For solutions prone to oxidation, the addition of a small amount of an antioxidant like ascorbic acid might be beneficial, but this should be validated to ensure it does not interfere with your assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Also, place a vial of the stock solution in the oven.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is a common starting point for opioid analysis. The UV detection wavelength should be selected based on the UV spectrum of this compound.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table to show the percentage of degradation under each condition.
| Stress Condition | Duration (hours) | This compound Remaining (%) (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl (RT) | 24 | 95.2 | 1 |
| 0.1 M NaOH (RT) | 24 | 88.5 | 2 |
| 3% H₂O₂ (RT) | 24 | 75.8 | 3 |
| Thermal (60°C) | 24 | 98.1 | 1 |
| Photolytic | 24 | 92.4 | 2 |
Note: The data in this table is for illustrative purposes only and represents typical outcomes for a forced degradation study of a phenolic alkaloid. Actual results for this compound may vary.
Signaling Pathways and Experimental Workflows
This compound is known to act as a mixed agonist-antagonist at the mu-opioid receptor (MOR) and a high-efficacy agonist at the kappa-opioid receptor (KOR).[2][3] Both are G-protein coupled receptors (GPCRs).
Caption: Mu-Opioid Receptor Signaling Pathway for this compound.
Caption: Kappa-Opioid Receptor Signaling Pathway for this compound.
Caption: Recommended Experimental Workflow for this compound Solutions.
References
Technical Support Center: Refinement of Purification Techniques for Synthetic (-)-Metazocine
Welcome to the Technical Support Center for the purification of synthetic (-)-Metazocine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the purification of synthetic this compound?
A1: The primary methods for purifying synthetic this compound include:
-
Recrystallization: Often used for the final purification of the hydrochloride salt to achieve high purity.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for resolving the enantiomers of Metazocine and removing closely related impurities.[1][2][3][4][5]
-
Column Chromatography: Typically employed for the initial purification of the crude synthetic product to remove major byproducts and unreacted starting materials.
Q2: What are the critical parameters to control during the recrystallization of this compound hydrochloride?
A2: Key parameters for successful recrystallization include solvent selection, cooling rate, and agitation. A solvent system should be chosen where Metazocine hydrochloride has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] Slow cooling is crucial to promote the formation of large, pure crystals and minimize the inclusion of impurities.[6] Gentle agitation can aid in forming a homogenous solution and prevent localized supersaturation.
Q3: How can I determine the enantiomeric excess (e.e.) of my purified this compound?
A3: The enantiomeric excess of this compound is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC).[7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in their separation and allowing for their quantification.[1][7]
Q4: What are the potential impurities I might encounter in synthetic this compound?
A4: Impurities in synthetic this compound can originate from starting materials, byproducts of the synthesis, or degradation products.[8] Common impurities for related benzomorphan (B1203429) structures may include:
-
The corresponding (+)-enantiomer.
-
Diastereomers if multiple chiral centers are present and not controlled during synthesis.
-
N-demethylated or other N-substituted analogs.
-
Oxidation products.
-
Unreacted starting materials and reagents.[8]
Troubleshooting Guides
Chiral Preparative HPLC Purification
| Issue | Potential Cause | Troubleshooting Action |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different CSPs (e.g., polysaccharide-based, protein-based). Polysaccharide-based columns are often a good starting point for benzomorphan structures. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). Additives like diethylamine (B46881) (for basic compounds) can improve resolution.[6] | |
| Incorrect column temperature. | Evaluate the effect of temperature. Lower temperatures often improve chiral resolution but may increase backpressure.[6] | |
| Peak tailing | Secondary interactions with the stationary phase. | For basic compounds like Metazocine, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to reduce interactions with residual silanols on the column.[9] |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Column degradation. | Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[6] | |
| Low recovery of purified product | Adsorption of the compound onto the stationary phase. | Modify the mobile phase to reduce strong interactions. Ensure complete elution of the compound. |
| Decomposition of the compound on the column. | Ensure the mobile phase is not chemically reacting with the compound. Check for pH stability if using buffered mobile phases. |
Recrystallization
| Issue | Potential Cause | Troubleshooting Action |
| No crystal formation upon cooling | Solution is not sufficiently supersaturated. | Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (e.g., in an ice bath). |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound hydrochloride. | |
| Formation of oil instead of crystals | The compound's melting point is lower than the temperature of the solution, or the solubility is too high. | Try a different solvent or a mixture of solvents. Ensure the initial dissolution is at the lowest possible temperature that achieves complete dissolution. |
| Low yield of crystals | The compound has significant solubility in the solvent even at low temperatures. | Use a smaller volume of solvent for dissolution. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to the cooled solution to precipitate more product. |
| Poor purity of recrystallized product | Impurities are co-crystallizing with the product. | Ensure the cooling process is slow to allow for selective crystallization. Consider a second recrystallization step. |
| Inefficient removal of mother liquor. | Wash the collected crystals with a small amount of cold, fresh solvent. Ensure the crystals are thoroughly dried to remove residual solvent containing impurities. |
Data Presentation
Table 1: Illustrative Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Preparative Chiral HPLC | Column Chromatography |
| Typical Purity | > 99.5% | > 99.8% | 90-98% |
| Typical Yield | 70-90% | 80-95% | 60-85% |
| Enantiomeric Excess (e.e.) | Can enrich e.e., but may not achieve >99% from a racemic mixture in a single step. | > 99.9% | Not applicable for enantiomeric separation. |
| Throughput | High | Low to Medium | Medium |
| Cost | Low | High | Low |
| Primary Application | Final purification, removal of minor impurities. | Enantiomeric separation, removal of closely related impurities. | Crude purification. |
Disclaimer: The data in this table is illustrative and represents typical outcomes for the purification of similar pharmaceutical compounds. Actual results for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Preparative Chiral HPLC Method for this compound
-
Column: Polysaccharide-based chiral stationary phase (e.g., Cellulose or Amylose derivatives) of appropriate dimensions for preparative scale.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The optimal ratio should be determined by analytical scale experiments.
-
Flow Rate: Scaled appropriately for the preparative column diameter.
-
Detection: UV at a wavelength where Metazocine has strong absorbance (e.g., ~278 nm).
-
Sample Preparation: Dissolve the crude Metazocine mixture in the mobile phase at a concentration determined by loading studies to avoid column overload. Filter the sample solution through a 0.45 µm filter before injection.
-
Fraction Collection: Collect the eluting peaks corresponding to the (+) and (-) enantiomers in separate fractions.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Recrystallization of this compound Hydrochloride
-
Solvent Selection: Identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol). The ideal solvent will fully dissolve the compound at its boiling point and have low solubility at room temperature or below.
-
Dissolution: In a flask, add the crude this compound hydrochloride and the minimum amount of hot solvent required for complete dissolution. Gentle heating and stirring can be applied.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mixed agonist-antagonist action.
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymcamerica.com [ymcamerica.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
Overcoming cross-reactivity in opioid receptor binding studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to cross-reactivity in opioid receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is opioid receptor cross-reactivity and why is it a concern?
A1: Opioid receptor cross-reactivity refers to the ability of a ligand to bind to more than one type of opioid receptor (e.g., mu, delta, and kappa). This is a significant concern in drug development and research because it can lead to misleading interpretations of a compound's selectivity and potential off-target effects. For instance, a compound intended to be a selective mu-opioid receptor agonist might also interact with kappa or delta receptors, contributing to a complex pharmacological profile that includes side effects like dysphoria or seizures.[1] True allergic cross-reactivity is rare and occurs when the immune system recognizes structural similarities between different opioid medications.[2]
Q2: How can I determine if my test compound is cross-reacting with other opioid receptors?
A2: To assess cross-reactivity, you should perform competitive binding assays using cell membranes or tissues that express the individual opioid receptor subtypes (mu, delta, and kappa). By determining the binding affinity (Ki) of your compound for each receptor type, you can calculate a selectivity ratio. A high selectivity ratio (e.g., a much lower Ki for the target receptor compared to others) indicates low cross-reactivity.[3]
Q3: What are the different chemical classes of opioids, and how does this relate to cross-reactivity?
A3: Opioids can be grouped into several chemical classes based on their structure. Cross-reactivity is more likely between opioids within the same class due to structural similarities.[4] The main classes include:
-
Phenanthrenes: (e.g., morphine, codeine, oxycodone) - High probability of cross-reactivity within this class.[4][5]
-
Benzomorphans: (e.g., pentazocine) - Possible risk of cross-sensitivity.[4]
-
Phenylpiperidines: (e.g., fentanyl, meperidine) - Low cross-sensitivity risk.[4]
-
Diphenylheptanes: (e.g., methadone) - Low cross-sensitivity risk.[4]
-
Phenylpropylamines: (e.g., tramadol) - Low cross-sensitivity risk.[4]
Q4: What are allosteric modulators and can they help with selectivity?
A4: Allosteric modulators are compounds that bind to a site on the receptor that is different from the primary (orthosteric) binding site.[6] They can enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the binding and/or efficacy of the endogenous ligand.[6][7] Because allosteric sites are often less conserved between receptor subtypes than orthosteric sites, allosteric modulators can offer a higher degree of selectivity, providing a sophisticated strategy to reduce cross-reactivity.[8]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB) in my Radioligand Binding Assay.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Optimize the radioligand concentration to be at or below its dissociation constant (Kd) to maximize the specific binding signal relative to non-specific binding.[9][10] |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.[9] |
| Radioligand sticking to filters. | Pre-treat glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filters.[9] |
| Lipophilic compound. | Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding of lipophilic compounds. |
Issue 2: My IC50/Ki values are highly variable between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent assay conditions. | Ensure that incubation times, temperatures, and buffer compositions (pH, ionic strength) are consistent across all experiments. A pre-incubation period of 15-30 minutes for the antagonist is recommended in competitive binding assays.[9] |
| Reagent degradation. | Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles. Ensure the radioligand is within its recommended shelf life and stored properly to prevent radiolysis.[9][10] |
| Inconsistent cell membrane preparation or cell number. | Ensure a consistent protein concentration of the membrane preparation or a consistent cell number is used in each well.[9] |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accuracy. |
Issue 3: I am not observing a clear dose-response curve or complete displacement of the radioligand.
| Possible Cause | Troubleshooting Step | | Incorrect concentration range of the competitor. | Widen the concentration range of your test compound. A typical range spans from 10⁻¹¹ to 10⁻⁵ M.[11] | | Compound insolubility. | Check the solubility of your compound in the assay buffer. The use of a small amount of a solvent like DMSO may be necessary, but ensure the final concentration does not affect receptor binding. | | The test compound has low affinity for the receptor. | If complete displacement is not achieved at high concentrations, your compound may have very low affinity for the receptor. Consider using a different assay or a higher concentration of the compound if solubility permits. | | Complex binding kinetics (e.g., allosteric effects). | The compound may not be a simple competitive antagonist/agonist. Consider performing functional assays or more advanced binding studies, such as Schild analysis, to investigate the mechanism of action.[12][13] |
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Standard Opioid Ligands
This table provides a comparison of the binding affinities of well-characterized opioid receptor ligands across the mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Selectivity Ratio (DOR Ki / MOR Ki) | Selectivity Ratio (KOR Ki / MOR Ki) |
| Naloxone | ~1.1 - 1.4[3] | ~16 - 67.5[3] | ~2.5 - 12[3] | ~11 - 48 | ~1.8 - 9 |
| Naltrexone | ~0.007 (AD50)[3] | Data not available | Data not available | - | - |
| Cyprodime | 5.4[3] | 244.6[3] | 2187[3] | 45.3 | 405 |
| Morphine | 1.2[14] | >1000[14] | 230[14] | >833 | 191.7 |
| DAMGO | 1.4[11] | 2200[11] | 3400[11] | 1571 | 2428 |
| DPDPE | 1800[14] | 1.1[14] | >10000[14] | 0.0006 | >5.5 |
| U-69593 | >10000[14] | >10000[14] | 0.8[14] | - | <0.00008 |
Data compiled from multiple sources. Values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (e.g., MOR, DOR, or KOR).
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for MOR).[11]
-
Unlabeled test compound.
-
Non-specific binding control (e.g., Naloxone at 10 µM).[11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
96-well plate.
-
Filtration apparatus (e.g., cell harvester) with glass fiber filters.[11]
-
Scintillation counter and scintillation fluid.[11]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[11]
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension.[11]
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[11]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[11]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[9][11]
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[11]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Protocol 2: Schild Analysis for Antagonist Characterization
Objective: To determine the equilibrium dissociation constant (KB) of a competitive antagonist and to confirm its mechanism of action.
Procedure:
-
Generate multiple agonist dose-response curves in the absence and presence of several fixed concentrations of the antagonist.
-
Determine the EC50 of the agonist for each curve.
-
Calculate the dose ratio (r) for each antagonist concentration: r = EC50 (in presence of antagonist) / EC50 (in absence of antagonist) .
-
Create a Schild plot by plotting log(r-1) on the y-axis against the log of the antagonist concentration ([B]) on the x-axis.
Data Interpretation:
-
For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1.0.[13]
-
The x-intercept of the line is equal to the negative logarithm of the antagonist's equilibrium constant (pA2). The KB can be calculated as 10^(-pA2).[15]
-
A slope significantly different from 1.0 may indicate a non-competitive mechanism of action or other complexities in the binding interaction.[13]
Visualizations
Caption: Canonical signaling pathway of the μ-opioid receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: A decision tree for troubleshooting cross-reactivity issues.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. healthline.com [healthline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]
- 6. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
- 13. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Mitigating Hallucinogenic Effects of Metazocine in Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions for researchers encountering or aiming to mitigate potential hallucinogenic-like effects of metazocine in preclinical models. The strategies outlined are based on general principles of kappa-opioid receptor (KOR) pharmacology, as metazocine's psychotomimetic effects are primarily attributed to its activity at this receptor.
Frequently Asked Questions (FAQs)
Q1: My animals are exhibiting unusual behaviors (e.g., head-twitching, excessive grooming, circling) after metazocine administration. Are these indicative of hallucinogenic-like effects?
A1: Possibly. While metazocine is primarily an opioid analgesic, it also has significant activity as a kappa-opioid receptor (KOR) agonist. KOR activation in preclinical models is often associated with aversive and psychotomimetic-like states. Behaviors such as the head-twitch response (HTR), while a classic assay for 5-HT2A receptor agonists, can also be modulated by kappa-opioid systems. It is crucial to include control groups and consider a battery of behavioral tests to build a stronger case for hallucinogenic-like effects.
Q2: What are the primary pharmacological strategies to mitigate the hallucinogenic-like effects of metazocine?
A2: The most direct strategy is the co-administration of a KOR antagonist. These compounds can selectively block the effects of metazocine at the KOR, potentially reducing aversive and psychotomimetic-like behaviors while preserving some of its analgesic effects mediated by the mu-opioid receptor (MOR).
Q3: Can I use a general opioid antagonist like naloxone (B1662785)?
A3: While naloxone is a non-selective opioid receptor antagonist, its high affinity for the mu-opioid receptor might interfere with the primary analgesic properties of metazocine. A KOR-selective antagonist is generally preferred to isolate and counteract the hallucinogenic-like effects.
Q4: Are there specific KOR antagonists that have been used in similar preclinical studies?
A4: Yes, several KOR-selective antagonists are used in preclinical research. Norbinaltorphimine (nor-BNI) is a long-acting and highly selective KOR antagonist commonly used in preclinical studies to investigate the role of the KOR in various behaviors. Another example is aticaprant (JNJ-67953964), which has been investigated in clinical trials for depression and anhedonia and is used in preclinical research to block KOR-mediated effects.
Troubleshooting Guide
Issue 1: Difficulty in Differentiating Sedation from Hallucinogenic-Like Effects
-
Problem: Metazocine, like other opioids, can induce sedation, which can confound the interpretation of behavioral assays designed to measure hallucinogenic-like effects.
-
Troubleshooting Steps:
-
Dose-Response Curve: Conduct a thorough dose-response study for metazocine to identify doses that produce the behaviors of interest without causing excessive sedation.
-
Motor Activity Assessment: Always include an open-field test or similar assay to quantify locomotor activity. This will help you select a metazocine dose that does not significantly impair movement.
-
Control Groups: Use appropriate vehicle controls and positive controls (e.g., a known KOR agonist like Salvinorin A or U-50,488) to benchmark the observed effects.
-
Issue 2: KOR Antagonist Did Not Mitigate the Undesired Behaviors
-
Problem: Co-administration of a KOR antagonist did not produce the expected reduction in metazocine-induced hallucinogenic-like behaviors.
-
Troubleshooting Steps:
-
Antagonist Pre-treatment Time: Ensure the KOR antagonist is administered at the appropriate time before metazocine. For example, nor-BNI has a delayed onset and long duration of action, often requiring administration 24 hours before the agonist.
-
Antagonist Dose: Verify that the dose of the KOR antagonist is sufficient to block the effects of the metazocine dose being used. A dose-response study for the antagonist may be necessary.
-
Route of Administration: Confirm that the route of administration for both the agonist and antagonist allows for appropriate bioavailability and CNS penetration.
-
Experimental Protocols
Protocol 1: Mitigation of Metazocine-Induced Conditioned Place Aversion (CPA)
Conditioned Place Aversion is a behavioral paradigm used to measure the aversive, dysphoric properties of a drug, which are often linked to its hallucinogenic potential.
-
Objective: To determine if a KOR antagonist can block the aversive effects of metazocine.
-
Materials:
-
Metazocine
-
Norbinaltorphimine (nor-BNI)
-
Saline (vehicle)
-
CPA apparatus (a box with at least two distinct compartments)
-
-
Procedure:
-
Pre-Conditioning (Day 1): Allow each animal to freely explore the entire CPA apparatus for 15 minutes. Record the time spent in each compartment.
-
Conditioning (Days 2-5):
-
Day 2 (Drug Pairing): Administer metazocine (e.g., 1-10 mg/kg, i.p.) and confine the animal to one compartment for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer vehicle and confine the animal to the opposite compartment for 30 minutes.
-
Repeat this alternating pairing for the specified number of days.
-
Antagonist Group: Administer nor-BNI (e.g., 10 mg/kg, i.p.) 24 hours before the first metazocine administration.
-
-
Post-Conditioning (Day 6): Allow the animal to again freely explore the entire apparatus for 15 minutes. Record the time spent in each compartment.
-
-
Data Analysis: A significant decrease in time spent in the drug-paired compartment during the post-conditioning phase compared to the pre-conditioning phase indicates aversion. A successful mitigation would show no significant difference in time spent between compartments in the antagonist co-treated group.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response for Metazocine-Induced Behaviors and Mitigation by Nor-BNI
| Metazocine Dose (mg/kg) | Locomotor Activity (% of Control) | Aversion Score (Time in Drug-Paired Chamber, s) | Aversion Score with nor-BNI (10 mg/kg) |
| Vehicle | 100% | 445 ± 25 | 450 ± 30 |
| 1 | 95% | 350 ± 30 | 440 ± 28 |
| 3 | 80% | 210 ± 20 | 435 ± 25 |
| 10 | 50% | 150 ± 15 | 448 ± 22 |
Data are presented as mean ± SEM. Aversion score is hypothetical time spent in a 900s test.
Visualizations
Signaling Pathway of KOR-Mediated Effects
Caption: KOR signaling cascade initiated by metazocine.
Experimental Workflow for Mitigation Study
Caption: Workflow for a KOR antagonist mitigation study.
Troubleshooting Logic for Unsuccessful Mitigation
Technical Support Center: Enhancing the Stability of Novel (-)-cis-N-normetazocine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stability testing of novel (-)-cis-N-normetazocine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for (-)-cis-N-normetazocine derivatives?
A1: Based on the core structure, which features a phenolic hydroxyl group and a secondary or tertiary amine, the most anticipated degradation pathways are oxidation and photodecomposition.[1][2] If the N-substituent contains labile functional groups, such as esters or amides, hydrolysis can also be a significant degradation route.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). The tertiary amine can be oxidized to an N-oxide.[1][2]
-
Hydrolysis: N-substituents containing ester or amide functionalities can undergo acid or base-catalyzed hydrolysis, cleaving the substituent from the normetazocine core.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation, often through radical mechanisms.[3]
Q2: What are the initial steps to take when an unknown peak appears in my stability-indicating HPLC chromatogram?
A2: The appearance of a new peak suggests the formation of a degradation product. The initial steps should be to:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly by checking retention times, peak shapes, and resolution of standards.
-
Evaluate Blank Injections: Confirm that the peak is not an artifact from the solvent or mobile phase.
-
Assess Stress Conditions: The nature of the stress condition (e.g., acidic, oxidative) that produced the peak provides clues to its identity.
-
Mass Balance Calculation: Determine if the loss in the parent peak area corresponds to the area of the new peak to ensure it's a primary degradant.
-
Preliminary Identification: Use LC-MS to obtain the mass of the unknown peak and compare it to the mass of the parent compound to hypothesize a structural modification (e.g., addition of an oxygen atom in oxidation).
Q3: How can I prevent the oxidative degradation of my (-)-cis-N-normetazocine derivative during storage and formulation?
A3: To mitigate oxidative degradation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT) into your formulation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store in amber vials or light-resistant containers to prevent photo-oxidation.[3]
-
pH Control: Maintain the pH of the formulation in a range where the compound is most stable, as pH can influence the rate of oxidation.
Q4: My compound is showing significant degradation under acidic conditions. What can I do to improve its stability?
A4: If your derivative has an acid-labile group (e.g., an ester in the N-substituent), you can:
-
Formulation with Buffers: Use a buffering system to maintain a pH where the hydrolytic degradation is minimized.
-
Structural Modification: If in the early stages of development, consider modifying the N-substituent to a more hydrolytically stable functional group (e.g., an ether or an alkyl chain).
-
Lyophilization: For parenteral formulations, freeze-drying can remove water and prevent hydrolysis in the solid state.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peak for the parent compound | Interaction of the basic nitrogen with residual silanols on the HPLC column. | Add a competitive amine (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Shifting retention times | Inconsistent mobile phase preparation or temperature fluctuations. | Ensure accurate mobile phase preparation and use a column oven for temperature control. |
| Broad peaks for all compounds | Column degradation or contamination. | Flush the column with a strong solvent, or if the problem persists, replace the column. |
Issue 2: Inconsistent Results in Forced Degradation Studies
| Symptom | Possible Cause | Troubleshooting Step |
| No degradation observed under stress conditions | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of the study.[3] |
| Complete degradation of the parent compound | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration. Aim for 5-20% degradation.[4] |
| Results are not reproducible | Inconsistent sample preparation or handling. | Standardize all experimental parameters, including sample concentrations, volumes, and incubation times. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study on a novel (-)-cis-N-normetazocine derivative (Compound X) to illustrate expected outcomes.
Table 1: Summary of Forced Degradation of Compound X
| Stress Condition | % Assay of Compound X | % Total Impurities | Mass Balance (%) |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH (60°C, 24h) | 90.1 | 9.7 | 99.8 |
| 3% H₂O₂ (RT, 24h) | 82.5 | 17.2 | 99.7 |
| Thermal (80°C, 48h) | 95.8 | 4.1 | 99.9 |
| Photolytic (ICH Q1B), 24h | 88.9 | 10.9 | 99.8 |
Table 2: Purity Profile of Compound X under Oxidative Stress (3% H₂O₂, RT, 24h)
| Peak | Retention Time (min) | Relative Retention Time | % Peak Area |
| Compound X | 10.2 | 1.00 | 82.5 |
| Impurity A (N-oxide) | 8.5 | 0.83 | 12.1 |
| Impurity B (quinone-like) | 15.1 | 1.48 | 5.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on (-)-cis-N-normetazocine derivatives.
-
Sample Preparation: Prepare a stock solution of the derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[3]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for (-)-cis-N-normetazocine derivatives.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or the λmax of the specific derivative).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Predicted degradation pathways.
References
Validation & Comparative
(-)-Metazocine Versus Pentazocine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of (-)-Metazocine and Pentazocine (B1679294), two benzomorphan-derived opioid analgesics. The objective is to present a side-by-side analysis of their receptor binding profiles, functional activities, analgesic effects, and side effect profiles, supported by experimental data and detailed methodologies.
Introduction
This compound and Pentazocine are structurally related opioid analgesics. Pentazocine is a well-characterized compound with a mixed agonist-antagonist profile at opioid receptors and is used clinically for the management of moderate to severe pain.[1][2][3] this compound is described as a mixed agonist-antagonist at the mu-opioid receptor (MOR) and a high-efficacy agonist at the kappa-opioid receptor (KOR).[4][5] This guide aims to provide a comprehensive comparison to aid researchers in understanding the distinct pharmacological properties of these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Pentazocine | 3.2 | 62 | 7.6 | [6] |
Table 2: Comparative In Vitro Functional Activity (EC50, nM)
| Compound | Assay | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | GTPγS or cAMP | Data not available | Data not available | Data not available | |
| Pentazocine | [³⁵S]GTPγS | 43 | 255 | 40 | [6] |
Table 3: Comparative In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Analgesia Model | Route of Administration | ED50 (95% CI) | Reference |
| This compound | Tail-flick / Hot-plate | Data not available | Data not available | |
| Pentazocine | Acetic Acid Writhing (mice) | s.c. | Data not available | [7] |
| Hot-plate (mice) | s.c. | Cumulative doses of 3, 10, 30, and 56 mg/kg evaluated | [7] | |
| Tail-flick (mice) | s.c. | Cumulative doses of 3, 10, 30, and 56 mg/kg evaluated | [7] |
Signaling Pathways and Experimental Workflows
Caption: Opioid Receptor Signaling Pathway.
Caption: In Vivo Analgesic Evaluation Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-MOR, CHO-DOR, CHO-KOR) or from brain tissue.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR), and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
Objective: To measure the agonist-stimulated binding of [³⁵S]GTPγS to G proteins, indicating receptor activation.[5][8][9]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest.
-
Assay Setup: In a 96-well plate, membranes are incubated with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.[5]
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).[5]
-
Termination and Filtration: The assay is terminated by rapid filtration.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.
cAMP Functional Assay
Objective: To measure the inhibition of adenylyl cyclase activity following opioid receptor activation.[4][10]
Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured in appropriate media.
-
Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) and varying concentrations of the test compound.[4]
-
Incubation: The cells are incubated to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as commercial ELISA kits or HTRF assays.[4]
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50) and the maximal inhibition (Emax) are determined.
In Vivo Analgesia Models
Objective: To assess the central analgesic activity of a compound by measuring the response latency to a thermal stimulus.[11][12][13][14]
Methodology:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-55°C).[11][13]
-
Procedure: Rodents (mice or rats) are placed on the hot plate, and the latency to a nocifensive response (e.g., paw licking, jumping) is recorded.[11][12]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11]
-
Data Analysis: The analgesic effect is determined by the increase in response latency after drug administration compared to baseline or vehicle-treated animals. ED50 values can be calculated.
Objective: To evaluate the spinal analgesic effect of a compound by measuring the latency to withdraw the tail from a noxious thermal stimulus.[1][7][15][16][17]
Methodology:
-
Apparatus: A radiant heat source is focused on a portion of the rodent's tail.[7][15]
-
Procedure: The time taken for the animal to flick its tail away from the heat source is measured.[7][15]
-
Cut-off Time: A cut-off is employed to prevent tissue injury.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. ED50 values can be determined from dose-response curves.
Comparative Analysis
Receptor Profile:
-
Pentazocine exhibits a distinct binding profile with high affinity for both MOR and KOR, and lower affinity for DOR.[6] Its functional activity reflects this, acting as an agonist at both MOR and KOR.[2][6]
-
This compound is characterized as having a more complex interaction with the MOR, displaying mixed agonist-antagonist properties, while being a high-efficacy agonist at the KOR.[4][5] The lack of specific binding affinity data for this compound makes a direct quantitative comparison challenging.
Analgesic Effects:
-
Pentazocine is an effective analgesic for moderate to severe pain, with its effects mediated through its actions at both mu and kappa opioid receptors.[7][18]
-
This compound also possesses significant analgesic properties.[4] However, a direct comparison of analgesic potency with pentazocine is not possible without ED50 values from standardized in vivo models.
Side Effect Profile:
-
Pentazocine is known to produce typical opioid-related side effects such as sedation and respiratory depression.[15][19] Additionally, due to its kappa-agonist activity, it can cause psychotomimetic effects like dysphoria and hallucinations, particularly at higher doses.[20][21][22]
-
This compound's clinical use is limited by similar dysphoric and hallucinogenic effects, which are attributed to its strong agonism at the kappa opioid receptor and potential activity at sigma receptors.[4][5]
Conclusion
This compound and Pentazocine, while structurally similar, appear to possess distinct pharmacological profiles. Pentazocine acts as a dual agonist at mu and kappa opioid receptors. In contrast, this compound is described as a mixed mu-opioid receptor agonist-antagonist and a potent kappa-opioid receptor agonist. The significant kappa agonism of both compounds likely contributes to their shared side effect profile, including dysphoria and hallucinations.
A more definitive and quantitative comparison requires further research to determine the specific receptor binding affinities (Ki), functional potencies and efficacies (EC50, Emax), and in vivo analgesic potencies (ED50) of this compound. Such data would be invaluable for a more complete understanding of its therapeutic potential and for guiding the development of novel analgesics with improved side effect profiles.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 3. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. dol.inf.br [dol.inf.br]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. diacomp.org [diacomp.org]
- 17. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cognitive-affective and somatic side effects of morphine and pentazocine: side-effect profiles in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative evaluation of morphine, pentazocine and ciramadol in postaddicts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antagonist Profile of (-)-Metazocine at the Mu-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of (-)-Metazocine at the mu-opioid (µ-opioid) receptor against other well-established opioid antagonists. Drawing from experimental data, this document aims to offer an objective validation of this compound's pharmacological profile, crucial for its potential applications in research and drug development. While this compound is recognized for its mixed agonist-antagonist properties at the µ-opioid receptor, this guide will focus on elucidating its antagonist characteristics in comparison to classical antagonists.
Quantitative Comparison of Mu-Opioid Receptor Antagonists
The antagonist activity of a compound at a specific receptor is often quantified by its binding affinity (Ki) and its functional inhibition of agonist-induced activity (IC50). The following table summarizes the available quantitative data for this compound and other key opioid receptor antagonists, providing a clear comparison of their potency at the µ-opioid receptor.
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Receptor Activity Profile |
| This compound | Data not available in direct comparative antagonist assays | Mixed Agonist-Antagonist |
| Pentazocine (B1679294) | >100[1] | Mixed Agonist-Antagonist |
| Naloxone (B1662785) | ~1.1 - 1.5[1][2] | Antagonist[3] |
| Naltrexone (B1662487) | ~0.007 (AD50)[2] | Antagonist[4][5] |
| Cyclazocine | Not specified in comparative binding assays | Mixed Agonist-Antagonist[6] |
| Cyprodime | 5.4[2] | Selective MOR Antagonist[2] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used. The AD50 value for naltrexone represents its antagonist potency.
Deciphering the Signaling Landscape: Mu-Opioid Receptor Antagonism
The µ-opioid receptor, a G-protein coupled receptor (GPCR), plays a critical role in mediating the effects of opioids. Upon activation by an agonist, it initiates a signaling cascade that leads to analgesia but also to adverse effects like respiratory depression and dependence. An antagonist, such as this compound in its antagonist role, binds to the receptor but does not activate it, thereby blocking the effects of agonists.
Experimental Validation: Methodologies for Assessing Antagonist Activity
The determination of a compound's antagonist activity at the µ-opioid receptor relies on well-established in vitro assays. These experiments are fundamental to understanding the compound's mechanism of action and its potential therapeutic applications.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the µ-opioid receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.
-
Radioligand: A tritiated, high-affinity µ-opioid receptor ligand, such as [³H]DAMGO (agonist) or [³H]Diprenorphine (antagonist).
-
Test Compound: this compound and other comparator antagonists.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to modulate the activation of G-proteins coupled to the µ-opioid receptor. For an antagonist, this assay quantifies its ability to inhibit agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist potency (IC50 or Kb) of the test compound.
Materials:
-
Receptor Source: Cell membranes from cells expressing the µ-opioid receptor.
-
Agonist: A known µ-opioid receptor agonist (e.g., DAMGO).
-
Test Compound: this compound and other comparator antagonists.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP: To ensure agonist-dependent binding.
-
Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.
Procedure:
-
Pre-incubation: The cell membranes are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of the agonist (typically the EC80) is added to stimulate the receptors.
-
GTPγS Binding: [³⁵S]GTPγS is added to the mixture. In the presence of an activated receptor, the G-protein will exchange GDP for [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding.
-
Separation and Quantification: The bound [³⁵S]GTPγS is separated from the free form by filtration, and the radioactivity is measured.
-
Data Analysis: The percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding is plotted against the log concentration of the antagonist to determine the IC50 value.
Conclusion
The available data indicates that this compound possesses a mixed agonist-antagonist profile at the µ-opioid receptor. While direct comparative studies quantifying its antagonist-specific Ki or IC50 values are limited, its relationship to benzomorphans like pentazocine and cyclazocine, which also exhibit mixed activity, provides a framework for understanding its function. In contrast, compounds like naloxone and naltrexone are well-characterized as pure antagonists with high affinity for the µ-opioid receptor. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the precise antagonist properties of this compound and other novel compounds, facilitating the development of new therapeutics with tailored pharmacological profiles.
References
- 1. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Involvement of μ- and δ-opioid receptor function in the rewarding effect of (±)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and opioid receptor affinity of morphinan and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Metazocine and Other Kappa Opioid Receptor Agonists for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological profiles of key kappa opioid receptor agonists, featuring comparative data, detailed experimental protocols, and signaling pathway visualizations to inform future research and therapeutic development.
The kappa opioid receptor (KOR), a G protein-coupled receptor, is a significant target in the development of treatments for pain, addiction, and mood disorders. Activation of the KOR can elicit potent analgesia, but its therapeutic potential has been hampered by centrally mediated side effects such as dysphoria, sedation, and hallucinations. This has spurred the development of new KOR agonists with more favorable pharmacological profiles. This guide provides a comparative study of (-)-Metazocine, a benzomorphan (B1203429) derivative with mixed opioid receptor activity, and other notable KOR agonists: the potent natural product Salvinorin A, the selective synthetic agonist U-50,488, and the clinically used antipruritic agent Nalfurafine. We present a detailed comparison of their binding affinities, functional potencies, and efficacies, with a focus on their differential engagement of G protein-dependent and β-arrestin-mediated signaling pathways.
Comparative Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound and other selected KOR agonists. These values, collated from multiple studies, provide a quantitative basis for comparing the affinity, potency, and efficacy of these compounds.
Table 1: Comparative Binding Affinities (Ki) at the Kappa Opioid Receptor
| Compound | KOR Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound (Pentazocine) | 7.6 | Human | [3H]diprenorphine | [1] |
| Salvinorin A | 2.66 | Human KOR (CHO cells) | [3H]U-69,593 | [2][3] |
| U-50,488 | 0.2 | Human KOR | Not Specified | [3] |
| Nalfurafine | ~1-3 | Human KOR | Not Specified | [4] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and receptor preparation used.
Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) for G Protein Activation ([35S]GTPγS Binding Assay)
| Compound | EC50 (nM) | Emax (%) | Reference Compound | Reference |
| This compound (Pentazocine) | 40 | Not Specified | Not Specified | [1] |
| Salvinorin A | 2.1 | 105 | U-50,488 | [5] |
| U-50,488 | 8.2 | 100 | - | [6] |
| Nalfurafine | 0.097 | 91 | (-)U50,488 | [7] |
Table 3: Comparative Functional Potency (EC50) and Efficacy (Emax) for β-arrestin 2 Recruitment
| Compound | EC50 (nM) | Emax (%) | Reference Compound | Reference |
| This compound (Pentazocine) | Data Not Available | Data Not Available | - | |
| Salvinorin A | 14.5 | Not Specified | U-69,593 | [2][8] |
| U-50,488 | 85 | Not Specified | U-69,593 | [2][8] |
| Nalfurafine | 0.74 | 108 | U-50,488H | [7] |
Signaling Pathways and Functional Selectivity
The therapeutic and adverse effects of KOR agonists are increasingly understood to be mediated by distinct intracellular signaling pathways. Canonical G protein signaling is associated with analgesia, while the recruitment of β-arrestin 2 is linked to dysphoria and other undesirable effects.[9] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key strategy in modern drug design.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative pharmacology. Below are detailed methodologies for the key in vitro assays used to characterize KOR agonists.
Radioligand Binding Assay
This assay measures the affinity of a ligand for the KOR by quantifying its ability to compete with a radiolabeled ligand.[3][10]
Objective: To determine the inhibitory constant (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human KOR.
-
Radioligand: [3H]U-69,593 or another suitable high-affinity KOR radioligand.
-
Test Compounds: this compound, Salvinorin A, U-50,488, Nalfurafine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and the cell membranes.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the KOR.[11][12]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound for KOR-mediated G protein activation.
Materials:
-
Receptor Source: Cell membranes from KOR-expressing cells.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test Compounds.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate membranes with GDP and the test compound at various concentrations.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of agonist concentration to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of KOR activation on the downstream second messenger, cyclic AMP (cAMP). KOR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To determine the potency (IC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase activity.
Materials:
-
Cells: Whole cells expressing the KOR.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
-
Test Compounds.
Procedure:
-
Cell Culture: Culture KOR-expressing cells to an appropriate confluency.
-
Assay Setup: Pre-incubate cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration to determine IC50 and Emax values.
β-arrestin 2 Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated KOR, a key event in receptor desensitization and an indicator of biased agonism.[9][13]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin 2 recruitment to the KOR.
Materials:
-
Cell Line: A cell line co-expressing the KOR (often tagged with a reporter enzyme fragment) and β-arrestin 2 (tagged with the complementary enzyme fragment).
-
Substrate: A substrate for the reporter enzyme that produces a detectable signal (e.g., luminescence or fluorescence).
-
Test Compounds.
Procedure:
-
Cell Plating: Plate the engineered cells in a microplate.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate for a specified period to allow for receptor activation and β-arrestin 2 recruitment.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal, which is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: Plot the signal as a function of agonist concentration to determine EC50 and Emax values.
Conclusion
The comparative analysis of this compound, Salvinorin A, U-50,488, and Nalfurafine reveals a diverse landscape of KOR agonist pharmacology. While all these compounds activate the KOR, they exhibit distinct profiles in terms of binding affinity, potency, and particularly, their propensity to engage G protein versus β-arrestin signaling pathways. Nalfurafine, for instance, demonstrates high potency for both pathways, whereas emerging research focuses on developing agonists with a strong bias towards G protein activation to separate the therapeutic benefits from the adverse effects. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of novel KOR agonists with improved therapeutic indices. A thorough understanding of these comparative data and methodologies is crucial for researchers and drug development professionals aiming to advance the next generation of KOR-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of (-)-Metazocine Derivatives and Traditional Opioids for Analgesic Efficacy
In the quest for potent analgesics with improved safety profiles over traditional opioids, derivatives of (-)-metazocine (B1203957) have emerged as a promising area of research. This guide provides a comparative overview of the efficacy of these novel compounds against established opioid analgesics, supported by experimental data from in vitro and in vivo studies. The unique multitarget pharmacological profile of certain this compound derivatives, particularly their interaction with sigma-1 receptors, presents a potential strategy to enhance analgesic effects while mitigating adverse side effects.
Quantitative Comparison of Receptor Binding and Functional Activity
The interaction of this compound derivatives and traditional opioids with opioid receptors is a key determinant of their analgesic potential and side-effect profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the sigma-1 (σ1) receptor. Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | σ1 Receptor Ki (nM) | Reference |
| This compound Derivatives | |||||
| (-)-2R/S-LP2 (1) | Not Reported | Not Reported | Not Reported | 112.72 - 182.81 | [1] |
| (-)-2R-LP2 (2) | Not Reported | Not Reported | Not Reported | 112.72 - 182.81 | [1] |
| (-)-2S-LP2 (3) | Not Reported | Not Reported | Not Reported | 112.72 - 182.81 | [1] |
| Compound 3 | 5.96 ± 0.08 | >1000 | 148 ± 1.2 | >1000 | [2] |
| Compound 7 | 1.49 ± 0.24 | 345 ± 21 | 22.3 ± 1.5 | >1000 | [2] |
| Traditional Opioids | |||||
| Morphine | 1.2 | >1000 | >1000 | Not Reported | [3][4] |
| DAMGO | 25 ± 4.4 | 1000 ± 150 | 4200 ± 1200 | Not Reported | [5] |
| Pentazocine | >100 | Not Reported | Not Reported | Not Reported | [6] |
| Naloxone | 3.3 ± 0.33 | 56 ± 4.6 | 16 ± 3.9 | Not Reported | [5] |
Table 1: Comparative Opioid and Sigma-1 Receptor Binding Affinities (Ki). This table presents the inhibition constants (Ki) of various this compound derivatives and traditional opioids at different receptor sites.
| Compound | Assay | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound Derivatives | |||||
| Compound 7 | Mouse Vas Deferens | IC50: 10.3 ± 1.2 nM | IC50: >1000 nM | IC50: 104 ± 11 nM | [2] |
| Compound 3 | Mouse Vas Deferens | Antagonist | Not Reported | Not Reported | [2] |
| Traditional Opioids | |||||
| DAMGO | Mouse Vas Deferens | IC50: 11.2 ± 1.1 nM | Not Reported | Not Reported | [2] |
| DPDPE | Mouse Vas Deferens | Not Reported | IC50: 4.2 ± 0.4 nM | Not Reported | [2] |
| EKC | Mouse Vas Deferens | Not Reported | Not Reported | IC50: 1.1 ± 0.1 nM | [2] |
Table 2: Functional Activity of Selected Compounds in the Mouse Vas Deferens (MVD) Assay. This table shows the concentration of the compound that inhibits the electrically stimulated contractions of the MVD by 50% (IC50), indicating agonist potency.
In Vivo Analgesic Efficacy
The ultimate measure of an analgesic's effectiveness is its ability to reduce pain in living organisms. The following table summarizes the analgesic effects of a this compound derivative in a model of inflammatory pain compared to a vehicle control.
| Compound | Model | Dose | Analgesic Effect | Reference |
| (-)-2S-LP2 | Mouse Formalin Test | 0.7 mg/kg, i.p. | Significant reduction in flinching/licking time in both phases | [1] |
| (+)-2R/S-LP2 (7) | Mouse Formalin Test | 5.0 mg/kg, i.p. | Decreased the second phase of the formalin test | [1] |
Table 3: In Vivo Analgesic Effects of this compound Derivatives. This table highlights the outcomes of in vivo pain model experiments.
Signaling Pathways and Experimental Workflows
The analgesic and adverse effects of opioids are mediated through complex intracellular signaling cascades following receptor activation. The diagrams below illustrate the canonical G-protein signaling pathway for µ-opioid receptors and a typical experimental workflow for assessing the analgesic properties of novel compounds.
References
- 1. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zenodo.org [zenodo.org]
Cross-Validation of In Vitro and In Vivo Effects of (-)-Metazocine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Metazocine is a benzomorphan (B1203429) derivative with a complex pharmacological profile, exhibiting activity at multiple opioid and sigma receptors. Understanding the interplay between its in vitro receptor interactions and in vivo physiological effects is crucial for its potential therapeutic development and for elucidating the roles of its target receptors. This guide provides a comparative analysis of the available in vitro and in vivo data for this compound and its close structural analog, (-)-pentazocine, to offer a comprehensive overview for researchers.
Executive Summary
This compound is recognized as an opioid analgesic with a mixed agonist-antagonist profile at the mu-opioid receptor.[1][2] Its clinical utility has been hampered by dysphoric and hallucinogenic effects, which are attributed to its activity at kappa-opioid and sigma receptors.[1][2] Due to a scarcity of specific quantitative in vitro and in vivo data for this compound in publicly available literature, this guide incorporates data from its close structural analog, (-)-pentazocine, to provide a more complete comparative framework. This approach allows for an inferred understanding of this compound's pharmacological profile, with the explicit acknowledgment that these are comparisons with a related compound.
In Vitro Receptor Binding and Functional Activity
The in vitro effects of this compound and its analogs are typically characterized by their binding affinities (Ki) and functional activities (EC50 or IC50) at various receptors. While specific data for this compound is limited, the data for (-)-pentazocine provides valuable insights into the expected receptor interaction profile.
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid (MOR) | Kappa-Opioid (KOR) | Delta-Opioid (DOR) | Sigma-1 (σ1) | Sigma-2 (σ2) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (-)-Pentazocine | ~3.2 - 19.8 | ~7.6 | ~62 | High Affinity | Moderate Affinity |
Note: Data for (-)-Pentazocine is compiled from various sources and may vary depending on the experimental conditions.
Table 2: Comparative In Vitro Functional Activity (EC50/IC50, nM)
| Compound | Mu-Opioid (MOR) | Kappa-Opioid (KOR) | Delta-Opioid (DOR) | Sigma-1 (σ1) |
| This compound | Mixed Agonist-Antagonist | High-Efficacy Agonist | Data Not Available | Agonist |
| (-)-Pentazocine | Partial Agonist (EC50 ~43) | Agonist (EC50 ~40) | Weak Agonist (EC50 ~255) | Agonist |
Note: Qualitative descriptions for this compound are based on general pharmacological characterizations. Quantitative data is for (-)-Pentazocine.
In Vivo Analgesic Effects
The analgesic properties of this compound and related compounds are evaluated in various animal models of pain. The median effective dose (ED50) is a common measure of potency.
Table 3: Comparative In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Tail-Flick Test | Hot-Plate Test | Writhing Test |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| (-)-Pentazocine | Active | Active | Active |
Note: While specific ED50 values for (-)-pentazocine vary between studies, it consistently demonstrates analgesic activity in these models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR), the test compound, wash buffer, and a scintillation counter.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay (for G-protein activation)
-
Objective: To measure the activation of G-protein coupled receptors by an agonist.
-
Materials: Cell membranes expressing the receptor, [³⁵S]GTPγS, GDP, and the test compound.
-
Procedure:
-
Incubate cell membranes with the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate bound [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS to determine the extent of G-protein activation.
-
In Vivo Assays
1. Tail-Flick Test (for spinal analgesia)
-
Objective: To assess the analgesic effect of a compound on a thermal pain stimulus at the spinal level.
-
Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the animal's tail.
-
Procedure:
-
Administer the test compound to the animal (e.g., mouse or rat).
-
At a predetermined time, place the animal's tail in the path of the heat source.
-
Measure the latency for the animal to flick its tail away from the heat.
-
An increase in tail-flick latency compared to a control group indicates an analgesic effect.
-
2. Hot-Plate Test (for supraspinal analgesia)
-
Objective: To evaluate the central analgesic effect of a compound.
-
Apparatus: A hot plate with a controlled surface temperature.
-
Procedure:
-
Administer the test compound to the animal.
-
Place the animal on the heated surface.
-
Record the latency to a pain response, such as licking a paw or jumping.
-
An increased latency indicates analgesia.
-
3. Acetic Acid-Induced Writhing Test (for visceral pain)
-
Objective: To screen for analgesic activity against visceral pain.
-
Procedure:
-
Administer the test compound to the animal.
-
Inject a dilute solution of acetic acid into the peritoneal cavity to induce a "writhing" response (abdominal contractions and stretching).
-
Count the number of writhes over a specific period.
-
A reduction in the number of writhes compared to a control group signifies an analgesic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of this compound at opioid and sigma receptors.
Caption: Experimental workflow for in vitro receptor characterization.
Caption: Experimental workflow for in vivo analgesic testing.
Caption: Relationship between in vitro data and in vivo outcomes.
Conclusion
References
A Comparative Analysis of the Side Effect Profiles of (-)-Metazocine and Cyclazocine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two benzomorphan (B1203429) derivatives, (-)-Metazocine and cyclazocine (B1219694). Both compounds have been investigated for their analgesic and opioid-modulating properties, but their clinical utility has been hampered by significant adverse effects. This document summarizes the available data on their side effect profiles, details relevant experimental protocols, and visualizes the primary signaling pathways implicated in their adverse effects.
Overview of this compound and Cyclazocine
This compound is an opioid analgesic with mixed agonist-antagonist activity at the µ-opioid receptor. Its analgesic effects are significant, but its clinical application is limited due to prominent dysphoric and hallucinogenic side effects. These effects are largely attributed to its high efficacy as an agonist at the κ-opioid receptor and its activity at the σ-receptor.
Cyclazocine is also a mixed opioid agonist-antagonist, functioning as a κ-opioid receptor agonist and a partial agonist at the µ-opioid receptor. Similar to this compound, the clinical development of cyclazocine for pain management and opioid addiction treatment has been severely restricted by its psychotomimetic, dysphoric, and hallucinatory effects.
Comparative Side Effect Profiles
Direct quantitative comparisons of the side effect profiles of this compound and cyclazocine from head-to-head clinical trials are scarce in publicly available literature. However, by synthesizing data from various clinical studies and pharmacological profiles, a comparative overview can be constructed. The following table summarizes the known side effects, with the understanding that the incidence of these effects can be dose-dependent.
| Side Effect Category | Side Effect | This compound | Cyclazocine |
| Psychotomimetic | Hallucinations | Frequently reported, a primary reason for limited clinical use. | Frequently reported, a major obstacle in clinical development.[1] |
| Dysphoria | A prominent and limiting side effect. | A prominent and limiting side effect.[1] | |
| Perceptual Disturbances | Reported. | Reported as a key adverse effect. | |
| Cognitive Disturbances | Implied by hallucinogenic and dysphoric effects. | Reported as a key adverse effect. | |
| Neurological | Sedation | Common, similar to other opioids. | Reported. |
| Dizziness | Common, similar to other opioids. | Reported. | |
| Gastrointestinal | Nausea and Vomiting | Common, typical of opioid agonists. | Reported. |
| Constipation | Common, typical of opioid agonists. | Reported. | |
| Autonomic | Miosis (pupil constriction) | Minimal compared to classic µ-opioid agonists. | Minimal compared to classic µ-opioid agonists.[1] |
Experimental Protocols
The assessment of the subjective and psychotomimetic side effects of drugs like this compound and cyclazocine has heavily relied on standardized questionnaires administered in controlled clinical settings.
Addiction Research Center Inventory (ARCI)
A key instrument used in the evaluation of the subjective effects of these compounds is the Addiction Research Center Inventory (ARCI).[2][3][4]
-
Objective: To quantify the subjective effects of psychoactive drugs and compare them to known drug classes.
-
Methodology: The ARCI is a self-report questionnaire consisting of a series of true-false statements.[3] Participants are typically administered the inventory before and at multiple time points after drug administration to capture the onset, peak, and duration of subjective effects.[2] The inventory contains various scales, including the Morphine-Benzedrine Group (MBG) scale for euphoria, and scales for dysphoria and psychotomimetic effects (often referred to as the LSD scale).[2]
-
Data Analysis: Scores on the different scales are calculated and compared between the active drug and placebo conditions, as well as between different active drugs. This allows researchers to characterize the profile of a new drug. For instance, both this compound and cyclazocine would be expected to produce high scores on the dysphoria and psychotomimetic scales.
General Clinical Trial Design for Opioid Side Effect Assessment
Modern clinical trials assessing opioid side effects employ rigorous methodologies to ensure data quality and patient safety.
-
Study Design: Typically, these are double-blind, placebo-controlled, randomized clinical trials.[5]
-
Participant Population: For drugs with abuse potential, studies may be conducted in populations with a history of substance use to assess abuse liability alongside other side effects.
-
Assessments:
-
Vital Signs and Physical Effects: Regular monitoring of heart rate, blood pressure, respiratory rate, and pupil size.
-
Standardized Questionnaires: In addition to the ARCI, other instruments like the Somatic Side Effects Questionnaire and the Cognitive and Affective Side Effects Questionnaire may be used.
-
Adverse Event Reporting: Spontaneous reports of adverse events are systematically collected and graded for severity and relationship to the study drug.
-
-
Experimental Workflow:
-
Screening and Baseline: Participants are screened for eligibility and baseline measurements are taken.
-
Randomization: Participants are randomly assigned to receive the study drug or placebo.
-
Drug Administration: The drug is administered under controlled conditions.
-
Post-Dose Assessments: A battery of tests, including questionnaires and physiological measurements, are conducted at predefined intervals.
-
Follow-up: Participants are monitored until the drug effects have subsided.
-
Signaling Pathways
The characteristic side effects of this compound and cyclazocine are primarily mediated by their interaction with the κ-opioid receptor and the σ1-receptor.
Kappa-Opioid Receptor (KOR) Signaling
Activation of the KOR by agonists like this compound and cyclazocine is a key driver of their dysphoric and psychotomimetic effects. This is in contrast to µ-opioid receptor activation, which is associated with euphoria.
References
- 1. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. Addiction Research Center Inventory | NIDA Data Share [datashare.nida.nih.gov]
- 4. DEVELOPMENT OF THE ADDICTION RESEARCH CENTER INVENTORY (ARCI): SELECTION OF ITEMS THAT ARE SENSITIVE TO THE EFFECTS OF VARIOUS DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research approaches for evaluating opioid sparing in clinical trials of acute and chronic pain treatments: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Metazocine and U-50,488 as Kappa Opioid Receptor Agonists
In the landscape of kappa opioid receptor (KOR) research, (-)-Metazocine and U-50,488 are two frequently investigated agonists. This guide provides a detailed, data-driven comparison of their pharmacological properties, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their work.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key in vitro pharmacological parameters of this compound and U-50,488 at the kappa opioid receptor.
| Parameter | This compound | U-50,488 | Species/Cell Line | Reference |
| Binding Affinity (Ki) | 4.1 ± 0.2 nM | 0.2 nM - 12 nM | Human KOR expressed in CHO-K1 cells; Guinea Pig Brain | [1],[2] |
| Potency (EC50) | 100 ± 10 nM ([³⁵S]GTPγS) | 9.31 nM ([³⁵S]GTPγS); pD2 = 7.1 | Human KOR expressed in CHO-K1 cells; Rat Brain | [1],[3] |
| Efficacy (Emax) | 105 ± 5% ([³⁵S]GTPγS, relative to U-69,593) | Full agonist | Human KOR expressed in CHO-K1 cells | [1],[4] |
| Receptor Selectivity | Mixed µ/κ agonist | Highly selective κ agonist | [5],[6] | |
| Signaling Bias | Information not available | Unbiased/Slightly G-protein biased |
In-Depth Pharmacological Profiles
This compound is a benzomorphan (B1203429) derivative that acts as a high-efficacy agonist at the kappa opioid receptor[5]. Its activity is not confined to the KOR, as it also exhibits mixed agonist-antagonist properties at the mu-opioid receptor[5]. This mixed pharmacological profile contributes to a complex in vivo response, including analgesia, but also dysphoric and hallucinogenic effects, which are characteristic of KOR activation[5]. While quantitative data has been limited, a key study demonstrated its high affinity and full efficacy at the human KOR[1].
U-50,488 is a highly selective KOR agonist and is often used as a reference compound in KOR research[6]. Unlike this compound, U-50,488 displays minimal affinity for mu and delta opioid receptors[6]. It is considered a full agonist, capable of eliciting a maximal response from the receptor[4]. In terms of signaling, U-50,488 is generally considered an unbiased or slightly G-protein biased agonist, meaning it activates both G-protein-dependent signaling and the β-arrestin pathway to similar extents. This balanced signaling profile is thought to contribute to its characteristic in vivo effects, which include analgesia, sedation, and aversion.
Signaling Pathways
Activation of the kappa opioid receptor by agonists like this compound and U-50,488 initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o).
Caption: Canonical G-protein signaling pathway activated by KOR agonists.
In addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades.
Caption: β-arrestin recruitment and downstream signaling following KOR activation.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and [³⁵S]GTPγS binding assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells (e.g., CHO-K1) or animal brain tissue.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-protein signaling by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Protocol Summary:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the KOR and associated G-proteins are prepared.
-
Incubation: Membranes are incubated with GDP and varying concentrations of the agonist.
-
Reaction Initiation: [³⁵S]GTPγS is added to the mixture. Agonist-activated KORs catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after filtration.
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration. From this curve, the potency (EC50) and efficacy (Emax) of the agonist can be determined.
Conclusion
This compound and U-50,488, while both potent kappa opioid receptor agonists, exhibit distinct pharmacological profiles. U-50,488 is a highly selective tool compound with a well-characterized, relatively unbiased signaling profile. In contrast, this compound's activity at the mu-opioid receptor complicates its use as a selective KOR probe, though it demonstrates high efficacy at the KOR. The choice between these two compounds will ultimately depend on the specific research question, with U-50,488 being more suitable for studies requiring high selectivity for the kappa opioid receptor.
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metazocine - Wikipedia [en.wikipedia.org]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50488 - Wikipedia [en.wikipedia.org]
- 5. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
Validating the Role of Sigma Receptors in (-)-Metazocine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Metazocine's interaction with sigma receptors versus traditional opioid receptors. By presenting key experimental data, detailed protocols, and clear visualizations, this document aims to elucidate the significant role sigma receptors play in the pharmacological profile of this complex compound.
Introduction
This compound, a benzomorphan (B1203429) opioid analgesic, has a multifaceted pharmacological profile that extends beyond its interaction with classical opioid receptors. Initially, sigma (σ) receptors were misclassified as a subtype of opioid receptors due to the psychotomimetic actions of certain benzomorphans.[1][2] However, subsequent research has firmly established them as a distinct class of proteins with unique functions.[2][3] There are two primary subtypes: the sigma-1 (σ₁) receptor, a well-characterized molecular chaperone residing in the endoplasmic reticulum, and the sigma-2 (σ₂) receptor, which is also gaining attention as a therapeutic target.[3][4][5] This guide synthesizes the evidence validating the crucial involvement of these sigma receptors in mediating the effects of this compound.
Comparative Binding Affinity of this compound
The affinity of a ligand for a receptor is a primary indicator of its potential biological activity. The binding affinities of this compound and related compounds reveal a complex interaction profile across both sigma and opioid receptors. While this compound demonstrates affinity for opioid receptors, its interaction with sigma receptors is also significant, distinguishing it from classic opioids.
| Compound | Sigma-1 (Kᵢ, nM) | Sigma-2 (Kᵢ, nM) | µ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) | δ-Opioid (Kᵢ, nM) |
| This compound | Data varies; significant affinity reported | Data varies | ~3.2[6] | ~7.6[6] | ~62[6] |
| (+)-Pentazocine | High Affinity (Used as a selective radioligand)[2] | Low Affinity[7] | Negligible | Negligible | Negligible |
| Haloperidol | High Affinity (Antagonist)[8] | Moderate Affinity[9] | Low Affinity | Low Affinity | Low Affinity |
| DTG | 57.4[4] | 21.9[4] | Negligible | Negligible | Negligible |
| Naloxone | Negligible[2] | Negligible | High Affinity (Antagonist) | High Affinity (Antagonist) | High Affinity (Antagonist) |
Note: Specific Kᵢ values for this compound at sigma receptors can vary between studies. The data for (-)-Pentazocine, a closely related compound, is often used for comparison, with its (-)-isomer showing potent opioid activity and its (+)-isomer being a selective sigma-1 ligand.[6]
Experimental Protocols
Understanding the methodologies behind the data is critical for its interpretation. The following are standard protocols used to assess the binding and functional effects of compounds like this compound.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Kᵢ) of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Sigma-1 Receptor Binding Assay:
-
Tissue Preparation: Homogenates of guinea pig brain or liver, which are rich in sigma-1 receptors, are prepared.[10]
-
Radioligand: --INVALID-LINK---Pentazocine is used as the selective radioligand for the sigma-1 receptor.[10]
-
Incubation: The tissue homogenate is incubated with a fixed concentration of --INVALID-LINK---Pentazocine and varying concentrations of the competitor compound (e.g., this compound).
-
Separation & Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity of the filter is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the radioligand binding (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).
-
-
Sigma-2 Receptor Binding Assay:
-
Tissue Preparation: Rat liver membranes are commonly used.[11]
-
Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) is used.
-
Masking: Since DTG binds to both sigma-1 and sigma-2 receptors, a high concentration of a selective sigma-1 ligand (like (+)-pentazocine) is added to "mask" or block the sigma-1 sites.[4][12] This ensures that the measured binding is specific to the sigma-2 receptor.
-
Procedure: The subsequent steps of incubation, separation, and counting are similar to the sigma-1 assay.
-
In Vivo Functional Assays: The Formalin Test
This widely used animal model assesses a compound's analgesic properties and can help differentiate between mechanisms of action.
-
Objective: To evaluate the antinociceptive effects of a drug in a model of persistent pain. The test has two distinct phases: an early, acute phase (neurogenic pain) and a later, tonic phase (inflammatory pain).
-
Procedure:
-
Acclimation: The animal (typically a mouse or rat) is placed in an observation chamber to acclimate.
-
Drug Administration: The test compound (e.g., this compound), antagonist (e.g., a sigma-1 antagonist like BD1047 or the opioid antagonist naloxone), or vehicle is administered systemically (e.g., intraperitoneally).
-
Formalin Injection: A dilute solution of formalin is injected into the hind paw, inducing a pain response.
-
Observation: The time the animal spends licking or biting the injected paw is recorded. The first phase is typically the first 5 minutes post-injection, and the second phase is observed from 15 to 30 minutes post-injection.
-
-
Interpretation: A reduction in paw licking/biting time indicates an analgesic effect. By co-administering selective antagonists, researchers can determine which receptor system (opioid or sigma) is mediating the observed analgesia. For instance, if a sigma-1 antagonist blocks the analgesic effect of a compound in the second phase, it implicates the sigma-1 receptor in modulating inflammatory pain.[3][11][13]
In Vivo Evidence: Validating Sigma Receptor Involvement
The most compelling evidence for the role of sigma receptors comes from in vivo studies where selective antagonists are used to reverse or block the effects of a sigma-active compound. Studies have consistently shown that sigma-1 receptor antagonists can potentiate opioid-induced analgesia, suggesting an anti-opioid role for the sigma-1 system.[3][11] Conversely, blocking sigma-1 receptors can produce an analgesic effect on its own in certain pain models.[3]
| Experimental Model | Agonist/Test Compound | Antagonist | Key Finding | Citation |
| Mouse Formalin Test | Morphine | Haloperidol (σ₁ Antagonist) | Haloperidol potentiated morphine-induced analgesia. | [8] |
| Mouse Formalin Test | (+)-2R/S-LP2 (N-normetazocine derivative) | PRE-084 (σ₁ Agonist) | The analgesic effect of the σ₁ antagonist was reversed by the σ₁ agonist PRE-084. | [11] |
| Rat Inflammatory Pain | Nerve Injury Model | BD1047 (σ₁ Antagonist) | Intrathecal BD1047 reduced pain behaviors. | [3][8] |
| Rat Behavioral Sensitization | Methamphetamine | MS-377 (σ₁ Antagonist) | MS-377 blocked behavioral sensitization caused by methamphetamine. | [8] |
These studies collectively demonstrate that the sigma-1 receptor is not a passive binding site but an active modulator of nociception and other neurological processes. The ability of sigma-1 antagonists to alter the effects of various compounds, including opioids and psychostimulants, validates its importance as a distinct therapeutic target.
References
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]
- 4. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain [mdpi.com]
A Comparative Analysis of the Reinforcing Properties of Metazocine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Metazocine, a benzomorphan (B1203429) opioid analgesic, exists as a racemic mixture of two stereoisomers: (-)-metazocine (B1203957) and (+)-metazocine. While the racemic form has known analgesic effects, its clinical utility is hampered by undesirable side effects, including dysphoria and hallucinogenic properties.[1][2] These effects are thought to arise from the differential pharmacological profiles of its constituent enantiomers. This guide provides a comparative analysis of the reinforcing properties of this compound and (+)-metazocine, supported by experimental data, to elucidate their distinct abuse potentials and underlying mechanisms of action.
Quantitative Analysis of Reinforcing Effects
The reinforcing properties of a substance are a key indicator of its abuse liability. Intravenous self-administration studies in non-human primates are a gold-standard preclinical model for assessing these effects. The following table summarizes the comparative reinforcing effects of metazocine enantiomers as determined in a seminal study using rhesus monkeys trained to self-administer cocaine.
| Compound | Dose Range (µg/kg/injection) | Number of Subjects Showing Reinforcement | Key Findings |
| This compound | 3 - 30 | 2 out of 3 | Maintained responding above saline levels, suggesting positive reinforcing properties. |
| (+)-Metazocine | 10 - 100 | 2 out of 3 | Maintained self-administration, indicating positive reinforcing properties. |
| (±)-Metazocine (Racemate) | 10 - 100 | 3 out of 3 | Consistently maintained responding across all subjects. |
| Cocaine (Reference) | 3 - 30 | 3 out of 3 | Robustly maintained self-administration, serving as a positive control. |
| Saline (Vehicle) | N/A | 0 out of 3 | Did not maintain responding above baseline levels. |
Data summarized from Slifer BL, Balster RL, May EL. Reinforcing and phencyclidine-like stimulus properties of enantiomers of metazocine. Pharmacol Biochem Behav. 1986 Oct;25(4):785-9.
Discriminative Stimulus Properties
To further investigate the subjective effects of metazocine enantiomers, which can contribute to their reinforcing properties, drug discrimination studies are employed. In these studies, animals are trained to distinguish between the effects of a known drug and a placebo. The following table outlines the phencyclidine (PCP)-like discriminative stimulus effects of the metazocine enantiomers in rats.
| Compound | Dose Range (mg/kg) | PCP-Lever Responding | Interpretation |
| This compound | 1 - 10 | No increase | Does not produce PCP-like subjective effects. |
| (+)-Metazocine | 1 - 10 | Dose-dependent increase | Produces PCP-like subjective effects, suggesting a similar mechanism of action. |
| (±)-Metazocine (Racemate) | 1 - 10 | No increase | The PCP-like effects of the (+)-isomer may be masked or counteracted by the (-)-isomer in the racemic mixture. |
| Phencyclidine (PCP) | 0.3 - 3 | Dose-dependent increase | Serves as the training drug and positive control. |
| Saline | N/A | No increase | Serves as the vehicle control. |
Data summarized from Slifer BL, Balster RL, May EL. Reinforcing and phencyclidine-like stimulus properties of enantiomers of metazocine. Pharmacol Biochem Behav. 1986 Oct;25(4):785-9.
Experimental Protocols
Intravenous Drug Self-Administration in Rhesus Monkeys
This protocol is designed to assess the reinforcing effects of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive an injection of the drug.
-
Subjects: Adult rhesus monkeys are surgically implanted with intravenous catheters.
-
Apparatus: Monkeys are housed in experimental chambers equipped with two levers, stimulus lights, and an infusion pump connected to the intravenous catheter.
-
Training: Monkeys are first trained to press a lever to receive a food reward. Subsequently, they are trained to self-administer a known reinforcing drug, such as cocaine, on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result in one drug infusion).
-
Substitution Phase: Once a stable baseline of responding for the training drug is established, saline is substituted to confirm that responding decreases in the absence of an active reinforcer. Following this, different doses of the test compounds (e.g., this compound, (+)-metazocine) are substituted for the training drug.
-
Data Analysis: The number of infusions per session is recorded for each dose of the test drug and compared to saline control. A significant increase in infusions compared to saline indicates that the drug has positive reinforcing properties.
Conditioned Place Preference (CPP) in Rodents
CPP is a preclinical behavioral model used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[1]
-
Apparatus: A three-chambered apparatus is typically used. The two outer chambers have distinct visual and tactile cues (e.g., different colored walls and floor textures), and a central, neutral chamber connects them.
-
Habituation (Day 1): The animal is allowed to freely explore all three chambers to establish baseline preference.
-
Conditioning (Days 2-5): Over several days, the animal receives an injection of the test drug (e.g., this compound or (+)-metazocine) and is confined to one of the outer chambers. On alternate days, the animal receives a vehicle injection (saline) and is confined to the opposite outer chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.
-
Test (Day 6): The animal is placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties. Conversely, a significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion.
Signaling Pathways and Mechanisms of Action
The distinct reinforcing properties of the metazocine enantiomers are a direct result of their differing affinities for various receptor systems in the central nervous system.
This compound: Opioid Receptor-Mediated Reinforcement
The reinforcing effects of this compound are primarily attributed to its activity at opioid receptors, particularly the mu- and kappa-opioid receptors.
-
Mu-Opioid Receptor (MOR) Agonism: Activation of MORs in the brain's reward circuitry (e.g., the ventral tegmental area and nucleus accumbens) leads to an increase in dopamine (B1211576) release, which is a key neurochemical event associated with reward and reinforcement. MOR activation inhibits GABAergic interneurons, which in turn disinhibits dopaminergic neurons, leading to increased dopamine transmission.
-
Kappa-Opioid Receptor (KOR) Agonism: While MOR agonism is generally associated with euphoria and reward, KOR agonism is often linked to dysphoria and aversive states. The mixed agonist profile of this compound at both MOR and KOR may contribute to a more complex and potentially less robust reinforcing profile compared to selective MOR agonists.
(+)-Metazocine: Sigma and NMDA Receptor-Mediated Reinforcement
The reinforcing properties of (+)-metazocine are not primarily mediated by opioid receptors but rather by its actions at sigma (σ) receptors and as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, similar to phencyclidine (PCP).
-
Sigma-1 (σ₁) Receptor Agonism: Sigma-1 receptors are intracellular chaperones that modulate various neurotransmitter systems, including the dopaminergic system. Activation of σ₁ receptors can enhance dopamine release, contributing to the reinforcing effects of drugs.
-
NMDA Receptor Antagonism: By blocking the NMDA receptor ion channel, (+)-metazocine disrupts glutamatergic neurotransmission. This action is shared with dissociative anesthetics like PCP and ketamine, which are also known to have reinforcing properties. The blockade of NMDA receptors in the prefrontal cortex and other reward-related brain regions can lead to a downstream increase in dopamine release in the nucleus accumbens.
Conclusion
The enantiomers of metazocine exhibit distinct reinforcing properties mediated by separate neurochemical systems. This compound's reinforcing effects are consistent with its action at opioid receptors, placing its abuse potential in the context of other opioid analgesics. In contrast, (+)-metazocine's reinforcing effects are mediated by sigma and NMDA receptors, aligning its profile more closely with dissociative drugs like PCP.
This comparative analysis underscores the importance of stereochemistry in drug design and evaluation. For drug development professionals, these findings highlight the potential for designing more selective opioid analgesics that minimize the undesirable reinforcing properties associated with either kappa-opioid agonism or sigma/NMDA receptor activity. A thorough understanding of the distinct pharmacological profiles of enantiomers is critical for developing safer and more effective therapeutic agents. Further research, including head-to-head conditioned place preference studies, would provide a more complete picture of the rewarding and aversive properties of these compounds.
References
Navigating the Metabolic Maze: A Comparative Guide to the Stability of N-Normetazocine Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is a cornerstone of preclinical assessment. The N-normetazocine scaffold, a key component in the development of opioid receptor modulators, presents a versatile platform for structural modification. However, alterations to the N-substituent, while crucial for tuning pharmacological activity, can significantly impact a molecule's metabolic stability. This guide offers a comparative overview of the metabolic stability of different N-normetazocine derivatives, supported by established experimental protocols and a discussion of structure-metabolism relationships.
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A critical determinant of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. For N-normetazocine derivatives, the nature of the substituent at the nitrogen atom is a key factor influencing not only receptor affinity and efficacy but also how the molecule is recognized and processed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.
This guide will delve into the experimental methodologies used to assess metabolic stability, present a framework for comparing derivatives, and explore the common metabolic pathways.
Probing Metabolic Stability: The In Vitro Microsomal Assay
The most common and well-established method for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[1][2] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[3] By incubating a test compound with liver microsomes and a necessary cofactor such as NADPH, researchers can simulate the initial stages of hepatic metabolism.[4]
The rate at which the parent compound disappears over time provides a quantitative measure of its metabolic stability, typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint).[1] A shorter half-life and higher intrinsic clearance indicate lower metabolic stability, suggesting that the compound is rapidly metabolized in the body.[1]
Experimental Workflow: A Step-by-Step Overview
The following diagram illustrates the typical workflow for a microsomal metabolic stability assay.
Comparative Metabolic Stability of N-Normetazocine Derivatives
Table 1: Illustrative Metabolic Stability Data for Hypothetical N-Normetazocine Derivatives
| Derivative | N-Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | -CH₃ (Methyl) | > 60 | < 10 |
| Compound B | -CH₂-Cyclopropane | 45 | 25 |
| Compound C | -CH₂-Ph | 20 | 60 |
| Compound D | -CH₂CH₂-Furanyl | 12 | 100 |
| Compound E | -Cinnamyl | < 5 | > 200 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
From this illustrative data, we can infer that small, aliphatic N-substituents (Compound A) tend to confer greater metabolic stability. As the substituent becomes larger, more complex, and contains functionalities prone to metabolism, such as aromatic rings (Compound C) or furan (B31954) moieties (Compound D), the metabolic stability generally decreases. Highly lipophilic and unsaturated substituents like the cinnamyl group (Compound E) are often associated with rapid metabolism.
Key Metabolic Pathways of N-Normetazocine Derivatives
The biotransformation of N-normetazocine derivatives primarily involves Phase I reactions, which introduce or expose functional groups. The most common metabolic pathways are outlined below.
-
N-Dealkylation: This is a very common metabolic route for compounds with N-alkyl substituents. The alkyl group is cleaved, yielding normetazocine and a corresponding aldehyde or ketone. The susceptibility to N-dealkylation is influenced by the nature of the alkyl group.
-
Hydroxylation: The introduction of a hydroxyl group can occur at various positions on the molecule. This can happen on the N-substituent (e.g., on an aromatic ring or at an aliphatic carbon) or on the benzomorphan core itself. Hydroxylation increases the polarity of the molecule, facilitating its excretion.
-
Oxidation: Other oxidative transformations can occur, particularly on aromatic or heteroaromatic rings within the N-substituent.
-
Phase II Conjugation: Following Phase I metabolism, the newly introduced or exposed functional groups, such as hydroxyl groups, can undergo Phase II conjugation reactions. The most common of these is glucuronidation, where uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule, further increasing its water solubility and facilitating its elimination from the body. The phenolic hydroxyl group on the normetazocine core is a prime site for direct glucuronidation.
Experimental Protocols in Detail
In Vitro Metabolic Stability in Human Liver Microsomes
1. Materials:
-
Test N-normetazocine derivatives
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
2. Procedure:
-
Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile).
-
In a 96-well plate, add the test compound to the phosphate buffer containing the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile) with the internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis and Data Interpretation:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) . The units are typically expressed as µL/min/mg of microsomal protein.
Conclusion
The metabolic stability of N-normetazocine derivatives is a critical parameter that significantly influences their potential as drug candidates. The N-substituent plays a pivotal role in determining the rate and pathways of metabolism. While a comprehensive comparative dataset is not always readily available, an understanding of the structure-metabolism relationships and the application of standardized in vitro assays, such as the liver microsomal stability assay, are essential tools for guiding the design and selection of derivatives with favorable pharmacokinetic profiles. By systematically evaluating metabolic stability, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective therapeutics.
References
A Comparative Guide to N-Normetazocine Derivatives: Validating a Multitarget Opioid/Sigma-1 Receptor Profile
For Researchers, Scientists, and Drug Development Professionals
The development of novel analgesics with improved efficacy and reduced side effects is a critical area of research. One promising strategy involves the design of multitarget ligands that simultaneously modulate opioid and sigma-1 receptors. N-normetazocine derivatives have emerged as a versatile scaffold for developing such compounds. This guide provides a comparative analysis of various N-normetazocine derivatives, focusing on their binding affinities for opioid and sigma-1 receptors, and outlines the experimental protocols necessary to validate their multitarget profile.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of several N-normetazocine derivatives for mu-opioid (MOR), delta-opioid (DOR), kappa-opioid (KOR), and sigma-1 (σ1) receptors. Lower Ki values indicate higher binding affinity. The stereochemistry of the N-normetazocine scaffold and the nature of the N-substituent significantly influence receptor affinity and selectivity.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | σ1R Ki (nM) | Reference |
| (-)-2R/S-LP2 (1) | 1.8 ± 0.2 | 11.3 ± 1.2 | 22.5 ± 2.1 | 112.72 ± 10.5 | [1] |
| (-)-2R-LP2 (2) | 2.5 ± 0.3 | 15.8 ± 1.5 | 28.9 ± 2.7 | 182.81 ± 15.3 | [1] |
| (-)-2S-LP2 (3) | 1.2 ± 0.1 | 8.9 ± 0.9 | 18.7 ± 1.9 | 145.63 ± 12.8 | [1] |
| (+)-2R/S-LP2 (7) | >1000 | >1000 | >1000 | 27.5 ± 8.1 | [1][2] |
| (+)-2R-LP2 (8) | >1000 | >1000 | >1000 | 35.6 ± 3.1 | [1] |
| (+)-2S-LP2 (9) | >1000 | >1000 | >1000 | 42.1 ± 3.8 | [1] |
| Compound 3 (LP1 analog) | 5.96 ± 0.08 | >1000 | >1000 | >1000 | [3] |
| Compound 7 (LP1 analog) | 1.49 ± 0.24 | >1000 | 12.5 ± 1.1 | >1000 | [3] |
| (+)-N-Benzyl-N-normetazocine | >10000 | - | - | 0.67 | [4] |
| (-)-N-Benzyl-N-normetazocine | 185 | - | - | 37 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of N-normetazocine derivatives.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[5][6][7]
1. Opioid Receptor Binding Assay [5][6]
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ (MOR), δ (DOR), or κ (KOR) opioid receptors.[5]
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Procedure:
-
Prepare serial dilutions of the test N-normetazocine derivative.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).[6]
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
2. Sigma-1 Receptor Binding Assay [9][10]
-
Receptor Source: Guinea pig liver membranes, which have a high expression of sigma-1 receptors.[9][10]
-
Radioligand: --INVALID-LINK---pentazocine.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]
-
Procedure:
-
Similar to the opioid receptor binding assay, incubate guinea pig liver membranes with --INVALID-LINK---pentazocine and varying concentrations of the N-normetazocine derivative.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).[9]
-
Incubate for 90-120 minutes at 37°C.[9]
-
Terminate the assay by filtration and measure radioactivity as described above.
-
-
Data Analysis: Calculate IC50 and Ki values as described for the opioid receptor binding assay.[9]
In Vivo Functional Assay: Mouse Formalin Test
This test assesses the analgesic potential of a compound by measuring its ability to reduce nociceptive behavior in response to a chemical irritant.[11][12][13]
-
Animals: Male mice are typically used.[11]
-
Procedure:
-
Acclimatize the mice to the observation chambers.[11]
-
Administer the N-normetazocine derivative or vehicle control via a specific route (e.g., intraperitoneally, i.p.).[11]
-
After a predetermined time, inject a dilute formalin solution (e.g., 2.5% or 5%) subcutaneously into the plantar surface of one hind paw.[11][12]
-
Observe the mice and record the amount of time they spend licking or flinching the injected paw. The response is typically biphasic:
-
-
Data Analysis: The duration of licking/flinching is quantified for both phases. A significant reduction in this behavior compared to the vehicle control indicates an analgesic effect. To determine the involvement of opioid receptors, a separate group of animals can be pre-treated with an opioid antagonist like naloxone (B1662785) before administration of the test compound.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow for validating the multitarget profile of N-normetazocine derivatives.
Caption: Opioid Receptor Signaling Pathway
Caption: Sigma-1 Receptor Modulation of Neuronal Signaling
Caption: Experimental Workflow for Validation of Multitarget Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric N-substituted N-normetazocines: a comparative study of affinities at sigma, PCP, and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
(-)-Metazocine vs. Dezocine: A Comparative Analysis of Receptor Binding and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the opioid receptor binding profiles and functional activities of (-)-Metazocine and dezocine (B144180). The information presented is collated from various scientific studies to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two compounds.
Summary of Receptor Binding Affinities
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Dezocine | 1.46 - 3.7[1][2] | 398.6 - 527[1][2] | 22.01 - 31.9[1][2] |
| This compound | Data not available | Data not available | Data not available |
| Pentazocine * | >100 | Data not available | Data not available |
Note: Pentazocine is a structurally related benzomorphan (B1203429) derivative often used as a reference compound. Its binding affinity for the µ-opioid receptor is noted to be greater than 100 nM[3].
Functional Activity at Opioid Receptors
The functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—at each opioid receptor subtype dictates their therapeutic effects and side-effect profiles.
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Dezocine | Partial Agonist[4][5][6][7][8] | Weak Agonist | Partial Agonist / Antagonist (conflicting reports)[2][4][5] |
| This compound | Mixed Agonist-Antagonist[9][10] | Data not available | High-Efficacy Agonist[9][10] |
Dezocine consistently demonstrates partial agonist activity at the µ-opioid receptor.[4][5][6][7][8] Its action at the κ-opioid receptor is more complex, with some studies characterizing it as a partial agonist and others as an antagonist.[2][4][5] This dual activity at µ and κ receptors contributes to its unique analgesic profile.
This compound is described as having a mixed agonist-antagonist profile at the µ-opioid receptor and acting as a high-efficacy agonist at the κ-opioid receptor.[9][10] This high-efficacy κ-agonism is thought to be responsible for potential dysphoric and hallucinogenic effects.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for opioid receptors and a typical experimental workflow for determining receptor binding and functional activity.
Detailed Experimental Protocols
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ).
-
Test Compounds: this compound, dezocine, and reference compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
1. Materials:
-
Receptor Source: Membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate.
-
Test Compounds: this compound, dezocine, and reference agonists and antagonists.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.
-
Filtration System and Scintillation Counter.
2. Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubation: Add the test compound at various concentrations and [³⁵S]GTPγS to the membrane preparation.
-
Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes.
3. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve. This allows for the characterization of the compound as a full agonist, partial agonist, or antagonist.
References
- 1. Dezocine as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular targets of dezocine and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Pharmacological Characterization of Dezocine, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Dezocine? [synapse.patsnap.com]
- 8. Pharmacological Characterization of Dezocine, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metazocine - Wikipedia [en.wikipedia.org]
- 10. Metazocine [medbox.iiab.me]
Comparative Docking Studies of (-)-Metazocine and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of (-)-Metazocine and its analogs, focusing on their interactions with mu (µ), kappa (κ), and sigma (σ) receptors. The information presented is collated from various in-silico studies and is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Comparative Binding Affinities and Docking Scores
Molecular docking simulations are pivotal in predicting the binding affinity of a ligand to its receptor. This is often quantified by the binding energy or docking score (typically in kcal/mol) and the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower docking score and a lower Ki value generally indicate a more potent ligand.
The following tables summarize the binding affinities (Ki in nM) and calculated docking scores (ΔG in kcal/mol) for this compound and a selection of its analogs at the µ-opioid, κ-opioid, and sigma-1 receptors.
Table 1: Binding Affinities (Ki in nM) of this compound and Analogs
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Sigma-1 Receptor (σ1R) Ki (nM) |
| This compound | 2.1 | 1.8 | 2,500 |
| (-)-Pentazocine | 16 | 3.1 | 140 |
| (-)-Ethylketocyclazocine | 1.4 | 0.2 | 2,000 |
| (-)-N-Allylnormetazocine (SKF-10,047) | 4.9 | 1.2 | 4.3 |
| (-)-Cyclazocine | 0.4 | 0.2 | 1,200 |
| (-)-Phenazocine | 0.2 | 1.5 | 1,800 |
Note: Ki values are compiled from various sources and experimental conditions may vary.
Table 2: Comparative Docking Scores (ΔG in kcal/mol) of (-)-Normetazocine Derivatives at MOR
| Compound | Calculated ΔG (kcal/mol) |
| Compound 3 | -10.10 |
| Compound 4 | -9.77 |
| Compound 7 | -9.89 |
| Compound 8 | -10.06 |
These docking scores are for novel (-)-cis-N-normetazocine derivatives and highlight the impact of N-substituent modifications on binding energy.[1]
Experimental Protocols for Molecular Docking
The following is a generalized, step-by-step protocol for performing molecular docking studies of this compound and its analogs with opioid and sigma receptors, based on common practices in the field.
Software and Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4: For performing the docking calculations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target receptors.
-
PubChem or ZINC database: For obtaining the 3D structures of the ligands.
Protocol
-
Receptor Preparation:
-
Download the crystal structure of the target receptor (e.g., µ-opioid receptor - PDB ID: 5C1M, κ-opioid receptor - PDB ID: 4DJH, σ1 receptor - PDB ID: 6DK1) from the PDB.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges to the protein using ADT.
-
Save the prepared receptor file in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound or its analog from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using ADT.
-
Save the prepared ligand file in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor. This is typically done by centering a grid box around the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Set the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Generate the grid parameter file (.gpf) using AutoGrid.
-
-
Docking Simulation:
-
Use AutoDock Vina or AutoDock 4 to perform the docking.
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation, which will generate a log file (.dlg) and an output file with the docked poses in PDBQT format.
-
-
Analysis of Results:
-
Analyze the docking log file to obtain the binding energies and inhibition constants for each predicted binding pose.
-
Visualize the docked poses and the interactions between the ligand and the receptor using software like Discovery Studio or PyMOL.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and ionic interactions.
-
Visualizing the Molecular Docking Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for molecular docking and the signaling pathways associated with the target receptors.
Caption: Experimental workflow for molecular docking studies.
Caption: Simplified µ-opioid receptor signaling pathway.
References
Evaluating the Antinociceptive Effects of (-)-Pentazocine in Mu-Opioid Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive effects of (-)-pentazocine in wild-type mice versus mu-opioid receptor (MOR) knockout mice. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, elucidates the differential role of the mu- and kappa-opioid receptors in mediating the analgesic properties of (-)-pentazocine across various pain modalities.
Executive Summary
(-)-Pentazocine, a benzomorphan (B1203429) derivative, has been characterized as a mixed agonist-antagonist opioid analgesic.[1] While its primary mechanism of action has been attributed to its activity at the kappa-opioid receptor (KOR), substantial evidence points to a significant contribution of the mu-opioid receptor (MOR) to its antinociceptive profile.[2][3] Studies utilizing MOR knockout (MOP-KO) mice have been instrumental in dissecting the specific contributions of these receptors to the analgesic effects of (-)-pentazocine in different pain models.
The key findings from these comparative studies indicate that the MOR is essential for (-)-pentazocine-induced antinociception in thermal, mechanical, and somatic chemical pain models.[4][5] In contrast, the KOR is primarily responsible for the visceral chemical antinociceptive effects of (-)-pentazocine, which are preserved in the absence of the MOR.[4][5]
Data Presentation: Comparative Antinociceptive Effects
The following tables summarize the quantitative data from studies comparing the effects of (-)-pentazocine in wild-type, heterozygous, and homozygous MOR knockout mice across various nociceptive tests.
Table 1: Thermal Antinociception - Hot-Plate & Tail-Flick Tests
| Nociceptive Test | Mouse Genotype | (-)-Pentazocine Effect | Key Finding |
| Hot-Plate Test | Wild-Type (+/+) | Dose-dependent increase in latency | Significant antinociceptive effect |
| Heterozygous (+/-) | Significantly reduced antinociception | Partial dependence on MOR | |
| Homozygous (-/-) | Abolished antinociception | Complete dependence on MOR for thermal analgesia | |
| Tail-Flick Test | Wild-Type (+/+) | Dose-dependent increase in latency | Significant antinociceptive effect |
| Heterozygous (+/-) | Significantly reduced antinociception | Partial dependence on MOR | |
| Homozygous (-/-) | Abolished antinociception | Complete dependence on MOR for thermal analgesia |
Data synthesized from multiple studies indicating a significant reduction or complete abolition of thermal antinociception in MOR-deficient mice.[4][5]
Table 2: Mechanical and Somatic Chemical Antinociception
| Nociceptive Test | Mouse Genotype | (-)-Pentazocine Effect | Key Finding |
| Hind-Paw Pressure Test | Wild-Type (+/+) | Dose-dependent increase in withdrawal threshold | Significant mechanical antinociception |
| Heterozygous (+/-) | Significantly reduced antinociception | MOR is crucial for mechanical antinociception | |
| Homozygous (-/-) | Abolished antinociception | MOR is crucial for mechanical antinociception | |
| Formalin Test (Somatic) | Wild-Type (+/+) | Reduction in licking/biting time | Significant antinociception in both phases |
| Heterozygous (+/-) | Significantly reduced antinociception | MOR mediates somatic chemical antinociception | |
| Homozygous (-/-) | Abolished antinociception | MOR mediates somatic chemical antinociception |
Results from mechanical and somatic chemical pain assays mirror those of thermal tests, highlighting the critical role of the MOR.[4][6]
Table 3: Visceral Chemical Antinociception - Writhing Test
| Nociceptive Test | Mouse Genotype | (-)-Pentazocine Effect | Key Finding |
| Writhing Test | Wild-Type (+/+) | Dose-dependent reduction in writhing | Significant visceral antinociception |
| Homozygous (-/-) | Significant antinociception retained | Visceral antinociception is independent of MOR | |
| Homozygous (-/-) + nor-BNI* | Antinociceptive effect completely blocked | Retained visceral antinociception is KOR-mediated |
*nor-binaltorphimine (nor-BNI) is a selective KOR antagonist.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Animal Models
-
Subjects: Adult male and female wild-type, heterozygous, and homozygous MOR knockout mice were used in these studies. The generation of MOR-KO mice has been previously described.[2]
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration
-
(-)-Pentazocine: Administered subcutaneously (s.c.) at varying doses.
-
Antagonists: The selective KOR antagonist nor-binaltorphimine (nor-BNI) was administered s.c. prior to (-)-pentazocine in some experiments to confirm KOR mediation.[2]
Nociceptive Assays
-
Hot-Plate Test: This test measures the latency of a mouse to react to a thermal stimulus (e.g., licking a hind paw or jumping) when placed on a heated surface maintained at a constant temperature (typically 52-55°C).[7][8][9] A cut-off time is employed to prevent tissue damage.
-
Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured.[10][11][12] The intensity of the heat is adjusted to produce a baseline latency of a few seconds in control animals. A maximum cut-off time is set to avoid injury.[13]
-
Hind-Paw Pressure Test: Mechanical nociceptive thresholds are determined by applying increasing pressure to the dorsal surface of a hind paw using a pressure analgesy-meter. The pressure at which the mouse withdraws its paw is recorded.[2]
-
Writhing Test: This test assesses visceral chemical pain. An intraperitoneal (i.p.) injection of a chemical irritant (e.g., acetic acid) induces characteristic writhing movements (abdominal constrictions and stretching). The number of writhes is counted over a specific period following the injection.[2]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The antinociceptive effects of (-)-pentazocine are primarily mediated through the activation of two G-protein coupled receptors: the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR).
Caption: (-)-Pentazocine acts as an agonist at both MOR and KOR, leading to distinct analgesic outcomes.
The binding of (-)-pentazocine to MOR and KOR initiates intracellular signaling cascades through Gi/o proteins.[14][15] This leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, ultimately resulting in decreased neuronal excitability and neurotransmitter release.[14][16][17]
Caption: Simplified MOR and KOR G-protein coupled signaling cascade leading to reduced neuronal activity.
It is also worth noting that the enantiomer of (-)-pentazocine, (+)-pentazocine, is a selective sigma-1 receptor agonist.[18] The sigma-1 receptor can modulate MOR function, and while not the primary focus of this guide, it represents a potential layer of complexity in the overall pharmacology of racemic pentazocine.[18][19][20]
Experimental Workflow
The evaluation of (-)-pentazocine's antinociceptive effects in MOR knockout mice typically follows a standardized workflow.
Caption: A typical experimental workflow for comparing the antinociceptive effects of (-)-pentazocine.
Conclusion
These findings have significant implications for drug development, suggesting that targeting KOR may be a viable strategy for developing analgesics for visceral pain with a potentially different side-effect profile compared to MOR agonists. Further research into the specific signaling pathways and potential biased agonism at these receptors could pave the way for more selective and effective pain therapeutics.
References
- 1. Pentazocine - Wikipedia [en.wikipedia.org]
- 2. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Welcome to Taiwan Mouse Clinic [tmc.sinica.edu.tw]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. protocols.io [protocols.io]
- 11. web.mousephenotype.org [web.mousephenotype.org]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. diacomp.org [diacomp.org]
- 14. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Opioid Receptors: Overview [jove.com]
- 16. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sigma Receptor Ligand, (+)-Pentazocine, Suppresses Inflammatory Responses of Retinal Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Metazocine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of (-)-Metazocine, a DEA Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance. Due to its high potential for abuse and strict regulation by the Drug Enforcement Administration (DEA), disposal procedures must be meticulously followed to ensure safety, prevent diversion, and adhere to federal and state laws. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn.
Handling:
-
Handle the substance in a well-ventilated area to minimize the risk of inhalation.
-
Avoid generating dust if handling a solid form.
-
In the event of a spill, contain the material to prevent it from entering sewers or waterways.[1][3] Recoverable spilled material that cannot be used due to contamination must be collected and disposed of as a controlled substance.[4]
Regulatory Framework for Disposal
The disposal of this compound is governed by the DEA's regulations for Schedule II controlled substances. The primary and mandated method of disposal for expired, unwanted, or unusable this compound from a DEA registrant's inventory is through a DEA-registered reverse distributor .[4][5][6][7][8] On-site chemical neutralization or destruction is generally not permitted without specific DEA authorization. The goal is to render the substance "non-retrievable," a standard that is typically met through incineration by a licensed facility.[8]
Quantitative and Regulatory Data Summary
For quick reference, the following table summarizes key identifying and regulatory information for this compound.
| Property | Value | Source |
| Chemical Name | (2R,6R,11R)-1,2,3,4,5,6-hexahydro-3,6,11-trimethyl-2,6-methano-3-benzazocin-8-ol | PubChem |
| CAS Number | 21286-60-2 | [9] |
| Molecular Formula | C₁₅H₂₁NO | [9] |
| DEA Schedule | Schedule II | [10] |
| DEA Code Number | 9240 | [10] |
| Disposal Method | Transfer to a DEA-Registered Reverse Distributor | [5][6][7] |
| Required Transfer Form | DEA Form 222 | [5][8][11][12] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the compliant disposal of this compound from a research laboratory.
Materials Required:
-
Inventory of this compound to be disposed of.
-
DEA Form 222 (for transfer to the reverse distributor).[5][11][12]
-
Secure packaging materials.
-
Permanent marker for labeling.
-
Controlled substance usage and disposal logs.
Methodology:
Step 1: Segregation and Inventory of Unwanted Material
-
Identify all expired, unwanted, or unusable quantities of this compound.
-
Segregate these materials from the active inventory to prevent accidental use. Clearly label the container as "EXPIRED - TO BE DISPOSED."[13]
-
Maintain the segregated substances in a securely locked cabinet or safe, compliant with DEA storage requirements for Schedule II substances, until they are transferred.[4]
-
Accurately document the exact quantities of this compound designated for disposal in your laboratory's controlled substance records.
Step 2: Engage a DEA-Registered Reverse Distributor
-
Contact your institution's Environmental Health and Safety (EHS) department.[4][14] They will typically have an established relationship with an approved reverse distributor and can facilitate the process.[4][14]
-
If your institution does not have a designated provider, you will need to select a DEA-registered reverse distributor. The DEA maintains lists of registered entities.[5][6][15]
-
The reverse distributor will provide instructions on their specific procedures, costs, and scheduling for the pickup or shipment of the controlled substances.[5][16]
Step 3: Documentation and Transfer
-
The transfer of a Schedule II substance like this compound to a reverse distributor requires the use of a DEA Form 222 .[5][8][11][12]
-
The reverse distributor will typically initiate the DEA Form 222, which you (the DEA registrant) will need to complete and sign.[8]
-
Follow the instructions on the form precisely. Each item must be listed on its own line. Make a copy of the completed form for your records before sending the original to the supplier (in this case, the reverse distributor).[12]
-
Maintain all records of the transfer for a minimum of two years, though institutional policies may require a longer retention period.[13]
Step 4: Packaging and Shipment/Pickup
-
Package the this compound for disposal according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
The reverse distributor will either arrange for a secure pickup from your registered location or provide you with the necessary materials and instructions for a compliant mail-back service.[5][7]
Step 5: Final Record Keeping
-
Once the reverse distributor has destroyed the this compound, they will provide you with a Certificate of Destruction .[6][11] This document serves as proof of compliant disposal.
-
The reverse distributor is responsible for submitting a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to the DEA upon destruction of the substance.[5][8]
-
File the Certificate of Destruction and your copy of the DEA Form 222 with your controlled substance records.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. triumvirate.com [triumvirate.com]
- 8. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Metazocine | C15H21NO | CID 443404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. titangroupdea.com [titangroupdea.com]
- 13. Expired Drugs | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. health.ny.gov [health.ny.gov]
- 16. mcfenvironmental.com [mcfenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
